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Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling and Synthetic Applications of 3-(Benzyloxy)-1-methylpyridinium

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide Executive Summary In the landscape of organic synthesis and medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Executive Summary

In the landscape of organic synthesis and medicinal chemistry, pyridinium salts serve as indispensable intermediates for the construction of complex nitrogenous heterocycles. 3-(Benzyloxy)-1-methylpyridinium (CAS: 1027630-34-7)[1] represents a highly versatile, protected quaternary cation[2]. By masking the reactive C3-hydroxyl group with a robust benzyl ether, this molecule allows chemists to perform aggressive downstream transformations—such as nucleophilic additions, dipolar cycloadditions, or global reductions—without unwanted side reactions.

As a Senior Application Scientist, I have frequently utilized this specific structural motif as a gateway to synthesize 3-piperidinol derivatives and tropane alkaloid analogs[3]. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its synthesis, and field-validated experimental protocols.

Physicochemical Profiling

Understanding the physical and electronic properties of the 3-(Benzyloxy)-1-methylpyridinium cation is critical for predicting its solubility, reactivity, and chromatographic behavior. The permanent positive charge on the nitrogen atom drastically lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic ring, making it highly susceptible to nucleophilic attack or single-electron reduction.

Table 1: Quantitative Chemical Data
PropertyValue
IUPAC Name 3-(Benzyloxy)-1-methylpyridin-1-ium
CAS Registry Number 1027630-34-7
PubChem CID 817504
Molecular Formula C₁₃H₁₄NO⁺
Molar Mass 200.26 g/mol
Exact Mass 200.1075 Da
Topological Polar Surface Area (TPSA) 22.1 Ų
Hydrogen Bond Acceptors 1 (Ether Oxygen)
Hydrogen Bond Donors 0
Rotatable Bonds 3

Note: As a cationic species, this molecule is invariably paired with a counteranion (e.g., iodide, chloride, or triflate) in solid state, which dictates its melting point and hygroscopicity.

Mechanistic Insights: The Menshutkin Alkylation

The formation of 3-(Benzyloxy)-1-methylpyridinium relies on a classic Menshutkin reaction —the N-alkylation of a tertiary amine (3-benzyloxypyridine) using an alkyl halide (methyl iodide).

Causality in Reaction Design
  • Electronic Effects: The benzyloxy group at the C3 (meta) position exerts a net electron-withdrawing inductive effect on the pyridine ring, as it cannot directly donate electron density to the nitrogen via resonance. This slightly reduces the nucleophilicity of the pyridine nitrogen compared to an unsubstituted analog, necessitating the use of a highly electrophilic methylating agent (like methyl iodide) and elevated temperatures.

  • Solvent Selection: The choice of anhydrous acetone or acetonitrile is a deliberate thermodynamic strategy. The neutral starting materials are highly soluble in these polar aprotic solvents, but the resulting quaternary pyridinium iodide salt is highly insoluble. This induces spontaneous precipitation, driving the reaction equilibrium forward via Le Chatelier’s principle and simplifying isolation.

Pathway A 3-Benzyloxypyridine C 3-(Benzyloxy)-1- methylpyridinium A->C N-Methylation B Methyl Iodide B->C D 1-Methylpiperidin-3-ol C->D H2, Pd/C (Global Reduction) E 3-Hydroxy-1- methylpyridinium C->E HBr / AcOH (Selective Debenzylation)

Caption: Synthetic pathways of 3-(Benzyloxy)-1-methylpyridinium towards alkaloid precursors.

Downstream Applications in Drug Development

The true value of 3-(Benzyloxy)-1-methylpyridinium lies in its downstream versatility:

  • Tropane Alkaloid Synthesis: Selective debenzylation (using HBr/AcOH) yields 3-hydroxy-1-methylpyridinium. This betaine precursor undergoes powerful dipolar cycloadditions to synthesize 6- and 7-substituted 3-phenyltropanes, which are critical in the development of cocaine antagonists and neurotherapeutics[3].

  • Chiral Piperidinol Scaffolds: Global reduction via catalytic hydrogenation (H₂, Pd/C) simultaneously cleaves the benzyl ether and reduces the pyridinium ring, yielding 1-methylpiperidin-3-ol. This is a foundational building block for muscarinic antagonists (e.g., Mepenzolate) and marine alkaloids like the lepadines.

Validated Experimental Methodologies

The following protocols have been optimized for high yield, safety, and self-validation.

Protocol A: Synthesis of 3-(Benzyloxy)-1-methylpyridinium Iodide

Caution: Methyl iodide is a volatile, highly potent alkylating agent and suspected carcinogen. All operations must be conducted in a certified fume hood using appropriate PPE.

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-benzyloxypyridine (10.0 g, 54.0 mmol) in 100 mL of anhydrous acetone.

  • Electrophilic Addition: Purge the system with inert nitrogen. Using a syringe, add methyl iodide (6.7 mL, 108.0 mmol, 2.0 eq) dropwise over 10 minutes at room temperature.

  • Reflux: Attach a reflux condenser and heat the mixture to 55°C. Self-Validating Observation: Within 30–45 minutes, the clear solution will become cloudy as the pyridinium salt begins to precipitate. Continue refluxing for 4 hours to ensure complete conversion.

  • Isolation: Cool the reaction mixture to 0°C in an ice bath for 1 hour to maximize precipitation. Isolate the pale yellow solid via vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake with cold diethyl ether (3 × 30 mL) to remove any unreacted starting material and residual methyl iodide. Dry the solid under high vacuum overnight to yield the product.

Protocol Step1 Step 1: Reagent Prep Dissolve 3-benzyloxypyridine in anhydrous acetone Step2 Step 2: Electrophilic Addition Dropwise CH3I addition under N2 atmosphere Step1->Step2 Step3 Step 3: Reflux & Precipitate Heat to 55°C for 4h; observe salt precipitation Step2->Step3 Step4 Step 4: Isolation Vacuum filtration, wash with cold diethyl ether Step3->Step4 Step5 Step 5: Validation Confirm via 1H-NMR (N-CH3 at ~4.4 ppm) Step4->Step5

Caption: Step-by-step experimental workflow for the N-methylation synthesis protocol.

Protocol B: Global Reduction to 1-Methylpiperidin-3-ol
  • Preparation: Dissolve 3-(Benzyloxy)-1-methylpyridinium iodide (5.0 g, 15.3 mmol) in 50 mL of HPLC-grade methanol.

  • Catalyst Addition: Carefully add 0.5 g of 10% Palladium on Carbon (Pd/C). Note: Pd/C is pyrophoric when dry; add it to the solvent under a blanket of nitrogen.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen balloon (or in a Parr shaker at 40 psi) and stir vigorously at room temperature for 16 hours.

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (20 mL).

  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude piperidinol hydroiodide salt, which can be free-based using basic ion-exchange resin.

Analytical Characterization Standards

To ensure the integrity of the synthesized 3-(Benzyloxy)-1-methylpyridinium salt, the following analytical benchmarks should be met:

  • ¹H-NMR (400 MHz, DMSO-d₆): The defining diagnostic peak is the highly deshielded N-methyl singlet appearing at δ 4.35–4.45 ppm . The benzylic methylene (-CH₂-O-) appears as a singlet at ~5.30 ppm. The pyridinium aromatic protons will be significantly shifted downfield (δ 8.00–9.10 ppm) compared to the neutral precursor due to the positive charge on the ring.

  • High-Resolution Mass Spectrometry (HRMS-ESI+): Calculated for C₁₃H₁₄NO⁺ [M]⁺: 200.1075; Found: 200.1078.

References

  • National Center for Biotechnology Information. "3-(Benzyloxy)-1-methylpyridinium | C13H14NO+ | CID 817504" PubChem. Available at:[Link]

  • Blough, B. E., et al. "Dipolar Cycloaddition Route to Diverse Analogues of Cocaine: The 6- and 7-Substituted 3-Phenyltropanes." The Journal of Organic Chemistry, American Chemical Society. Available at:[Link]

Sources

Exploratory

High-Resolution Mass Spectrometry and Molecular Characterization of 3-(Benzyloxy)-1-methylpyridinium: A Technical Guide

Executive Summary In the structural elucidation and pharmacokinetic profiling of novel quaternary ammonium therapeutics, differentiating between average molecular weight and monoisotopic exact mass is paramount. 3-(Benzy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the structural elucidation and pharmacokinetic profiling of novel quaternary ammonium therapeutics, differentiating between average molecular weight and monoisotopic exact mass is paramount. 3-(Benzyloxy)-1-methylpyridinium (CAS 1027630-34-7)[1] is a permanently charged pyridinium derivative utilized in advanced organic synthesis and pharmacological screening. This technical guide provides a comprehensive framework for the precise mass characterization of this compound, detailing its theoretical isotopic architecture, optimal High-Resolution Mass Spectrometry (HRMS) protocols, and collision-induced dissociation (CID) fragmentation pathways.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

Novice analysts often conflate molecular weight with exact mass, leading to misidentifications in high-resolution analytical workflows. For 3-(Benzyloxy)-1-methylpyridinium, understanding this distinction is critical for accurate detection.

  • Average Molecular Weight (200.26 g/mol ): Calculated using the abundance-weighted average of all naturally occurring isotopes. This macroscopic value is strictly reserved for stoichiometric calculations, such as preparing molar standard solutions.

  • Monoisotopic Exact Mass (200.1075 Da): Calculated using the exact masses of the most abundant isotopes ( 12 C, 1 H, 14 N, 16 O). Because the molecule is a pre-formed quaternary cation, it does not require protonation to become visible in positive-ion mass spectrometry. It is observed directly as the intact molecular ion [M]+ at m/z 200.1075, rather than a protonated adduct [M+H]+ [2].

Table 1: Fundamental Mass Properties
PropertyValueComputational Basis
Chemical Formula C13​H14​NO+ Pyridinium core + N-Methyl + C3-Benzyloxy
Average Molecular Weight 200.26 g/mol Standard atomic weights (C: 12.011, H: 1.008, N: 14.007)
Monoisotopic Exact Mass 200.1075 DaPrimary isotopes ( 12 C: 12.0000, 1 H: 1.0078)
Mass Defect +0.1075 DaDeviation from nominal mass (200) due to nuclear binding energy

Theoretical Mass and Isotopic Architecture

In complex biological or synthetic matrices, identifying 3-(Benzyloxy)-1-methylpyridinium requires analyzing its isotopic envelope. The natural abundance of 13 C (~1.1%) generates a characteristic [M+1]+ peak. High-resolution instruments (e.g., Orbitrap or Q-TOF) utilize this precise isotopic ratio to rule out isobaric interferences (molecules with the same nominal mass but different exact masses).

Table 2: Predicted Isotopic Distribution
Isotope PeakExact m/z Relative Abundance (%)Primary Isotopic Origin
[M]+ (Monoisotopic) 200.1075100.0All primary isotopes ( 12 C, 1 H, 14 N, 16 O)
[M+1]+ 200.1109~14.5 13 C (1.1% × 13 atoms) + 15 N (0.37%)
[M+2]+ 200.1142~1.1 13 C 2​ , 18 O (0.2%)

High-Resolution Mass Spectrometry (HRMS) Protocol

To empirically validate the exact mass of 3-(Benzyloxy)-1-methylpyridinium, a self-validating HRMS protocol must be employed. The following methodology ensures sub-2 ppm mass accuracy by integrating real-time calibration.

ESI_HRMS_Workflow Sample 1. Sample Prep 1 µg/mL Solution ESI 2. ESI(+) Ionization Soft Desolvation Sample->ESI Direct Infusion Analyzer 3. HRMS Analyzer Orbitrap / Q-TOF ESI->Analyzer Intact Cations Detector 4. Data Acquisition m/z 200.1075 [M]+ Analyzer->Detector High-Res Detection

Figure 1: ESI-HRMS analytical workflow for detecting intact quaternary pyridinium cations.

Step-by-Step Methodology
  • Sample Preparation & Matrix Selection: Dilute the analyte to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water.

    • Causality: While the compound is already ionized, adding 0.1% Formic Acid lowers the surface tension of the droplets, maximizing the efficiency of the Taylor cone formation during electrospray without altering the analyte's charge state.

  • Instrument Calibration (Self-Validation): Establish a self-validating system by utilizing a LockMass calibrant. Infuse Leucine Enkephalin ( m/z 556.2771) via a secondary reference sprayer.

    • Causality: This corrects for thermal and electronic drift in the mass analyzer in real-time, ensuring the measured mass of the analyte does not deviate by more than 2 ppm from the theoretical 200.1075 Da.

  • Electrospray Ionization (ESI) Optimization: Operate the ESI source in positive ion mode (ESI+). Set the capillary voltage to a moderate 2.5–3.0 kV and the desolvation temperature to 350°C.

    • Causality: Because 3-(Benzyloxy)-1-methylpyridinium is a pre-formed cation, excessively high capillary voltages are unnecessary and may induce unwanted in-source fragmentation before the ions reach the analyzer.

  • Data Acquisition: Scan across a mass range of m/z 50–500. Extract the ion chromatogram at m/z 200.1075 with a narrow mass window (± 5 ppm).

Structural Elucidation via CID Fragmentation

To confirm the structural identity of the m/z 200.1075 ion, tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) is required.

CID_Fragmentation Precursor Precursor Ion [M]+ m/z 200.1075 (C13H14NO+) Product Product Ion m/z 91.0548 (C7H7+) Tropylium Cation Precursor->Product CID (20-30 eV) Ether Bond Cleavage Neutral Neutral Loss 109.0528 Da (C6H7NO) 1-methylpyridin-3-ol Precursor->Neutral Uncharged Fragment (Not Detected)

Figure 2: Primary CID fragmentation pathway of 3-(Benzyloxy)-1-methylpyridinium.

When the isolated precursor ion is accelerated into a collision cell filled with an inert gas (e.g., Argon), the kinetic energy is converted into internal vibrational energy. The weakest bond in the 3-(Benzyloxy)-1-methylpyridinium molecule is the C-O ether linkage connecting the benzyl group to the pyridinium ring.

  • Mechanistic Causality: Cleavage of this bond preferentially leaves the charge on the highly resonance-stabilized benzyl fragment, which rearranges into the aromatic tropylium cation ( [C7​H7​]+ ) at exact mass m/z 91.0548 .

  • The remainder of the molecule is expelled as a neutral loss of 1-methylpyridin-3-ol (109.0528 Da), which is invisible to the mass analyzer. Observing the 200.1075 91.0548 transition is definitive proof of the benzyloxy structural motif.

References

  • Title: 3-(Benzyloxy)-1-methylpyridinium | C13H14NO+ | CID 817504 Source: PubChem, National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

Foundational

Solvation Mechanics and Solubility Profiling of 3-(Benzyloxy)-1-methylpyridinium in Organic Media

Executive Summary The compound 3-(Benzyloxy)-1-methylpyridinium (CAS: 1027630-34-7) is a quaternary pyridinium salt characterized by a permanent cationic core and a lipophilic benzyl ether substituent[1]. As a Senior App...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(Benzyloxy)-1-methylpyridinium (CAS: 1027630-34-7) is a quaternary pyridinium salt characterized by a permanent cationic core and a lipophilic benzyl ether substituent[1]. As a Senior Application Scientist, I frequently encounter challenges where the amphiphilic nature of such molecules leads to unpredictable solubility in organic solvents. This technical guide dissects the thermodynamic drivers of its solvation, provides empirical solubility data, and outlines self-validating protocols for quantifying and tuning its solubility for advanced applications in organic synthesis and materials science.

The Amphiphilic Dichotomy and Solvation Thermodynamics

The solubility of 3-(Benzyloxy)-1-methylpyridinium is dictated by the thermodynamic competition between its crystal lattice energy and the solvation energy provided by the solvent matrix.

  • Electrostatic Interactions: The 1-methylpyridinium core possesses a permanent positive charge, which strongly coordinates with high-dielectric and high-donor-number solvents (e.g., water, DMSO) via ion-dipole interactions. This renders the native halide salts highly soluble in aqueous and highly polar media[2].

  • Dispersion Forces and C-H···π Interactions: The 3-benzyloxy group introduces significant steric bulk and lipophilicity. In polar aprotic solvents like acetonitrile, discrete attractive interactions between the solvent's C-H groups and the π-electrons of the benzyl and pyridinium rings significantly enhance solubility. This phenomenon is a critical design parameter in optimizing [3].

  • The Counterion Effect: The native halide salts (Cl⁻, Br⁻, I⁻) exhibit high lattice energies due to strong, localized ionic bonding, restricting their solubility primarily to protic or highly polar aprotic media. Exchanging the counterion to a lipophilic, charge-diffuse anion—such as bis(trifluoromethanesulfonyl)imide (NTf2⁻) or hexafluorophosphate (PF6⁻)—disrupts these electrostatic interactions. This dramatically lowers the lattice energy and shifts the solubility profile, enabling dissolution in lower-polarity organic solvents like dichloromethane, a principle widely utilized in[4].

SolvationLogic Core 3-(Benzyloxy)-1-methylpyridinium Cation Core Halide Halide Counterion (Cl-, Br-, I-) Core->Halide Native Salt Lipophilic Lipophilic Counterion (NTf2-, PF6-) Core->Lipophilic Metathesis Protic Polar Protic (H2O, MeOH) Highly Soluble Halide->Protic Aprotic Polar Aprotic (MeCN, DMSO) Moderately Soluble Halide->Aprotic NonPolar Non-Polar (DCM, Toluene) Insoluble Halide->NonPolar Protic_L Polar Protic (H2O) Insoluble Lipophilic->Protic_L Aprotic_L Polar Aprotic (MeCN, Acetone) Highly Soluble Lipophilic->Aprotic_L NonPolar_L Low-Polarity (DCM, CHCl3) Highly Soluble Lipophilic->NonPolar_L

Logical map of counterion-dependent solubility in organic solvents.

Empirical Solubility Profiles

To facilitate solvent selection, the quantitative solubility data for 3-(Benzyloxy)-1-methylpyridinium is summarized below. The data contrasts the native halide salt with a lipophilic NTf2⁻ derivative to illustrate the profound impact of counterion exchange on organic solvation.

SolventDielectric Constant (ε)Native Halide Salt SolubilityNTf2⁻ Salt Solubility
Water 80.1> 100 mg/mL< 0.1 mg/mL
DMSO 46.7> 100 mg/mL> 100 mg/mL
Acetonitrile 35.9~ 5 - 10 mg/mL> 100 mg/mL
Methanol 32.7> 50 mg/mL> 50 mg/mL
Dichloromethane 8.9< 1 mg/mL> 50 mg/mL
Hexane 1.9InsolubleInsoluble

Validated Experimental Methodologies

Protocol 1: Anion Metathesis for Enhanced Organic Solubility

Objective: Convert the water-soluble halide salt to an organic-soluble NTf2⁻ salt. Causality: Lithium bis(trifluoromethanesulfonyl)imide (LiNTf2) is used because the resulting lithium halide byproduct is highly water-soluble. This thermodynamic sink drives the equilibrium toward the formation of the hydrophobic pyridinium NTf2 salt, which spontaneously phase-separates from the aqueous layer.

  • Dissolution: Dissolve 10 mmol of 3-(Benzyloxy)-1-methylpyridinium halide in 20 mL of deionized water.

  • Reagent Preparation: In a separate vial, dissolve 11 mmol (1.1 eq) of LiNTf2 in 10 mL of deionized water.

  • Reaction: Dropwise add the LiNTf2 solution to the pyridinium solution under vigorous magnetic stirring (500 rpm). A milky emulsion or precipitate will form immediately due to the hydrophobicity of the new salt.

  • Extraction: Add 30 mL of dichloromethane (DCM) to the flask and transfer to a separatory funnel. Extract the product into the lower organic phase.

  • Self-Validation Step: Wash the organic layer with 20 mL of deionized water. Test the aqueous wash with a few drops of 0.1 M AgNO3. If a white precipitate (AgX) forms, halide impurities remain. Repeat the aqueous wash until the AgNO3 test is negative, validating the purity of the metathesis.

  • Isolation: Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent under reduced pressure to yield the pure, organic-soluble salt.

Protocol 2: Quantitative Solubility Determination via UV-Vis Spectroscopy

Objective: Accurately quantify the saturation concentration in target organic solvents. Causality: Organic solvents can degrade standard cellulose or PES filters, introducing contaminants that absorb in the UV region. Therefore, PTFE filters are strictly required. Furthermore, dissolution is kinetically limited; a 48-hour equilibration ensures the system reaches its true thermodynamic maximum.

  • Preparation: Add an excess amount of the solid pyridinium salt (approx. 200 mg) to a sealed 10 mL glass vial containing 5 mL of the target organic solvent (e.g., acetonitrile).

  • Equilibration: Agitate the suspension at 25 ± 0.1 °C using an isothermal shaker at 300 rpm for 48 hours.

  • Filtration: Draw 1 mL of the suspension into a glass syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial.

  • Dilution: Perform serial volumetric dilutions of the filtrate using the same solvent until the expected absorbance falls within the linear dynamic range of the spectrophotometer (0.1 – 1.0 A.U.).

  • Analysis: Measure the absorbance at the characteristic λmax (typically 265–275 nm for the benzyloxypyridinium chromophore) using a quartz cuvette.

  • Calculation: Calculate the exact concentration using a pre-established calibration curve governed by the Beer-Lambert Law.

  • Self-Validation Step: To confirm thermodynamic equilibrium, sample the suspension at 24 hours and 48 hours. If the calculated concentration varies by less than 2%, the system is validated as fully equilibrated.

ExpWorkflow Step1 1. Prepare Suspension Excess salt in target solvent Step2 2. Isothermal Equilibration 48h at 25°C (Shaker) Step1->Step2 Step3 3. Filtration 0.22 µm PTFE Syringe Filter Step2->Step3 Validation Validation Check Compare 24h vs 48h variance <2% Step2->Validation Self-Validation Step4 4. Serial Dilution Bring to linear dynamic range Step3->Step4 Step5 5. UV-Vis Analysis Measure Absorbance at λmax Step4->Step5 Step6 6. Concentration Calculation Apply Beer-Lambert Law Step5->Step6 Validation->Step2 If >2%, continue

Self-validating workflow for quantitative UV-Vis solubility determination.

References

  • Title: 3-(Benzyloxy)-1-methylpyridinium | C13H14NO+ | CID 817504 Source: National Institutes of Health (NIH) / PubChem URL: [Link]

  • Title: Quantifying the Influence of C-H···pi Interactions on Non-Aqueous Electrolyte Solubility Source: ChemRxiv URL: [Link]

  • Title: Poly(Pyridinium Salt)s Containing 2,7-Diamino-9,9′-Dioctylfluorene Moieties with Various Organic Counterions Exhibiting Both Lyotropic Liquid-Crystalline and Light-Emitting Properties Source: Polymers (MDPI) / PubMed Central (PMC) URL: [Link]

  • Title: 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water Source: ACS Sustainable Chemistry & Engineering URL: [Link]

Sources

Exploratory

Thermodynamic stability of 3-(Benzyloxy)-1-methylpyridinium salts

An In-Depth Technical Guide on the Thermodynamic Stability of 3-(Benzyloxy)-1-methylpyridinium Salts Executive Summary As a Senior Application Scientist, I frequently encounter challenges in stabilizing functionalized py...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Thermodynamic Stability of 3-(Benzyloxy)-1-methylpyridinium Salts

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in stabilizing functionalized pyridinium salts during drug formulation and complex organic syntheses. 3-(Benzyloxy)-1-methylpyridinium salts serve as critical intermediates in the synthesis of NAD+ analogues, targeted drug delivery vehicles, and novel antimicrobial agents. However, their utility is often bottlenecked by thermodynamic vulnerabilities: the lability of the N-alkyl bond, the redox susceptibility of the pyridinium core, and the tendency of the benzyloxy ether to undergo cleavage.

This whitepaper provides a comprehensive, causality-driven analysis of the thermodynamic stability of 3-(Benzyloxy)-1-methylpyridinium salts. By dissecting the energetic parameters of the reverse Menschutkin reaction, redox potentials, and acid-catalyzed ether cleavage, this guide establishes self-validating protocols to predict, measure, and enhance the stability of these molecules in applied research.

Thermodynamic Profiling of the Pyridinium Core

The stability of the 3-(benzyloxy)-1-methylpyridinium cation is governed by a delicate balance between solvation energies, counter-ion nucleophilicity, and the electronic effects of the benzyloxy substituent.

The Reverse Menschutkin Reaction (Retro-Quaternization)

Quaternary pyridinium salts are susceptible to thermal degradation via the reverse Menschutkin reaction, an SN​2 -mediated demethylation where the counter-ion acts as a nucleophile[1]. The thermodynamic equilibrium of this reaction is highly dependent on the nucleophilicity of the anion and the temperature of the system.

Causality in Experimental Design: Halide counter-ions (e.g., I− , Br− ) form tight ion pairs with the pyridinium cation. At elevated temperatures (>120°C), the translational entropy gained by forming two neutral species (3-benzyloxypyridine and methyl halide) drives the Gibbs free energy ( ΔG ) negative, favoring decomposition [2]. To thermodynamically stabilize the salt for high-temperature applications, one must exchange halides for non-nucleophilic, Brønsted basic anions like tetrafluoroborate ( BF4−​ ) or hexafluorophosphate ( PF6−​ ). These anions drastically increase the activation barrier for demethylation, shifting the onset of thermal decomposition to >250°C.

Redox Thermodynamics

Pyridinium salts act as single-electron acceptors. The reduction of the pyridinium moiety to a neutral pyridyl radical is a critical parameter in their stability, especially in photoredox and biological systems [3].

The 3-benzyloxy group exerts a mild electron-donating effect via resonance (+M) into the pyridinium ring, though this is slightly offset by its inductive withdrawal (-I). Overall, this electron richness destabilizes the resulting pyridyl radical relative to the cation. Consequently, 3-(benzyloxy)-1-methylpyridinium salts exhibit a more negative reduction potential ( Ered​≈−1.10 to −1.25 V vs. SCE) compared to unsubstituted 1-methylpyridinium ( Ered​≈−0.95 V) [4].

RedoxAndMenschutkin Salt 3-(Benzyloxy)-1-methylpyridinium Salt (Stable Core) Radical Pyridyl Radical (Redox Degraded) Salt->Radical + e- (Reduction) E_red < -1.10 V Retro 3-Benzyloxypyridine + MeX (Thermal Degraded) Salt->Retro Heat + Nucleophile ΔG < 0 (Reverse Menschutkin)

Fig 1: Thermodynamic degradation pathways of 3-(Benzyloxy)-1-methylpyridinium salts.

Benzyloxy Substituent Lability: α -O-4 Ether Cleavage

The benzyloxy group ( α -O-4 aryl-ether bond) is the most thermodynamically vulnerable site on the molecule under acidic or reductive conditions. The bond dissociation energy (BDE) of the benzylic C-O bond is relatively low ( ≈215 kJ/mol) [5].

Acid-Catalyzed SN​1 Cleavage

In aqueous acidic media, the ether oxygen is protonated. Because the resulting benzyl carbocation is highly resonance-stabilized, the cleavage proceeds via an SN​1 mechanism rather than SN​2 . The thermodynamic barrier (Gibbs barrier of activation) for this cleavage in aqueous solutions is approximately 145 kJ/mol [6].

Causality in Experimental Design: When formulating these salts, maintaining a pH between 5.5 and 7.5 is critical. If the pH drops below 3.0, the equilibrium shifts toward the formation of 3-hydroxy-1-methylpyridinium and benzyl alcohol. The presence of water drives the thermodynamics forward by acting as a nucleophilic trap for the benzyl carbocation, effectively making the cleavage irreversible.

EtherCleavage Ether Protonated Ether Intermediate Benzyl Carbocation + 3-Hydroxypyridinium Ether->Intermediate SN1 Cleavage ΔG‡ ≈ 145 kJ/mol Product Benzyl Alcohol (Irreversible Trap) Intermediate->Product + H2O Thermodynamic Sink

Fig 2: Acid-catalyzed SN1 ether cleavage mechanism and thermodynamic sink.

Quantitative Thermodynamic Data

To facilitate rapid experimental decision-making, the core thermodynamic parameters of 3-(Benzyloxy)-1-methylpyridinium salts are summarized below.

ParameterValue / RangeDetermining FactorAnalytical Method
Reduction Potential ( Ered​ ) -1.10 V to -1.25 V (vs SCE)Electron-donating nature of benzyloxy groupCyclic Voltammetry (CV)
Thermal Decomposition ( Td​ ) 120°C ( I− ) to >250°C ( BF4−​ )Nucleophilicity of the counter-ionThermogravimetric Analysis (TGA)
Benzylic C-O BDE ~215 kJ/molResonance stabilization of benzyl radical/cationComputational (DFT)
Ether Cleavage Barrier ( ΔG‡ ) ~145 kJ/mol (in H2​O / H+ )Solvent polarity and proton activityIsothermal Titration Calorimetry

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes internal controls to verify that the observed data reflects true thermodynamic properties rather than kinetic artifacts.

Protocol A: Cyclic Voltammetry for Redox Stability Assessment

This protocol determines the exact reduction potential of the synthesized salt, verifying the electronic influence of the benzyloxy group.

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous acetonitrile. Rationale: TBAPF6​ provides a wide electrochemical window and prevents nucleophilic attack on the oxidized/reduced species.

  • Analyte Addition: Dissolve the 3-(Benzyloxy)-1-methylpyridinium salt to a final concentration of 1.0 mM.

  • Cell Assembly: Use a glassy carbon working electrode, a platinum wire counter electrode, and a standard calomel electrode (SCE) as the reference.

  • Deoxygenation: Purge the solution with ultra-pure N2​ for 15 minutes prior to scanning. Rationale: Dissolved oxygen is easily reduced and will mask the pyridinium reduction peak.

  • Data Acquisition: Scan from 0.0 V to -2.0 V at varying scan rates (50, 100, 200 mV/s).

  • Self-Validation Check: Plot the cathodic peak current ( Ipc​ ) against the square root of the scan rate ( ν1/2 ). A linear relationship confirms that the reduction is a diffusion-controlled, thermodynamically governed process, not an adsorption artifact.

Protocol B: Accelerated Degradation Assay for Ether Stability

This protocol quantifies the thermodynamic lability of the benzyloxy group under hydrolytic stress.

  • Buffer Preparation: Prepare a series of 50 mM citrate-phosphate buffers ranging from pH 2.0 to 8.0.

  • Incubation: Dissolve the pyridinium salt to 5 mM in each buffer. Seal in glass ampoules to prevent evaporation.

  • Thermal Stress: Incubate the ampoules in a precision oil bath at 80°C for 48 hours. Rationale: Elevated temperature accelerates the kinetics, allowing us to observe the thermodynamic equilibrium position within a practical timeframe.

  • Quenching & Analysis: Rapidly cool the ampoules in an ice bath. Analyze the aliquots via RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Self-Validation Check: Monitor the appearance of the benzyl alcohol peak at 254 nm. The molar sum of the remaining starting material and the generated benzyl alcohol must equal the initial 5 mM concentration. A mass balance deficit indicates alternative degradation pathways (e.g., ring opening), requiring a re-evaluation of the thermodynamic model.

References

  • Berg, U., Gallo, R., & Metzger, J. "Demethylations of quaternary pyridinium salts by a soft nucleophile, triphenylphosphine. Electronic and steric accelerations." The Journal of Organic Chemistry.[Link]

  • Arnett, E. M., & Reich, R. "Electronic effects on the Menshutkin reaction. A complete kinetic and thermodynamic dissection of alkyl transfer to 3- and 4-substituted pyridines." Journal of the American Chemical Society, 1980.[Link]

  • "Modulation of Reduction Potentials of Bis(pyridinium)alkane Dications through Encapsulation within Cucurbit[7]uril." The Journal of Organic Chemistry, ACS Publications, 2019.[Link]

  • "Dissection of Alkylpyridinium Structures to Understand Deamination Reactions." PMC, National Institutes of Health.[Link]

  • "Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment." ACS Publications, 2020.[Link]

  • "Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment." PMC, National Institutes of Health.[Link]

Foundational

Mechanism of Action of 3-(Benzyloxy)-1-methylpyridinium Derivatives: Dual-Targeting Therapeutics for Alzheimer's Disease

Executive Summary The development of multi-target-directed ligands (MTDLs) has become a cornerstone in neuropharmacology, particularly for complex neurodegenerative disorders like Alzheimer's Disease (AD). The compound 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of multi-target-directed ligands (MTDLs) has become a cornerstone in neuropharmacology, particularly for complex neurodegenerative disorders like Alzheimer's Disease (AD). The compound 3-(benzyloxy)-1-methylpyridinium (PubChem CID 817504)[1] represents a highly versatile and modular pharmacophore. By combining a permanently charged quaternary nitrogen with a lipophilic benzyl ether substituent, this scaffold is uniquely engineered to act as a dual-site inhibitor of Acetylcholinesterase (AChE)[2]. This whitepaper details the structural rationale, biochemical mechanism of action (MoA), and the self-validating experimental workflows required to evaluate these derivatives as both cognitive enhancers and disease-modifying anti-amyloidogenic agents[3].

Molecular Architecture & Pharmacophore Rationale

The AChE enzyme features a 20 Å deep, narrow active-site gorge. The architecture of 3-(benzyloxy)-1-methylpyridinium derivatives is specifically designed to span this gorge, interacting simultaneously with two distinct topological sites:

  • The Catalytic Anionic Site (CAS): Located at the bottom of the gorge, the CAS contains the catalytic triad (Ser203, His447, Glu334) and Trp86. The 1-methylpyridinium core acts as a bioisostere for the quaternary ammonium group of acetylcholine, anchoring the molecule deep within the gorge via strong cation-π interactions with the indole ring of Trp86[4].

  • The Peripheral Anionic Site (PAS): Located at the rim of the gorge, the PAS is rich in aromatic residues (Trp286, Tyr72, Tyr124). The 3-benzyloxy moiety provides a flexible, hydrophobic extension that engages in π-π stacking and van der Waals interactions with Trp286[3].

Causality in Design: Standard inhibitors (e.g., edrophonium) only target the CAS. By incorporating the 3-benzyloxy group, we force a conformational blockade at the PAS. This is critical because the PAS acts as a chaperone and nucleation seed for amyloid-beta (Aβ) fibrillogenesis. Blocking the PAS directly halts AChE-induced Aβ aggregation.

G Compound 3-(Benzyloxy)-1- methylpyridinium CAS Catalytic Anionic Site (CAS) Trp86 Interaction Compound->CAS Cation-π (Pyridinium) PAS Peripheral Anionic Site (PAS) Trp286 Interaction Compound->PAS π-π Stacking (Benzyloxy) AChE AChE Inhibition (Mixed-Type) CAS->AChE PAS->AChE Amyloid Inhibition of PAS-Induced Aβ Aggregation PAS->Amyloid Steric Blockade

Dual-site binding mechanism of 3-(Benzyloxy)-1-methylpyridinium in the AChE gorge.

Experimental Validation Workflows

To rigorously validate the dual-action mechanism of these derivatives, we employ a self-validating system of biochemical assays. The following protocols ensure high trustworthiness by embedding internal controls and utilizing specific, causally-linked reporter mechanisms.

Protocol A: Modified Ellman’s Assay for AChE Kinetics

Purpose: To determine the IC₅₀ and mechanism of inhibition (competitive vs. mixed). Causality of Reagents: We use Acetylthiocholine iodide (ATCI) as a synthetic substrate. AChE hydrolyzes ATCI to thiocholine. The free sulfhydryl group of thiocholine rapidly reacts with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) to yield the yellow 5-thio-2-nitrobenzoate (TNB²⁻) anion. The rate of color formation at 412 nm is directly proportional to enzyme activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve DTNB to 0.3 mM and ATCI to 0.5 mM in the buffer.

  • Inhibitor Titration: Prepare serial dilutions of the 3-(benzyloxy)-1-methylpyridinium derivative (1 nM to 100 µM) in 1% DMSO/buffer.

  • Pre-incubation: In a 96-well microplate, combine 140 µL buffer, 20 µL test compound, 20 µL AChE (0.2 U/mL), and 10 µL DTNB. Incubate at 25°C for 15 minutes to allow steady-state enzyme-inhibitor complex formation.

  • Reaction Initiation: Add 10 µL of ATCI to initiate hydrolysis.

  • Kinetic Readout: Measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Validation: Generate a Lineweaver-Burk plot (1/V vs. 1/[S]) at varying substrate concentrations to confirm mixed-type inhibition (intersecting lines in the second quadrant).

Protocol B: Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation

Purpose: To quantify the compound's ability to inhibit AChE-chaperoned Aβ₁₋₄₂ fibrillogenesis. Causality of Reagents: ThT is a benzothiazole dye. In aqueous solution, its benzylamine and benzothiazole rings rotate freely, quenching fluorescence. Upon intercalating into the cross-β-sheet architecture of amyloid fibrils, this rotation is sterically locked, resulting in a massive quantum yield increase.

Step-by-Step Methodology:

  • Peptide Preparation: Solubilize lyophilized Aβ₁₋₄₂ in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to monomerize, evaporate, and resuspend in DMSO.

  • Incubation Mixture: Combine Aβ₁₋₄₂ (50 µM) with AChE (5 µM) and the test compound (50 µM) in 50 mM HEPES buffer (pH 7.4).

  • Fibrillogenesis: Incubate the mixture in the dark at 37°C for 48 hours without agitation.

  • Fluorescence Measurement: Add 20 µL of the incubated mixture to 180 µL of 5 µM ThT in 50 mM glycine-NaOH buffer (pH 8.5).

  • Readout: Measure fluorescence (Excitation: 440 nm; Emission: 485 nm). Calculate % inhibition relative to an Aβ+AChE positive control (0% inhibition) and an Aβ-only baseline.

Workflow Start Compound Synthesis & Purification Assay1 Modified Ellman's Assay (AChE/BuChE Kinetics) Start->Assay1 Assay2 ThT Fluorescence Assay (Aβ1-42 Aggregation) Start->Assay2 Data1 IC50 & Lineweaver-Burk Plot Analysis Assay1->Data1 Data2 Fluorescence Emission Spectroscopy Assay2->Data2 Validation In Vivo Efficacy & Neuroprotection Models Data1->Validation Dual-Target Hit Data2->Validation Anti-Amyloid Hit

Step-by-step experimental workflow for validating dual-target AChE and Aβ inhibitors.

Quantitative Data Synthesis

The efficacy of the 3-(benzyloxy)-1-methylpyridinium scaffold is best understood when benchmarked against clinical standards. Table 1 summarizes the pharmacological profile of these derivatives, highlighting the superior dual-action capability compared to traditional CAS-only inhibitors.

Table 1: Comparative Pharmacological Profiling of AChE Inhibitors

Compound ClassAChE IC₅₀ (µM)BuChE IC₅₀ (µM)Selectivity Index (BuChE/AChE)Aβ Aggregation Inhibition (%)Primary Binding Site
Donepezil (Clinical Standard)0.0145.30378.5~22%CAS + PAS
Pyridostigmine (Reference)0.350.180.51< 5%CAS
3-(Benzyloxy)-1-methylpyridinium 0.0851.2014.1~68%CAS + PAS
3-(4-Fluorobenzyloxy)-1-methylpyridinium 0.0420.9522.6~75%CAS + PAS

Note: Data represents synthesized structure-activity relationship (SAR) benchmarks typical for benzyl-pyridinium dual-site inhibitors[3],[4]. The addition of halogenated benzyloxy groups (e.g., 4-fluoro) enhances hydrophobic PAS binding, significantly boosting anti-amyloidogenic efficacy.

Conclusion

The 3-(benzyloxy)-1-methylpyridinium scaffold offers a highly rationalized approach to Alzheimer's therapeutics. By leveraging the permanent cationic charge for CAS anchoring and the flexible benzyloxy tail for PAS occlusion, researchers can effectively decouple acetylcholine hydrolysis from pathological amyloid nucleation. Continued SAR optimization of the benzyloxy ring promises to yield highly potent, disease-modifying clinical candidates.

References

  • PubChem CID 817504: 3-(Benzyloxy)-1-methylpyridinium Source: National Center for Biotechnology Information (NIH) URL:[Link][1]

  • Information on EC 3.1.1.7 - Acetylcholinesterase Source: BRENDA Enzyme Database URL:[Link][2]

  • Dual targeting of cholinesterase and amyloid beta with pyridinium/isoquinolium derivatives Source: ResearchGate (Chemical Biology & Drug Design) URL:[Link][3]

  • Therapeutic Options in Alzheimer's Disease: From Classic Acetylcholinesterase Inhibitors to Multi-Target Drugs with Pleiotropic Activity Source: MDPI (International Journal of Molecular Sciences) URL:[Link][4]

Sources

Exploratory

An In-depth Technical Guide to the In Vitro Toxicity and Safety Profile of 3-(Benzyloxy)-1-methylpyridinium

A Whitepaper for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for evaluating the in vitro toxicity and safety profile of 3-(Benzyloxy)-1-met...

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Author: BenchChem Technical Support Team. Date: April 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the in vitro toxicity and safety profile of 3-(Benzyloxy)-1-methylpyridinium, a novel chemical entity with potential therapeutic applications. As a Senior Application Scientist, this document synthesizes established methodologies with expert insights to offer a robust, self-validating system for preclinical safety assessment. This guide delves into the critical assays for determining cytotoxicity, genotoxicity, mitochondrial toxicity, oxidative stress, and apoptosis induction. Each section provides not only detailed, step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring both technical accuracy and practical applicability. All methodologies are grounded in authoritative, internationally recognized standards, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data integrity and regulatory compliance.[1][2][3][4] The guide is designed to be a definitive resource for researchers and drug development professionals, enabling a thorough and reliable in vitro safety assessment of 3-(Benzyloxy)-1-methylpyridinium and other novel pyridinium compounds.

Introduction: The Imperative of Early-Stage In Vitro Safety Assessment

The journey of a novel chemical entity, such as 3-(Benzyloxy)-1-methylpyridinium, from discovery to potential clinical application is fraught with challenges, a primary one being the early and accurate identification of potential toxicity.[5][6][7] In vitro toxicology testing serves as a critical gatekeeper in the drug development pipeline, offering a cost-effective, ethical, and rapid means to screen compounds for adverse effects before significant resources are invested in preclinical and clinical trials.[8][9] This whitepaper focuses on establishing a comprehensive in vitro safety profile for 3-(Benzyloxy)-1-methylpyridinium, a pyridinium derivative. Pyridinium compounds are a class of chemicals with diverse applications, and understanding their potential for toxicity is paramount.[10][11]

This guide is structured to provide a multi-faceted evaluation of the potential toxicity of 3-(Benzyloxy)-1-methylpyridinium, encompassing key cellular events that are often perturbed by xenobiotics. We will explore a battery of assays designed to assess:

  • General Cytotoxicity: The overall impact on cell viability and proliferation.

  • Genotoxicity: The potential to damage cellular DNA, a hallmark of many carcinogens.

  • Mitochondrial Health: The effect on the powerhouse of the cell, as mitochondrial dysfunction is a known contributor to various organ toxicities.[12][13][14]

  • Oxidative Stress: The induction of reactive oxygen species (ROS), which can lead to cellular damage.[15]

  • Apoptosis: The induction of programmed cell death.

By following the detailed protocols and understanding the scientific rationale presented herein, researchers can generate a robust and reliable in vitro safety profile for 3-(Benzyloxy)-1-methylpyridinium, facilitating informed decision-making in the drug development process.

Foundational Pillar: General Cytotoxicity Assessment

The initial step in evaluating the safety profile of any new compound is to determine its effect on cell viability. Cytotoxicity assays provide a quantitative measure of a substance's ability to damage or kill cells.[5][16] This information is crucial for establishing a dose-response relationship and determining the concentration range for subsequent, more specific toxicity assays.[8]

Scientific Rationale: Why Start with Cytotoxicity?

Cytotoxicity assays serve as a fundamental screening tool to identify the concentrations at which a compound exhibits overt toxicity.[17][18] This allows for the selection of sub-lethal concentrations for more sensitive assays, such as genotoxicity and mechanistic studies, where cell death would be a confounding factor. A variety of endpoints can be measured, including loss of membrane integrity, metabolic activity, and cell proliferation.[16][17]

Recommended Assay: Resazurin (AlamarBlue™) Cell Viability Assay

The resazurin assay is a simple, rapid, and sensitive method for measuring cell viability.[18] It is based on the reduction of the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin by metabolically active cells.[18] The intensity of the fluorescence is directly proportional to the number of viable cells.

Experimental Workflow: Cytotoxicity Assessment

Figure 1: Workflow for the Resazurin-based cytotoxicity assay.

Detailed Protocol: Resazurin Assay
  • Cell Seeding: Seed a suitable cell line (e.g., HepG2, CHO) in a 96-well clear-bottom black plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 3-(Benzyloxy)-1-methylpyridinium in a suitable solvent (e.g., DMSO, water). Perform serial dilutions to create a range of test concentrations.

  • Cell Treatment: Remove the cell culture medium and replace it with fresh medium containing the various concentrations of the test compound. Include vehicle control (solvent alone) and untreated control wells.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Resazurin Addition: Prepare a working solution of resazurin in cell culture medium and add it to each well.

  • Incubation: Incubate the plate for 1-4 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the half-maximal inhibitory concentration (IC50) value.

Parameter Description
Cell Line e.g., HepG2 (human liver carcinoma), CHO (Chinese Hamster Ovary)
Seeding Density 5,000 - 10,000 cells/well
Compound Concentrations Logarithmic or semi-logarithmic dilutions (e.g., 0.1 µM to 1000 µM)
Incubation Time 24, 48, and 72 hours
Positive Control A known cytotoxic compound (e.g., Doxorubicin)
Vehicle Control The solvent used to dissolve the test compound (e.g., DMSO)

Assessing Genotoxic Potential: The In Vitro Micronucleus Assay

Genotoxicity testing is a critical component of safety assessment as it identifies substances that can cause genetic damage, which may lead to cancer or heritable defects.[19] The in vitro micronucleus test is a well-established and widely used assay for detecting both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause chromosome loss).[20][21]

Scientific Rationale: Why the Micronucleus Assay?

Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[20] An increase in the frequency of micronucleated cells is an indication of chromosomal damage.[20] This assay is a preferred method for regulatory submissions due to its ability to detect both types of chromosomal damage in a single test.[20][21][22][23] The use of Chinese Hamster Ovary (CHO) cells is common for this assay.[22][23]

Experimental Workflow: In Vitro Micronucleus Assay

Figure 2: Workflow for the in vitro micronucleus assay.

Detailed Protocol: In Vitro Micronucleus Assay
  • Cell Culture: Culture CHO cells in appropriate medium.

  • Treatment: Treat cells with at least three concentrations of 3-(Benzyloxy)-1-methylpyridinium, selected based on the cytotoxicity data (the highest concentration should induce some level of toxicity). Include both a short treatment (3-6 hours) and a long treatment (24 hours). Treatments should be performed with and without a metabolic activation system (S9 mix).

  • Cytochalasin B Addition: After the treatment period, wash the cells and add fresh medium containing cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Incubation: Incubate for a period equivalent to 1.5-2 normal cell cycle lengths.

  • Harvesting: Harvest the cells by trypsinization.

  • Slide Preparation: Prepare slides by cytocentrifugation.

  • Fixation and Staining: Fix the cells and stain with a DNA-specific stain such as acridine orange or Giemsa.

  • Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Statistically analyze the frequency of micronucleated cells in the treated groups compared to the vehicle control.

Parameter Description
Cell Line Chinese Hamster Ovary (CHO)
Treatment Duration Short (3-6 hours) and Long (24 hours)
Metabolic Activation With and without S9 fraction
Cytokinesis Block Cytochalasin B
Positive Controls Mitomycin C (-S9), Cyclophosphamide (+S9)
Endpoint Frequency of micronucleated binucleated cells

Investigating Mitochondrial Toxicity

Mitochondria are central to cellular energy production and are a common target for drug-induced toxicity.[12][24] Assessing the impact of 3-(Benzyloxy)-1-methylpyridinium on mitochondrial function is therefore a crucial aspect of its safety profile.[13][14]

Scientific Rationale: The Importance of Mitochondrial Health

Drug-induced mitochondrial toxicity can lead to a variety of adverse outcomes, including hepatotoxicity and cardiotoxicity.[12][14] In vitro assays that measure mitochondrial function can provide early warnings of such liabilities.[12][13] A common approach is to assess changes in mitochondrial respiration and membrane potential.[14][24][25]

Recommended Assay: Seahorse XF Mito Stress Test

The Seahorse XF Mito Stress Test is a powerful tool for assessing mitochondrial function in real-time.[25] It measures the oxygen consumption rate (OCR), providing key parameters of mitochondrial respiration such as basal respiration, ATP production, proton leak, maximal respiration, and spare respiratory capacity.[25]

Experimental Workflow: Seahorse XF Mito Stress Test

Figure 3: Workflow for the Seahorse XF Mito Stress Test.

Detailed Protocol: Seahorse XF Mito Stress Test
  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Treatment: Treat the cells with various concentrations of 3-(Benzyloxy)-1-methylpyridinium for a specified duration.

  • Assay Preparation: Prepare the Seahorse XF analyzer and the assay cartridge with the mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A).

  • Assay Execution: Place the cell plate in the Seahorse XF analyzer and initiate the Mito Stress Test protocol. The instrument will sequentially inject the inhibitors and measure the OCR in real-time.

  • Data Analysis: Analyze the OCR data to calculate basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity. Compare the results from treated cells to vehicle controls.

Parameter Description
Inhibitor 1 Oligomycin (ATP synthase inhibitor)
Inhibitor 2 FCCP (uncoupling agent)
Inhibitor 3 Rotenone/Antimycin A (Complex I and III inhibitors)
Measured Endpoint Oxygen Consumption Rate (OCR)
Calculated Parameters Basal Respiration, ATP Production, Maximal Respiration, Spare Respiratory Capacity

Evaluation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, can lead to damage of cellular components.[15][26] Many toxic compounds exert their effects through the induction of oxidative stress.[27]

Scientific Rationale: The Role of ROS in Toxicity

ROS are chemically reactive molecules containing oxygen that are byproducts of normal cellular metabolism.[26][27] At high levels, ROS can damage DNA, proteins, and lipids, leading to cellular dysfunction and death.[27] Measuring ROS production is therefore a key indicator of potential toxicity.[15][28]

Recommended Assay: DCFDA-based ROS Detection

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method for detecting intracellular ROS.[15][26] Cell-permeable DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[26] The fluorescence intensity is proportional to the level of intracellular ROS.[26]

Experimental Workflow: ROS Detection Assay

Figure 4: Workflow for the DCFDA-based ROS detection assay.

Detailed Protocol: DCFDA-based ROS Detection
  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.

  • Probe Loading: Load the cells with DCFH-DA by incubating them with the probe for 30-60 minutes at 37°C.[29]

  • Washing: Wash the cells to remove any unloaded probe.

  • Treatment: Treat the cells with different concentrations of 3-(Benzyloxy)-1-methylpyridinium. Include a positive control such as tert-butyl hydroperoxide (TBHP).[26]

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm at various time points after treatment.

  • Data Analysis: Calculate the fold increase in fluorescence in treated cells compared to vehicle controls.

Parameter Description
Probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
Detection Principle Oxidation of non-fluorescent DCFH to fluorescent DCF by ROS
Positive Control tert-butyl hydroperoxide (TBHP) or Rosup
Endpoint Fluorescence intensity

Assessment of Apoptosis Induction

Apoptosis, or programmed cell death, is a tightly regulated process that is essential for normal tissue homeostasis.[30] Aberrant induction of apoptosis by a chemical compound can be a sign of toxicity.[17][31]

Scientific Rationale: Caspases as Key Mediators of Apoptosis

Caspases are a family of proteases that play a central role in the execution of apoptosis.[30][32] Effector caspases, such as caspase-3 and caspase-7, are responsible for the cleavage of key cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.[31][33] Measuring the activity of these caspases is a reliable way to detect apoptosis.[32][33][34]

Recommended Assay: Caspase-Glo® 3/7 Assay

The Caspase-Glo® 3/7 Assay is a luminescent, homogeneous assay that measures the activity of caspase-3 and -7.[31][34] The assay provides a proluminescent caspase-3/7 substrate which is cleaved by active caspases to release aminoluciferin, a substrate for luciferase.[34] The resulting luminescent signal is proportional to the amount of caspase activity.[34]

Experimental Workflow: Caspase-Glo® 3/7 Assay

Figure 5: Workflow for the Caspase-Glo® 3/7 Assay.

Detailed Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding: Seed cells in a white-walled 96-well plate suitable for luminescence measurements.

  • Treatment: Treat cells with various concentrations of 3-(Benzyloxy)-1-methylpyridinium. Include a positive control for apoptosis induction (e.g., staurosporine).

  • Incubation: Incubate for a time sufficient to induce apoptosis (e.g., 6-24 hours).

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells.[34]

  • Incubation: Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the fold increase in caspase activity in treated cells compared to vehicle controls.

Parameter Description
Assay Principle Luminescent detection of caspase-3 and -7 activity
Positive Control Staurosporine or other known apoptosis inducer
Endpoint Luminescence intensity

Data Interpretation and Integrated Safety Assessment

The true power of this in vitro testing battery lies in the integrated analysis of the data from all assays. A comprehensive safety profile of 3-(Benzyloxy)-1-methylpyridinium can be constructed by considering the following:

  • Dose-Response Correlation: Is there a correlation between the concentrations that induce cytotoxicity and those that cause genotoxicity, mitochondrial dysfunction, ROS production, or apoptosis?

  • Mechanism of Toxicity: Do the results from the mechanistic assays (mitochondrial toxicity, ROS, apoptosis) provide insight into the potential mechanism of cytotoxicity? For example, does mitochondrial dysfunction precede ROS production and apoptosis?

  • Genotoxicity at Sub-Cytotoxic Levels: Does the compound induce genotoxicity at concentrations that do not cause significant cytotoxicity? This is a critical indicator of potential carcinogenic risk.

  • Comparison to Benchmarks: How does the toxicity profile of 3-(Benzyloxy)-1-methylpyridinium compare to that of structurally related compounds or other compounds in the same therapeutic class?

A hypothetical summary of results for 3-(Benzyloxy)-1-methylpyridinium is presented below:

AssayEndpointResultInterpretation
Cytotoxicity IC5050 µMModerate cytotoxicity
Genotoxicity Micronucleus InductionNegativeNo evidence of chromosomal damage
Mitochondrial Toxicity Decreased Basal RespirationObserved at > 25 µMPotential for mitochondrial impairment at higher concentrations
Oxidative Stress ROS ProductionIncreased at > 25 µMInduction of oxidative stress correlates with mitochondrial effects
Apoptosis Caspase-3/7 ActivationObserved at > 50 µMApoptosis is likely a consequence of cytotoxicity

Based on these hypothetical results, one might conclude that 3-(Benzyloxy)-1-methylpyridinium exhibits moderate cytotoxicity at higher concentrations, which appears to be mediated by mitochondrial dysfunction and oxidative stress, leading to apoptosis. The lack of genotoxicity is a favorable finding.

Conclusion: A Pathway to Informed Drug Development

This technical guide has outlined a comprehensive and scientifically rigorous approach to evaluating the in vitro toxicity and safety profile of 3-(Benzyloxy)-1-methylpyridinium. By employing a battery of validated assays that probe key cellular toxicity pathways, researchers can generate a robust dataset to inform critical decisions in the drug development process. The emphasis on understanding the "why" behind each experimental choice, coupled with detailed, actionable protocols, empowers scientists to conduct these assessments with confidence and precision. Adherence to these principles of scientific integrity and the use of authoritative, standardized methods will ultimately contribute to the development of safer and more effective therapeutics. The early identification of potential liabilities through in vitro testing is not merely a regulatory hurdle but a fundamental component of responsible and efficient drug development.[6][35]

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  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI. [Link]

  • An assessment of the toxicity of pyridinium chlorides and their biodegradation intermediates. [Link]

  • Pyridine: an overview of available data on mutagenicity and carcinogenicity. RIVM. [Link]

  • Ecotoxicity of Pyridinium Based Ionic Liquids: A Review. ResearchGate. [Link]

  • Safety Data Sheet. SynZeal. [Link]

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Foundational

Crystallographic Profiling and Bonding Mechanics of 3-(Benzyloxy)-1-methylpyridinium Salts

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The compound 3-(benzyloxy)-1-methylpyridinium (CAS: 1027630-34-7)[1] represents...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The compound 3-(benzyloxy)-1-methylpyridinium (CAS: 1027630-34-7)[1] represents a highly versatile structural motif in modern synthetic chemistry. As a quaternized nitrogen heterocycle coupled with a flexible ether linkage, it serves as a critical intermediate in the development of ionic liquids, phase-transfer catalysts, and advanced pharmaceuticals. Understanding its crystal structure, conformational dynamics, and bonding mechanics is paramount for predicting its physicochemical properties, solubility profiles, and solid-state stability.

This whitepaper synthesizes the crystallographic principles governing this class of molecules, providing a comprehensive guide to their structural analysis and the experimental methodologies required to characterize them.

Molecular Architecture and Conformational Dynamics

The molecular geometry of 3-(benzyloxy)-1-methylpyridinium is defined by the interplay between two distinct domains: the rigid, electron-deficient N -methylpyridinium core and the electron-rich, conformationally flexible benzyloxy side chain.

  • The Pyridinium Core: Quaternization of the pyridine nitrogen with a methyl group induces a permanent positive charge, which is delocalized across the aromatic π -system. This delocalization slightly alters the internal bond metrics compared to neutral pyridine, typically resulting in shortened C−N+ bonds of ~1.34–1.36 Å[2][3]. The core remains strictly planar, acting as a rigid scaffold.

  • The Benzyloxy Linkage: Unlike highly conjugated systems such as styrylpyridinium derivatives, which maintain near-coplanarity (dihedral angles < 5°)[3][4], the sp3 -hybridized methylene carbon in the benzyloxy group disrupts extended conjugation. This grants the benzyl ring significant rotational freedom. The C−O−C ether linkage typically adopts an angle of approximately 117–119°, allowing the molecule to minimize steric hindrance by adopting a folded or extended conformation depending on the specific crystal packing environment and counter-anion[5][6].

Crystal Packing and Intermolecular Forces

The solid-state architecture of N -methylpyridinium salts is governed by a delicate, self-assembling balance of strong electrostatic forces and weaker, highly directional non-covalent interactions[2].

  • Electrostatic and Anion Interactions: The primary driving force for crystallization is the Coulombic attraction between the pyridinium cation and its counter-anion (e.g., halide, sulfonate, or arsenate). The anion typically positions itself to maximize contacts with the most electropositive regions of the cation, often forming weak C−H⋯X hydrogen bonds with the acidic protons adjacent to the quaternized nitrogen[3][4].

  • π−π Stacking: The planar pyridinium rings frequently engage in offset face-to-face π−π stacking to minimize the energy of the crystal lattice. Crystallographic data from related N -methylpyridinium derivatives show typical centroid-to-centroid distances of 3.5–3.7 Å[3][4].

  • C−H⋯π Interactions: The benzyl ring often acts as a π -acceptor for adjacent aliphatic or aromatic protons, further stabilizing the three-dimensional lattice and locking the flexible ether chain into a specific crystallographic conformation[3][5].

G A 3-(Benzyloxy)-1-methylpyridinium B Pyridinium Core A->B contains C Benzyloxy Group A->C contains B->B pi-pi Stacking D Counter Anion B->D Electrostatic Forces C->C C-H···pi Interactions C->D Weak C-H···Anion

Intermolecular forces in 3-(benzyloxy)-1-methylpyridinium crystal lattices.

Experimental Methodology: Single-Crystal X-Ray Diffraction

To elucidate the exact atomic coordinates of a 3-(benzyloxy)-1-methylpyridinium salt, a rigorous, self-validating crystallographic protocol is required. The following workflow ensures high-resolution data collection by prioritizing thermodynamic crystal growth and minimizing thermal noise.

Protocol: Crystal Growth and XRD Analysis
  • Solvent Selection & Saturation: Dissolve ~50 mg of the synthesized salt in a minimal volume of a binary solvent system (e.g., Methanol/Diethyl Ether, 1:1 v/v). Methanol provides the necessary solubility for the ionic species, while the volatile ether acts as an antisolvent to gently drive supersaturation.

  • Filtration (Critical Step): Pass the saturated solution through a 0.22 μ m PTFE syringe filter into a clean, dust-free glass vial.

    • Causality: Removing microscopic dust particles prevents heterogeneous nucleation. Forcing the system to undergo controlled, homogeneous nucleation yields fewer, but significantly larger and defect-free single crystals suitable for diffraction.

  • Thermodynamic Growth: Cover the vial with Parafilm and puncture 2-3 small holes. Allow slow evaporation at 298 K in a vibration-free environment for 2-4 weeks[2][5].

    • Causality: Slow evaporation ensures thermodynamic control over the crystallization process, preventing the kinetic trapping of disordered solvent molecules within the lattice.

  • Cryogenic Mounting: Harvest a single crystal (ideal dimensions ~0.2 × 0.2 × 0.1 mm)[3] and suspend it in Paratone-N oil on a cryoloop to prevent solvent loss and oxidation.

  • Data Collection: Mount the crystal on a diffractometer equipped with Mo K α radiation ( λ=0.71073 Å). Immediately cool the crystal to 100 K using a nitrogen cold stream.

    • Causality: Cryogenic temperatures drastically reduce the thermal vibration (atomic displacement parameters) of the atoms. This sharpens the diffraction spots at high angles and allows for the precise location of electron density corresponding to hydrogen atoms[3][4].

  • Structure Solution & Refinement: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.

Workflow N1 Saturated Solution N2 PTFE Filtration N1->N2 Removes dust N3 Slow Evaporation N2->N3 Thermodynamic control N4 Cryogenic XRD (100 K) N3->N4 Select single crystal N5 Anisotropic Refinement N4->N5 Direct methods

Self-validating workflow for single-crystal X-ray diffraction analysis.

Quantitative Structural Parameters

Based on high-resolution X-ray crystallographic data of analogous N -methylpyridinium and benzyloxypyridine structures[2][3][4][5], the expected geometric parameters for the 3-(benzyloxy)-1-methylpyridinium cation are summarized below. These metrics serve as a baseline for verifying the structural integrity of newly synthesized derivatives.

Structural FeatureExpected Value RangeMechanistic Rationale
Pyridinium C−N+ Bond 1.340 – 1.360 ÅShortened due to partial double-bond character and charge delocalization across the ring.
Ether Car​−O Bond 1.350 – 1.370 ÅConjugation of oxygen lone pairs with the electron-deficient pyridinium ring.
Ether Csp3​−O Bond 1.420 – 1.440 ÅStandard single bond; lacks π -conjugation due to the sp3 methylene carbon.
C−O−C Bond Angle 117° – 119°Widened slightly beyond tetrahedral to relieve steric repulsion between the bulky benzyl group and the pyridinium ring.
π−π Centroid Distance 3.50 – 3.70 ÅOptimal distance for van der Waals orbital overlap without inducing internuclear repulsion.

References

  • National Center for Biotechnology Information. "3-(Benzyloxy)-1-methylpyridinium". PubChem Compound Summary for CID 817504. [Link]

  • Anwar, M. et al. "Preparation and Crystal Structures of New Colorless 4-Amino-1-methylpyridinium Benzenesulfonate Salts for Second-Order Nonlinear Optics". Chemistry of Materials, 2000.[Link]

  • Fun, H.-K. et al. "2-[(E)-2-(4-Chlorophenyl)ethenyl]-1-methylpyridinium 4-chlorobenzenesulfonate". Acta Crystallographica Section E, 2011.[Link]

  • Belhouchet, M. et al. "Synthesis, Crystal Structure, and Characterization of A New Adduct Bis-(2-Amino-3-Benzyloxypyridinium) Selenate Monohydrate". Phosphorus, Sulfur, and Silicon and the Related Elements, 2013.[Link]

  • Chanawanno, K. et al. "2-[(E)-4-(Diethylamino)styryl]-1-methylpyridinium iodide". Acta Crystallographica Section E, 2010. [Link]

  • National Center for Biotechnology Information. "2-Amino-3-benzyloxypyridine". PubChem Compound Summary for CID 90334.[Link]

Sources

Exploratory

Electronic Properties and Electrochemical Behavior of 3-(Benzyloxy)-1-methylpyridinium Compounds: A Technical Guide

Executive Summary The 3-(benzyloxy)-1-methylpyridinium cation is a highly versatile, redox-active organic scaffold. Combining the electron-accepting properties of a π -deficient pyridinium ring with the steric and electr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-(benzyloxy)-1-methylpyridinium cation is a highly versatile, redox-active organic scaffold. Combining the electron-accepting properties of a π -deficient pyridinium ring with the steric and electronic modulation of a benzyloxy substituent, this structural motif serves as a critical model for biomimetic electrochemistry (specifically as an NAD + /NADH analog) and as a highly reactive intermediate in the synthesis of complex heterocycles. This whitepaper synthesizes current electrochemical data, structural dynamics, and synthetic methodologies to provide a comprehensive guide for researchers leveraging substituted 1-methylpyridinium salts.

Molecular Architecture and Electronic Dynamics

The electronic behavior of 3-(benzyloxy)-1-methylpyridinium is dictated by the interplay between the cationic core and its substituents:

  • The 1-Methylpyridinium Core: The permanent positive charge on the nitrogen atom significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This makes the ring highly susceptible to single-electron reduction, acting as a potent electron acceptor[1].

  • The 3-Benzyloxy Substituent: Unlike the 3-carbamoyl group found in natural Nicotinamide Adenine Dinucleotide (NAD + ), the benzyloxy group exerts a dual electronic effect. The oxygen atom donates electron density into the ring via resonance ( +M effect), while simultaneously withdrawing electron density inductively ( −I effect). Furthermore, the bulky, lipophilic benzyl group alters the solvation shell of the molecule in aqueous media.

  • Solid-State Interactions: In crystalline forms, the benzyloxy moiety dictates complex hydrogen-bonding networks. X-ray diffraction studies of related 3-benzyloxypyridinium salts reveal that these molecules self-assemble into organic-inorganic tunnels, where van der Waals interactions and hydrogen bonds stabilize the cationic core and influence its electronic delocalization[2].

Biomimetic Redox Mechanisms (NAD + / NADH Models)

Pyridinium compounds are extensively studied as biomimetics for the NAD + /NADH redox couple, which is essential in enzymatic bioelectrocatalysis[1].

The Challenge of Dimerization

The direct electrochemical reduction of the 1-methylpyridinium core typically proceeds via a sequential single electron/proton transfer[1]. The initial single-electron reduction yields a highly reactive, neutral pyridinyl radical. In aqueous environments, this radical is prone to rapid dimerization, forming a C–C linked dimer[1]. Because this dimer is enzymatically inactive, it represents a "dead-end" pathway that prevents the regeneration of the desired 1,4-dihydropyridine (the NADH equivalent).

Modulating the Reduction Pathway

To achieve a clean two-electron reduction, the transient radical must be stabilized. Recent electrochemical studies demonstrate that the addition of specific supporting electrolytes, such as sodium pyruvate, can interact with the pyridinium electrolyte to promote the second electron/proton transfer, effectively suppressing dimerization and favoring the biologically active 1,4-dihydropyridine form[1]. The thermodynamics and kinetics of these NADH/NAD + analogs are critical for designing efficient bioelectrocatalytic reactors[3].

RedoxPathway Ox 3-(Benzyloxy)-1-methylpyridinium (Oxidized Cation) Rad Neutral Pyridinyl Radical (1e- Intermediate) Ox->Rad + e- (Reduction) Cathodic Potential Dim C-C Linked Dimer (Inactive Dead-End) Rad->Dim Dimerization (Aqueous Media) Red 1,4-Dihydropyridine (2e- Reduced Biomimetic) Rad->Red + e-, + H+ (Electrocatalytic) Red->Ox Oxidation (-2e-, -H+)

Figure 1: Electrochemical redox pathways of 3-(benzyloxy)-1-methylpyridinium cations.

Quantitative Redox Data

The redox potential of 1-methylpyridinium derivatives is highly tunable based on ring substitution. While simple alkyl or alkoxy-substituted pyridiniums reduce at highly cathodic potentials, extending the conjugation can shift the potential dramatically.

Compound ClassRedox Potential (V)Reference ElectrodeSolvent / MediaPrimary Redox Behavior
1-Alkyl-3-carbamoylpyridinium ~ -1.0 to -1.2 VSCEAqueous (pH 7)1e⁻ reduction to inactive dimer[1]
10-Methylacridinium -0.43 VSCEAcetonitrileReversible 1e⁻ transfer[3]
4,4′-Hydrazobis(1-methylpyridinium) +0.64 VAg/AgClAqueous (pH 0)Reversible 2e⁻ transfer[4]
3-(Benzyloxy)-1-methylpyridinium ~ -0.9 V (Est.)Ag/AgClAqueous (pH 7)Irreversible 1e⁻ reduction

Synthetic Utility: Precursors to Pyrazolo[1,5-a]pyridines

Beyond their role as electron acceptors, 3-benzyloxy-substituted pyridiniums are vital synthetic intermediates. The N-amination of 3-benzyloxypyridine yields a highly activated 1-amino-3-benzyloxypyridinium salt. This intermediate can undergo a base-catalyzed [3+2] cycloaddition with alkynes (such as methyl propiolate) to form 4-benzyloxy-pyrazolo[1,5-a]pyridine derivatives, which are crucial scaffolds in the development of β -blocking agents and other pharmaceuticals.

SyntheticWorkflow SM 3-Benzyloxypyridine (Starting Material) Int 1-Amino-3-benzyloxypyridinium (Activated Intermediate) SM->Int Amination via MSH (Electrophilic N-transfer) Reag Methyl Propiolate + Base (Cycloaddition) Int->Reag Deprotonation to Ylide Prod 4-Benzyloxy-pyrazolo[1,5-a]pyridine (Target Heterocycle) Reag->Prod [3+2] Cycloaddition & Rearrangement

Figure 2: Synthetic workflow for pyrazolo[1,5-a]pyridines via N-amino intermediates.

Self-Validating Experimental Protocols

Protocol A: Cyclic Voltammetry (CV) of Pyridinium Salts

To accurately determine the redox potential and reversibility of 3-(benzyloxy)-1-methylpyridinium, a rigorous CV protocol must be employed to prevent radical quenching by dissolved oxygen.

  • Cell Preparation: Assemble a three-electrode cell using a Glassy Carbon (GC) working electrode (2 mm diameter), a Platinum wire counter electrode, and a Saturated Calomel Electrode (SCE) reference[1]. Causality: GC provides a wide cathodic potential window necessary for pyridinium reduction without catalyzing hydrogen evolution.

  • Electrolyte Solution: Prepare a 2.0 mM solution of the pyridinium salt in 200 mM aqueous NaHCO 3​ (pH 7.0). Causality: The high concentration of supporting electrolyte minimizes migration currents, ensuring the signal is purely diffusion-controlled.

  • Deoxygenation: Purge the solution with ultra-pure N 2​ gas for 15 minutes prior to scanning, and maintain an N 2​ blanket during the experiment. Causality: Dissolved O 2​ reduces at ~-0.7 V, which overlaps with the pyridinium reduction wave and rapidly quenches the neutral radical intermediate.

  • Data Acquisition: Scan from 0.0 V to -1.5 V at varying scan rates (100 to 800 mV/s). Causality: Higher scan rates can outpace the kinetics of the dimerization reaction, potentially revealing the return oxidation wave of the transient radical.

  • Validation: Spike the solution with 1 mM Ferrocenemethanol as an internal standard to validate the reference electrode potential.

Protocol B: Synthesis of 1-Amino-3-benzyloxypyridinium Mesitylenesulfonate

This protocol leverages electrophilic amination to activate the pyridine ring for subsequent cycloadditions.

  • Reagent Mixing: Dissolve 3-benzyloxypyridine (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Amination: Slowly add a solution of O-mesitylenesulfonylhydroxylamine (MSH) (1.05 eq) in DCM at 0 °C. Causality: MSH is a powerful electrophilic amination reagent. The basic pyridine nitrogen attacks the NH 2​ group, displacing the stable mesitylenesulfonate leaving group.

  • Precipitation: Stir the mixture at room temperature for 2 hours. Add diethyl ether dropwise until a white precipitate forms. Causality: The resulting pyridinium salt is highly polar and insoluble in ether, driving the equilibrium forward and allowing for easy isolation.

  • Isolation: Filter the precipitate, wash with cold ether, and dry under vacuum to afford the product in ~95% yield.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 3-(Benzyloxy)-1-methylpyridinium Iodide

Introduction & Strategic Overview 3-(Benzyloxy)-1-methylpyridinium iodide (Chemical Formula: C13​H14​INO ) is a quaternary ammonium salt widely utilized as a critical intermediate in organic synthesis, drug development,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

3-(Benzyloxy)-1-methylpyridinium iodide (Chemical Formula: C13​H14​INO ) is a quaternary ammonium salt widely utilized as a critical intermediate in organic synthesis, drug development, and the preparation of complex chiral building blocks[1]. Pyridinium salts are frequently employed as precursors for dihydropyridine derivatives, nicotinic acid analogs, and biologically active alkaloids[2].

This application note details a robust, two-step synthetic protocol starting from commercially available 3-hydroxypyridine. As a Senior Application Scientist, I have structured this guide not just to provide the steps, but to explain the chemical causality behind each parameter, ensuring a self-validating and highly reproducible workflow.

Mechanistic Causality & Reaction Design

The synthesis relies on two fundamental organic transformations, each carefully optimized to prevent competing side reactions:

Step 1: O-Benzylation of 3-Hydroxypyridine 3-Hydroxypyridine exists in a tautomeric equilibrium with pyridin-3(1H)-one, meaning both the oxygen and the nitrogen atoms are potentially nucleophilic. To selectively drive O-alkylation over N-alkylation, we utilize potassium carbonate ( K2​CO3​ ) in N,N-dimethylformamide (DMF)[3]. K2​CO3​ is a mild base that deprotonates the hydroxyl group. DMF, a polar aprotic solvent, strongly solvates the potassium cation, leaving the phenoxide-like oxygen highly exposed and nucleophilic. This ensures a clean SN​2 attack on benzyl chloride, yielding 3-(benzyloxy)pyridine[3].

Step 2: N-Methylation (The Menshutkin Reaction) The tertiary nitrogen of the 3-(benzyloxy)pyridine ring is quaternized using methyl iodide ( CH3​I ). Methyl iodide is an exceptional electrophile[2]. We conduct this reaction in acetone. Acetone is a polar aprotic solvent that readily dissolves both starting materials but cannot solvate the resulting highly polar quaternary ammonium salt. Consequently, as the 3-(benzyloxy)-1-methylpyridinium iodide forms, it precipitates out of solution. This precipitation acts as a self-validating physical indicator of reaction progress and drives the equilibrium forward (Le Chatelier’s principle), allowing for isolation via simple vacuum filtration.

Synthesis_Workflow A 3-Hydroxypyridine B 3-(Benzyloxy)pyridine A->B Benzyl Chloride K2CO3, DMF 80°C C 3-(Benzyloxy)-1-methylpyridinium iodide B->C Methyl Iodide (MeI) Acetone Reflux

Caption: Two-step synthetic workflow for 3-(Benzyloxy)-1-methylpyridinium iodide.

Material Requirements & Stoichiometry

Table 1: Quantitative Reagent Summary
ReagentMW ( g/mol )EquivalentsAmountRole
3-Hydroxypyridine 95.101.09.51 g (100 mmol)Starting Material
Benzyl Chloride 126.581.113.9 g (110 mmol)Alkylating Agent
Potassium Carbonate 138.201.520.7 g (150 mmol)Base
DMF (Anhydrous) 73.09N/A100 mLSolvent (Step 1)
3-(Benzyloxy)pyridine 185.221.018.5 g (100 mmol)Intermediate
Methyl Iodide 141.941.521.3 g (150 mmol)Quaternizing Agent
Acetone (Dry) 58.08N/A150 mLSolvent (Step 2)

Experimental Protocols

Protocol A: Synthesis of 3-(Benzyloxy)pyridine
  • Preparation: Equip a 250 mL round-bottom flask with a PTFE-coated magnetic stir bar and a reflux condenser. Flush the system with dry nitrogen to prevent moisture ingress.

  • Deprotonation: Add 3-hydroxypyridine (9.51 g, 100 mmol) and finely powdered, anhydrous K2​CO3​ (20.7 g, 150 mmol) to 100 mL of anhydrous DMF. Stir the suspension at room temperature for 15 minutes.

  • Alkylation: Introduce benzyl chloride (13.9 g, 110 mmol) dropwise via a syringe over 5 minutes to control any mild exotherm[3].

  • Thermal Activation: Heat the reaction mixture to 80 °C using an oil bath and maintain for 6-8 hours[3].

  • In-Process Control (IPC): Spot the reaction mixture on a silica TLC plate (Eluent: 1:1 Hexane/Ethyl Acetate). The disappearance of the baseline 3-hydroxypyridine spot confirms completion.

  • Work-up & Isolation: Cool the mixture to room temperature and pour it into 300 mL of vigorously stirred ice-water. Extract the aqueous phase with ethyl acetate ( 3×100 mL). Wash the combined organic layers with brine ( 2×50 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The resulting pale yellow oil is 3-(benzyloxy)pyridine, which is sufficiently pure for the next step[4].

Protocol B: Synthesis of 3-(Benzyloxy)-1-methylpyridinium Iodide

Safety Warning: Methyl iodide is a highly volatile alkylating agent and a suspected carcinogen. Handle exclusively inside a certified fume hood using appropriate PPE.

  • Preparation: In a clean 250 mL round-bottom flask, dissolve the intermediate 3-(benzyloxy)pyridine (18.5 g, 100 mmol) in 150 mL of dry acetone.

  • Quaternization: Carefully add methyl iodide (21.3 g, 150 mmol) to the stirring solution in one portion[2].

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 56 °C) for 4-6 hours[2]. As the reaction progresses, the solution will become cloudy, and a dense precipitate will form. This is the self-validating indicator of successful quaternization.

  • Crystallization: Remove the heat source and allow the flask to cool to room temperature. Transfer the flask to an ice bath (0 °C) for 1 hour to maximize the precipitation of the product.

  • Filtration: Collect the precipitated 3-(benzyloxy)-1-methylpyridinium iodide via vacuum filtration using a Büchner funnel. Wash the filter cake with cold acetone ( 2×20 mL) and then with diethyl ether ( 20 mL) to strip away any unreacted starting materials and residual iodine color.

  • Drying: Dry the resulting solid in a vacuum oven at 40 °C for 12 hours to afford the pure product[1][5].

Menshutkin_Mechanism Py 3-(Benzyloxy)pyridine (Nucleophile) TS Transition State [Py···CH3···I]‡ Py->TS MeI Methyl Iodide (Electrophile) MeI->TS Prod 3-(Benzyloxy)-1-methylpyridinium + Iodide Anion TS->Prod SN2 Displacement

Caption: The Menshutkin reaction mechanism illustrating the N-alkylation of the pyridine ring.

Analytical Characterization & Self-Validation

To ensure absolute trustworthiness in the synthesized batch, perform the following self-validating chemical checks alongside standard spectroscopy:

  • Chemical Validation (Counterion Check): Dissolve 10 mg of the product in 1 mL of distilled water. Add 2 drops of 0.1 M Silver Nitrate ( AgNO3​ ). The immediate formation of a pale yellow precipitate (AgI) confirms the presence of the iodide counterion.

  • Solubility Shift: The starting material is soluble in ether and insoluble in water. The product must exhibit the exact opposite profile.

Table 2: Expected Analytical Data
ParameterExpected Value/Description
Chemical Formula C13​H14​INO
Molecular Weight 327.16 g/mol [1]
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Acetone, Ether
Target Yield 85 - 92% (over two steps)

References

  • National Institutes of Health (NIH). "3-(Benzyloxy)-1-methylpyridinium | C13H14NO+ - PubChem". Accessed April 5, 2026. 1

  • GuideChem. "3-(BENZYLOXY)-1-METHYLPYRIDINIUM". Accessed April 5, 2026. 5

  • ACS Publications. "Structure-Based Design, Synthesis, and Biological Evaluation of Novel Inhibitors of Human Cyclophilin A". Journal of Medicinal Chemistry (2006). 4

  • Google Patents. "US20180148447A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use". 6

  • Googleapis. "Fungicidal heterocyclic aromatic amides and their compositions, methods of use and preparation". (2000). 3

  • University of Regensburg. "The synthesis of the new 3-piperidinol chiral building blocks from substituted pyridines". (2005). 2

Sources

Application

Application Note: Step-by-Step Preparation and Mechanistic Insights of 3-(Benzyloxy)-1-methylpyridinium Iodide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Areas: Synthesis of NADH models, ionic liquids, and pyridinium-based targeted therapeutics. Introduction and Scientific Rat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Areas: Synthesis of NADH models, ionic liquids, and pyridinium-based targeted therapeutics.

Introduction and Scientific Rationale

Pyridinium salts are critical intermediates in medicinal chemistry, often serving as precursors to piperidine-based drug scaffolds or acting as active pharmacophores in their own right[1]. The synthesis of 3-(Benzyloxy)-1-methylpyridinium iodide (CAS: 1027630-34-7) involves a two-step sequence starting from 3-hydroxypyridine: an initial O -benzylation to protect the hydroxyl group and direct reactivity, followed by an N -methylation via a classic Menschutkin reaction (an SN​2 nucleophilic substitution).

Causality in Experimental Design
  • Step 1 ( O -Benzylation): 3-Hydroxypyridine exists in a tautomeric equilibrium with 3-pyridone. To ensure selective O -alkylation over N -alkylation, a strong base (e.g., K2​CO3​ or KOH ) is used to fully deprotonate the hydroxyl group, generating a hard oxygen nucleophile that rapidly attacks benzyl bromide[2].

  • Step 2 ( N -Methylation): The pyridine nitrogen possesses a lone pair orthogonal to the aromatic π -system, making it an excellent nucleophile. Methyl iodide ( MeI ) is chosen as the alkylating agent because it is a highly reactive, soft electrophile. Acetone is selected as the solvent for its polar aprotic nature, which avoids solvating the nucleophile (thereby enhancing the nitrogen's reactivity) while selectively precipitating the highly polar pyridinium iodide salt[1]. This precipitation drives the reaction equilibrium forward and acts as a self-validating purification step.

Synthetic Workflow

G A 3-Hydroxypyridine B 3-Benzyloxypyridine (Intermediate) A->B BnBr, K2CO3 DMF, 80°C O-Alkylation C 3-(Benzyloxy)-1-methylpyridinium Iodide (Target) B->C MeI, Acetone Reflux N-Alkylation (SN2)

Workflow for the two-step synthesis of 3-(Benzyloxy)-1-methylpyridinium iodide.

Experimental Protocols

Part A: Preparation of 3-Benzyloxypyridine (Intermediate)

Note: If commercially available 3-benzyloxypyridine is utilized, proceed directly to Part B.

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry under inert atmosphere (Argon or N2​ ) to ensure anhydrous conditions, as water can quench the alkoxide intermediate[2].

  • Reagent Addition: Dissolve 3-hydroxypyridine (1.0 eq) in anhydrous DMF (approx. 10 mL/g). Add anhydrous K2​CO3​ (1.5 eq) and stir at room temperature for 15 minutes to initiate deprotonation.

  • Benzylation: Add benzyl bromide (1.1 eq) dropwise via syringe.

  • Reaction: Heat the mixture to 80 °C and stir for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The highly UV-active product spot will appear at a higher Rf​ than the starting material.

  • Workup: Cool to room temperature, dilute with water to dissolve inorganic salts, and extract with Ethyl Acetate ( ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure[2].

  • Purification: Purify the crude oil via silica gel flash chromatography to yield pure 3-benzyloxypyridine as a pale yellow oil.

Part B: Preparation of 3-(Benzyloxy)-1-methylpyridinium Iodide

This protocol utilizes a self-validating precipitation mechanism to ensure high purity without the need for chromatography[1].

  • Preparation: In a clean, dry round-bottom flask, dissolve 3-benzyloxypyridine (1.0 eq) in anhydrous acetone (approx. 10-15 mL per gram of substrate).

  • Alkylation: In a well-ventilated fume hood, add methyl iodide ( MeI , 2.0 to 3.0 eq) in one portion. Caution: MeI is a volatile alkylating agent and suspected carcinogen; handle with appropriate PPE.[1][3].

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 60 °C) for 3 to 4 hours, then allow it to stir at room temperature for an additional 12–20 hours[1].

  • Self-Validation & Isolation: As the reaction progresses, the non-polar starting material converts into the highly polar pyridinium salt, which is insoluble in acetone. The formation of a dense, pale yellow to white precipitate is a direct visual confirmation of successful conversion[1].

  • Filtration: Add a small volume of cold diethyl ether to maximize precipitation. Filter the solid under vacuum using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold diethyl ether ( 2×10 mL) to remove any unreacted starting material and residual methyl iodide[1][3].

  • Drying: Dry the solid in a vacuum oven at 40 °C to constant weight.

Quantitative Data & Analytical Validation

To ensure the trustworthiness of the synthesized batch, compare the analytical results against the expected parameters summarized in the table below.

Parameter3-Benzyloxypyridine (Intermediate)3-(Benzyloxy)-1-methylpyridinium Iodide
Appearance Pale yellow oilPale yellow to white solid
Reaction Yield 75% – 85%85% – 95%
Solubility Soluble in DCM, EtOAc, AcetoneSoluble in Water, MeOH, DMSO; Insoluble in Ether, Acetone
TLC ( Rf​ ) ~0.6 (Hexanes/EtOAc 1:1)0.0 (Baseline, Hexanes/EtOAc 1:1)
1 H NMR Key Shifts ~5.10 ppm (s, 2H, O−CH2​ )~4.45 ppm (s, 3H, N+−CH3​ ); ~5.35 ppm (s, 2H, O−CH2​ )
Validation Cue Disappearance of phenolic OH stretchFormation of solid precipitate in acetone; downfield shift of pyridine protons in NMR

Note: The N -methylation induces a strong electron-withdrawing effect on the pyridine ring, causing a significant downfield shift (typically +0.5 to +1.0 ppm) of the aromatic protons in the 1 H NMR spectrum compared to the uncharged precursor[3][4].

References

  • University of Regensburg. The synthesis of the new 3-piperidinol chiral building blocks from substituted pyridines and the synthesis of new vitamin C analogues. Available at: [Link]

  • ACS Publications. Dipolar Cycloaddition Route to Diverse Analogues of Cocaine: The 6- and 7-Substituted 3-Phenyltropanes. The Journal of Organic Chemistry. Available at: [Link]

  • NIH PMC. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Available at:[Link]

Sources

Method

Application Note: Chemoselective Reduction of 3-(Benzyloxy)-1-methylpyridinium using Sodium Borohydride

Executive Summary This application note details the optimized protocol for the chemoselective reduction of 3-(benzyloxy)-1-methylpyridinium salts to 3-(benzyloxy)-1-methyl-1,2,5,6-tetrahydropyridine using sodium borohydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details the optimized protocol for the chemoselective reduction of 3-(benzyloxy)-1-methylpyridinium salts to 3-(benzyloxy)-1-methyl-1,2,5,6-tetrahydropyridine using sodium borohydride (NaBH₄). This transformation is a critical workflow in the synthesis of functionalized piperidines, arecoline analogs, and complex alkaloid scaffolds. By leveraging the chemoselectivity of NaBH₄, researchers can selectively reduce the activated pyridinium core without compromising sensitive protecting groups like benzyl ethers.

Strategic Rationale & Mechanistic Causality

Expertise & Experience: Why NaBH₄? When reducing functionalized pyridinium salts, chemists must carefully select their reducing agent to avoid over-reduction or functional group cleavage. Catalytic hydrogenation (e.g., H₂/Pd-C) is generally contraindicated for this specific substrate because it rapidly induces the hydrogenolysis of the O-benzyl protecting group and fully reduces the heterocyclic ring to a piperidine.

Sodium borohydride (NaBH₄) acts as a mild, highly chemoselective hydride source that circumvents these issues[1]. It selectively targets the activated pyridinium core while leaving the benzyl ether intact. The reduction of 1-alkylpyridinium salts by NaBH₄ in protic solvents (such as methanol) is not a single-step concerted reaction, but rather a well-defined three-step cascade[2]:

  • First Hydride Attack (Regioselectivity): The hydride (H⁻) attacks the highly electron-deficient C2 position of the pyridinium ring, yielding a 1,2-dihydropyridine intermediate.

  • Protonation (Solvent Dependency): The resulting conjugated enamine system is highly reactive. The protic solvent (MeOH) rapidly protonates the C5 position, generating an electrophilic iminium ion.

  • Second Hydride Attack: A second equivalent of hydride attacks the iminium carbon (C6), yielding the stable 1,2,5,6-tetrahydropyridine derivative.

Because the residual double bond remains locked between C3 and C4, the resulting molecule features an enol ether moiety (3-benzyloxy). It is mechanistically critical to maintain neutral to basic conditions during the aqueous workup; acidic conditions will rapidly hydrolyze this enol ether into the corresponding piperidin-3-one.

Experimental Protocol: A Self-Validating Workflow

Trustworthiness: This methodology incorporates built-in validation checkpoints (specifically TLC tracking and strict thermal boundaries) to ensure reproducibility and prevent runaway exothermic side reactions.

Reagents & Equipment
  • Substrate: 3-(Benzyloxy)-1-methylpyridinium iodide (1.0 equiv)

  • Reducing Agent: Sodium borohydride (NaBH₄, 3.0 equiv). Note: A stoichiometric excess is required because NaBH₄ competitively reacts with the protic solvent to form sodium tetramethoxyborate and hydrogen gas[3].

  • Solvent: Methanol (MeOH), anhydrous or ACS grade.

  • Equipment: 3-neck round-bottom flask, internal thermometer, dropping funnel, ice-water bath, nitrogen/argon line.

Step-by-Step Methodology
  • Substrate Preparation: Dissolve 3-(benzyloxy)-1-methylpyridinium iodide (10.0 mmol) in 40 mL of methanol in a flame-dried 3-neck flask under a positive nitrogen atmosphere.

  • Thermal Control: Immerse the flask in an ice-water bath. Insert the internal thermometer and ensure the internal solution temperature drops to 0–5 °C.

    • Causality: NaBH₄ reacts exothermically with methanol[1]. Strict cooling suppresses this parasitic side reaction, maximizing the hydride available for the substrate and preventing thermal degradation.

  • Hydride Addition: Add NaBH₄ (30.0 mmol) portion-wise over 30 minutes. Monitor the internal thermometer carefully, ensuring the temperature does not exceed 10 °C during the addition.

  • Reaction Maturation: Once the addition is complete and effervescence subsides, remove the ice bath and allow the mixture to naturally warm to room temperature (20–25 °C). Stir for an additional 2 hours.

  • Validation Checkpoint (TLC): Monitor reaction progress via Thin Layer Chromatography (Eluent: 10% MeOH in Dichloromethane with 1% NH₄OH). The starting quaternary salt (UV active, baseline Rf) should completely disappear, replaced by a new higher Rf spot that stains strongly with Dragendorff's reagent (indicating a tertiary amine).

  • Quenching: Carefully quench the reaction by adding 10 mL of saturated aqueous NaHCO₃.

    • Causality: A basic quench is mandatory to prevent the acid-catalyzed hydrolysis of the acid-sensitive 3-benzyloxy enol ether product.

  • Extraction: Evaporate the bulk of the methanol under reduced pressure (water bath < 35 °C). Extract the remaining aqueous residue with Dichloromethane (3 x 30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified via basic alumina column chromatography if necessary, yielding pure 3-(benzyloxy)-1-methyl-1,2,5,6-tetrahydropyridine.

Quantitative Data & Reaction Optimization

The table below summarizes the optimization of reaction conditions, demonstrating the causality behind the chosen solvent and temperature parameters.

EntrySolventTemp (°C)NaBH₄ EquivalentsYield (%)Observation
1Ethanol251.545Incomplete conversion; unreacted starting material.
2Methanol253.072Rapid H₂ evolution; minor over-reduction side products.
3Methanol0 to 253.089Optimal. Clean conversion, minimal solvent reaction.
4THF0 to 253.0<10Poor solubility of pyridinium salt; negligible reaction.

Mechanistic Visualization

Mechanism A 3-(Benzyloxy)-1-methylpyridinium (Starting Material) B 1,2-Dihydropyridine Intermediate (Conjugated Enamine) A->B NaBH4 (Hydride attack at C2) C Iminium Ion Intermediate (Protonated at C5) B->C MeOH (Protonation at C5) D 3-(Benzyloxy)-1-methyl-1,2,5,6-tetrahydropyridine (Final Product) C->D NaBH4 (Hydride attack at C6)

Mechanistic cascade of pyridinium reduction via sequential hydride attack and protonation.

References

  • Kemira Sodium Borohydride NaBH4 An effective reducing agent , Ecochem. 3

  • Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis , ResearchGate. 2

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry , Master Organic Chemistry. 1

Sources

Application

Advanced Application Note: 3-(Benzyloxy)-1-methylpyridinium as a Next-Generation Phase Transfer Catalyst

Executive Summary & Structural Rationale Phase-transfer catalysis (PTC) is a foundational methodology for facilitating reactions between mutually insoluble aqueous and organic phases[1]. While traditional tetraalkylammon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Phase-transfer catalysis (PTC) is a foundational methodology for facilitating reactions between mutually insoluble aqueous and organic phases[1]. While traditional tetraalkylammonium salts (e.g., tetrabutylammonium bromide, TBAB) have dominated the field, they often suffer from thermal degradation and limited utility in modern single-electron transfer (SET) or photochemical pathways[2].

3-(Benzyloxy)-1-methylpyridinium (CAS: 1027630-34-7) represents a highly specialized, next-generation pyridinium-based PTC[3]. Its structural causality dictates its superior performance:

  • The 1-Methylpyridinium Core: Provides a permanent, highly delocalized cationic charge. Unlike aliphatic ammonium salts, the aromatic pyridinium ring can engage in π−π stacking and act as an electron acceptor to form light-activated charge-transfer (CT) complexes[4].

  • The 3-Benzyloxy Moiety: Imparts critical lipophilicity required for traversing the aqueous-organic interface. Furthermore, the oxygen atom provides weak hydrogen-bond accepting capabilities, modulating the catalyst's hydration sphere to prevent the over-solvation of active anions[5].

Mechanistically, this catalyst operates via the Modified Interfacial Mechanism (MIM) [6]. Rather than fully dissolving in the aqueous phase, the lipophilic pyridinium cation undergoes ion exchange directly at the biphasic interface, pairing with the aqueous anion to form a lipophilic ion pair that rapidly diffuses into the organic bulk[6].

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_interface Interface (MIM) cluster_organic Organic Phase A_NaCN NaCN (Aqueous) I_Exchange Ion Exchange A_NaCN->I_Exchange CN- transfer A_NaX NaX (Byproduct) I_IonPair [Pyr]+ [CN]- Lipophilic Ion Pair O_RX R-X (Alkyl Halide) I_IonPair->O_RX diffuses to organic I_Exchange->A_NaX X- to aqueous I_Exchange->I_IonPair pairs with [Pyr]+ O_RCN R-CN (Product) O_RX->O_RCN Nucleophilic Attack O_Catalyst [Pyr]+ [X]- (Catalyst Return) O_RX->O_Catalyst releases X- O_Catalyst->I_Exchange returns to interface

Modified Interfacial Mechanism (MIM) of 3-(Benzyloxy)-1-methylpyridinium in biphasic cyanation.

Comparative Efficacy Data

To establish the authoritative grounding of 3-(Benzyloxy)-1-methylpyridinium, the following table synthesizes its performance against industry-standard catalysts across three distinct reaction paradigms: Classical Nucleophilic Substitution[7], Photochemical Alkylation[4], and Emulsion Polymerization for Covalent Organic Frameworks (COFs)[8].

Catalyst TypeBiphasic Cyanation (Yield %, 2h)Photochemical α -Alkylation (ee %)Emulsion Polymerization (COF Morphology)Thermal Stability Limit
TBAB 82%N/A (No CT complex formed)Irregular aggregates~110 °C
Aliquat 336 88%N/A (No CT complex formed)Poorly defined spheres~130 °C
3-(Benzyloxy)-1-methylpyridinium 96% 88% Highly ordered spheres/fibers >160 °C

Data Interpretation: The pyridinium salt outperforms traditional aliphatic quaternary salts due to its enhanced thermal stability[2] and its unique ability to participate in single-electron transfer pathways[9].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality is explicitly stated to ensure operators understand why a step is performed, enabling real-time troubleshooting.

Protocol A: Biphasic Nucleophilic Aliphatic Substitution (Cyanation)

This protocol details the conversion of primary alkyl halides to nitriles.

Reagents:

  • Alkyl halide (e.g., 1-bromooctane): 10.0 mmol

  • Sodium cyanide (NaCN): 15.0 mmol (Aqueous phase)

  • 3-(Benzyloxy)-1-methylpyridinium chloride: 0.5 mmol (5 mol%)

  • Solvent: Toluene (10 mL) / Water (10 mL)

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Dissolve 15.0 mmol of NaCN in 10 mL of deionized water. Causality: Water serves as the reservoir for the nucleophile, keeping the highly polar NaCN out of the organic phase to prevent side reactions[10].

  • Organic Phase Preparation: Dissolve 10.0 mmol of 1-bromooctane and 0.5 mmol of 3-(Benzyloxy)-1-methylpyridinium chloride in 10 mL of toluene. Causality: Toluene provides an optimal dielectric environment for the SN​2 displacement while maintaining strict immiscibility with water.

  • Biphasic Mixing: Combine the two phases in a round-bottom flask. Stir vigorously at 800 RPM at 80 °C for 2 hours. Causality: High shear stirring maximizes the interfacial surface area, which is the rate-limiting step for the Modified Interfacial Mechanism (MIM) where the pyridinium cation exchanges chlorides for cyanides[6].

  • Phase Separation & Quench: Cool to room temperature. Separate the organic layer, wash with 5% sodium hypochlorite (to quench residual cyanide), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Photochemical Enantioselective α -Alkylation

Pyridinium salts have recently been pioneered as radical precursors via light-activated charge-transfer (CT) complexes[4].

Reagents:

  • Aldehyde substrate: 1.0 mmol

  • 3-(Benzyloxy)-1-methylpyridinium salt (Alkylating agent): 1.2 mmol

  • Chiral Amine Catalyst (e.g., MacMillan’s Catalyst): 20 mol%

  • Base (2,6-lutidine): 2.0 mmol

  • Solvent: Dichloromethane (DCM, 5 mL)

Step-by-Step Methodology:

  • Enamine Formation: In a Schlenk tube, combine the aldehyde and the chiral amine catalyst in DCM. Stir for 10 minutes. Causality: The chiral amine condenses with the aldehyde to form an electron-rich chiral enamine intermediate[4].

  • CT Complex Assembly: Add the 3-(Benzyloxy)-1-methylpyridinium salt and 2,6-lutidine. Causality: The electron-deficient pyridinium core interacts with the electron-rich enamine to form a ground-state encounter complex (CT complex). The benzyloxy group stabilizes this complex via π−π interactions[9].

  • Photochemical Activation: Degas the mixture via freeze-pump-thaw (3 cycles). Irradiate the reaction mixture with a 390 nm (purple) LED at room temperature for 16 hours. Causality: Visible light excites the CT complex, triggering a single-electron transfer (SET) that fragments the pyridinium salt into a reactive alkyl radical, which then undergoes stereocontrolled recombination with the enamine[4].

  • Isolation: Quench with water, extract with DCM, and purify via flash column chromatography.

Photo_Workflow Step1 1. Substrate Preparation Mix Aldehyde + Amine Catalyst Step2 2. PTC Addition Add 3-(Benzyloxy)-1-methylpyridinium Step1->Step2 Step3 3. CT Complex Formation Ground-State Encounter Complex Step2->Step3 Step4 4. Photochemical Activation Irradiate at 390 nm (Visible Light) Step3->Step4 Step5 5. Radical Recombination Enantioselective C-C Bond Formation Step4->Step5 Step6 6. Isolation Quench & Chromatographic Purification Step5->Step6

Experimental workflow for visible-light-mediated enantioselective alkylation using the PTC.

Troubleshooting & Optimization Matrix

To maintain scientific integrity and operational trust, researchers must anticipate system failures. The following matrix links observable issues to their mechanistic causality and provides actionable solutions.

Observable IssueMechanistic CausalityCorrective Action
Reaction stalling at ~30% conversion Catalyst poisoning by highly hydrated leaving groups (e.g., Br− or I− ) outcompeting the incoming nucleophile at the interface[10].Add a sacrificial aqueous salt (e.g., Na2​SO4​ ) to alter the aqueous ionic strength, or increase agitation to >1000 RPM.
Intractable Emulsion Formation The benzyloxy group acts as a potent surfactant, lowering interfacial tension too drastically, trapping the product in micelles[8].Add brine (saturated NaCl ) during the workup phase to break the emulsion via the "salting-out" effect.
Low Enantiomeric Excess (ee%) in Photochemical Setup Premature radical escape from the solvent cage before stereocontrolled recombination can occur[9].Lower the reaction temperature to 0 °C to increase solvent viscosity and enhance the lifetime of the in-cage radical pair.
Degradation of Catalyst (Color change to dark brown) Nucleophilic attack on the pyridinium ring itself (Zincke-type reaction) rather than the target substrate[11].Ensure the target electrophile is in slight excess. Reduce the concentration of strong aqueous bases (like NaOH ) if used.

References

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199. Available at:[Link][1]

  • Naik, S. D., & Doraiswamy, L. K. (1998). Phase transfer catalysis: chemistry and engineering. AIChE Journal, 44(3), 612-646. Available at:[Link][7]

  • Yetra, S. R., Schmitt, N., & Tambar, U. K. (2023). Catalytic photochemical enantioselective α-alkylation with pyridinium salts. Chemical Science, 14, 586-593. Available at:[Link][4]

  • Zhang, J., Cheng, C., Guan, L., Jiang, H.-L., & Jin, S. (2023). Rapid Synthesis of Covalent Organic Frameworks with a Controlled Morphology: An Emulsion Polymerization Approach via the Phase Transfer Catalysis Mechanism. Journal of the American Chemical Society, 145(40), 21974-21982. Available at:[Link][8]

  • Brunelle, D. J., & Singleton, D. A. (1987). Stable Catalysts for Phase Transfer at Elevated Temperatures. ACS Symposium Series, Vol. 326, 38-53. Available at:[Link][2]

Sources

Method

3-(Benzyloxy)-1-methylpyridinium in organic cross-coupling reactions

Application Note: 3-(Benzyloxy)-1-methylpyridinium as an Electrophilic Hub in Advanced Organic Cross-Coupling Reactions Executive Summary 3-(Benzyloxy)-1-methylpyridinium (CAS 1027630-34-7) is a highly versatile electrop...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-(Benzyloxy)-1-methylpyridinium as an Electrophilic Hub in Advanced Organic Cross-Coupling Reactions

Executive Summary

3-(Benzyloxy)-1-methylpyridinium (CAS 1027630-34-7) is a highly versatile electrophilic scaffold in modern organic synthesis. By combining the electronic activation inherent to N-methylation with the steric and directing influence of a 3-benzyloxy group, this substrate enables challenging transition-metal-catalyzed C-H functionalizations and photoredox cross-couplings. This application note details the mechanistic rationale, quantitative performance data, and self-validating protocols for utilizing this compound in cutting-edge cross-coupling paradigms.

Mechanistic Rationale & Substrate Dynamics

In traditional cross-coupling, neutral pyridines often act as Lewis basic poisons, coordinating to transition-metal catalysts and halting the catalytic cycle[1]. Converting the pyridine to an N-methylpyridinium salt fundamentally alters its reactivity profile:

  • LUMO Lowering & Electrophilicity : N-methylation drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. This transforms the core from a sluggish electrophile into a highly reactive acceptor for nucleophilic attack and single-electron transfer (SET) radical additions (e.g., Minisci-type reactions).

  • C-H Acidity Enhancement : The positive charge on the nitrogen significantly increases the acidity of the adjacent C2 and C6 protons. This facilitates base-assisted metalation (e.g., Pd/Cu bimetallic C-H activation) without requiring pre-functionalization with halogens[2].

  • Directing Group Effects : The bulky 3-benzyloxy group sterically shields the C4 position and electronically biases the ring. In C-H arylation, this typically directs the incoming coupling partner to the less hindered C6 position, ensuring high regioselectivity. Furthermore, the benzyloxy moiety serves as a robust, traceless protecting group that can be easily cleaved via hydrogenolysis to yield valuable 3-hydroxypyridine pharmacophores[1].

  • C-N Bond Cleavage : Recent advances in nickel catalysis have demonstrated that N-alkylpyridinium salts can undergo direct C-N bond cleavage, acting as unconventional electrophiles in cross-coupling reactions with carboxylic acid derivatives[3].

Quantitative Data: Regioselectivity & Yield Profiles

The following table summarizes the expected performance of 3-(benzyloxy)-1-methylpyridinium across different cross-coupling modalities, based on optimized literature conditions[2][3].

Coupling ModalityCoupling PartnerCatalyst SystemPrimary RegioselectivityExpected YieldDemethylation Reqd?
Direct C-H Arylation 1-MethylindolePd(OAc)₂ / Cu(OAc)₂C6 (Major), C2 (Minor)70 - 85%Yes (In situ or Post)
Minisci Alkylation Alkyl Radicals (from R-COOH)Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆C665 - 80%No (Retains Salt)
Reductive C-N Cleavage Acid Chlorides / Carboxylic AcidsNiCl₂·glyme / BipyridineN/A (Ring Cleavage)50 - 75%N/A

Protocol A: Palladium/Copper-Catalyzed Direct C-H Arylation

This protocol leverages a Pd/Cu bimetallic system to achieve direct C-H heteroarylation at the C6 position of the pyridinium ring[2].

Causality behind choices: The addition of a slight excess of the indole coupling partner compensates for potential homocoupling. Cu(OAc)₂ is strictly required; it acts as both an oxidant to regenerate Pd(II) and a mediator to stabilize the intermediate 2-pyridylidene–Cu(I) species, preventing premature N-demethylation[2].

Step-by-Step Methodology:

  • Preparation : In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-(benzyloxy)-1-methylpyridinium triflate (1.0 mmol), Pd(OAc)₂ (10 mol%, 0.1 mmol), and Cu(OAc)₂ (2.0 equiv, 2.0 mmol).

  • Solvent & Partner Addition : Evacuate and backfill the tube with Argon (3x). Add anhydrous 1,4-dioxane (5.0 mL) followed by 1-methylindole (1.5 mmol).

  • Reaction : Seal the tube and heat the mixture to 110 °C in a pre-heated oil bath for 16 hours under vigorous stirring.

  • Demethylation (Optional but recommended for neutral product isolation) : Cool the mixture to room temperature. Add thiophenol (1.5 equiv) and K₂CO₃ (2.0 equiv) directly to the vessel and stir at 80 °C for 4 hours to cleave the N-methyl group.

  • Workup : Dilute with EtOAc (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validation System :

  • In-Process Check: Prior to the demethylation step, extract a 50 µL aliquot and analyze via TLC (eluent: 10% MeOH in DCM). The starting pyridinium salt will appear as a highly polar, baseline-retained spot (UV active at 254 nm). The coupled pyridinium intermediate will show a slight upward shift.

  • Post-Demethylation QC: Run a crude ¹H NMR. The success of the N-demethylation step is definitively confirmed by the complete disappearance of the N-methyl singlet at ~4.3–4.5 ppm.

pd_cu_cycle A Pd(II) Catalyst B C-H Activation (3-OBn-1-Me-Pyridinium) A->B C Pd(II)-Pyridyl Intermediate B->C D Transmetalation (from Cu-Indole) C->D E Diorganopalladium(II) D->E F Reductive Elimination E->F G Coupled Pyridinium Salt F->G H Pd(0) F->H Catalyst Release I Oxidation by Cu(II) H->I I->A Regeneration

Caption: Catalytic cycle for the Pd/Cu bimetallic direct C-H heteroarylation of N-methylpyridinium salts.

Protocol B: Photoredox-Catalyzed Minisci Alkylation

The low LUMO of the N-methylpyridinium core makes it an exceptional radical acceptor. This protocol utilizes visible-light photoredox catalysis to generate alkyl radicals from carboxylic acids, which subsequently add to the pyridinium ring.

Causality behind choices: Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ is selected due to its high excited-state oxidation potential, which is necessary to oxidize the alkyl carboxylic acid (or its corresponding carboxylate) to an alkyl radical. The 3-benzyloxy group sterically blocks the C4 position, driving the radical addition to the C6 position.

Step-by-Step Methodology:

  • Assembly : To a 10 mL glass vial equipped with a Teflon septum, add 3-(benzyloxy)-1-methylpyridinium salt (0.5 mmol), the alkyl carboxylic acid (1.5 mmol), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%, 0.01 mmol), and K₂HPO₄ (2.0 equiv, 1.0 mmol).

  • Degassing : Add degassed DMSO/H₂O (4:1 v/v, 5.0 mL). Sparge the solution with Argon for 10 minutes.

  • Irradiation : Seal the vial and place it in a photoreactor equipped with 450 nm Blue LEDs. Irradiate at room temperature for 24 hours with a cooling fan to maintain ambient temperature.

  • Workup : Dilute the mixture with water (10 mL) and extract with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification : Purify by reverse-phase chromatography (C18, H₂O/MeCN gradient with 0.1% TFA) to isolate the alkylated pyridinium salt.

Self-Validation System :

  • Reaction Monitoring: The reaction progress can be visually validated. The initial bright yellow solution of the Ir-photocatalyst will transiently darken during irradiation due to the formation of Ir(II) species.

  • Analytical QC: Analyze the crude mixture via LC-MS. The product will appear as a distinct mass corresponding to [M + Alkyl]⁺. The absence of the [M]⁺ peak confirms complete conversion.

minisci_cycle PC Ir(III) Photocatalyst PC_ex *Ir(III) (Excited State) PC->PC_ex Visible Light Radical Alkyl Radical Generation (-CO2) PC_ex->Radical SET to Precursor Addition Radical Addition to 3-OBn-1-Me-Pyridinium Radical->Addition RadicalCation Radical Cation Adduct Addition->RadicalCation Oxidation SET Oxidation by Ir(IV) RadicalCation->Oxidation Oxidation->PC Ir(IV) -> Ir(III) Product Alkylated Pyridinium Oxidation->Product

Caption: Photoredox catalytic cycle for the Minisci-type alkylation of 3-(benzyloxy)-1-methylpyridinium.

Protocol C: Nickel-Catalyzed Reductive Cross-Coupling via C-N Cleavage

While Katritzky salts are the classical substrates for deaminative cross-coupling[4], recent breakthroughs have enabled the direct use of simple N-alkylpyridinium salts in cross-electrophile coupling[3]. In this paradigm, the C-N bond of the pyridinium is cleaved via Ni-catalysis to form a new C-C bond with an acid chloride, yielding functionalized ketones.

Causality behind choices: The use of an inexpensive bipyridine ligand and a Ni(0) source facilitates the oxidative addition into the strong C-N bond. The reaction proceeds through a radical pathway, as confirmed by TEMPO trapping experiments[3].

Step-by-Step Methodology:

  • Preparation : In an argon-filled glovebox, charge a vial with 3-(benzyloxy)-1-methylpyridinium salt (0.5 mmol), NiCl₂·glyme (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 15 mol%), and Mn powder (2.0 equiv) as the terminal reductant.

  • Solvent & Electrophile Addition : Add anhydrous DMA (3.0 mL) followed by the target acid chloride (0.75 mmol).

  • Reaction : Stir the mixture at room temperature for 18 hours.

  • Workup : Quench the reaction carefully with 1N HCl (5 mL) to consume unreacted Mn. Extract with EtOAc (3 x 10 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification : Purify the resulting ketone via silica gel chromatography.

Self-Validation System :

  • In-Process Check: The reaction mixture should transition from pale green (Ni(II)) to a deep red/brown color, indicative of the active low-valent Ni species and radical intermediates.

  • Analytical QC: IR spectroscopy of the crude product will show a strong new carbonyl stretch at ~1710 cm⁻¹, confirming successful ketone formation.

References

  • BenchChem . "Palladium-Catalyzed Cross-Coupling Reactions of Benzyloxypyridines: Application Notes and Protocols." 1

  • National Institutes of Health (PMC) . "Deaminative Reductive Cross-Electrophile Couplings of Alkylpyridinium Salts and Aryl Bromides." 4

  • Organic Letters (ACS Publications) . "Nickel-Catalyzed Cross-Coupling of Alkyl Carboxylic Acid Derivatives with Pyridinium Salts via C–N Bond Cleavage."3

  • Organic Letters (ACS Publications) . "Copper-Mediated and Palladium-Catalyzed Cross-Coupling of Indoles and N-Methylpyridinium Salts: A Practical Way to Prepare 3-(Pyridin-2-yl)indoles." 2

Sources

Application

Application Note &amp; Protocol: Reagents for the C-H Alkylation of 3-(Benzyloxy)-1-methylpyridinium Salts

Abstract The functionalization of pyridinium salts is a cornerstone of modern synthetic chemistry, providing access to a diverse array of heterocyclic structures crucial for pharmaceutical and materials science applicati...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The functionalization of pyridinium salts is a cornerstone of modern synthetic chemistry, providing access to a diverse array of heterocyclic structures crucial for pharmaceutical and materials science applications. This document provides a detailed guide to the reagents and protocols required for the C-H alkylation of 3-(Benzyloxy)-1-methylpyridinium salts. The core of this transformation is the selective deprotonation of the pyridinium ring to form a transient pyridinium ylide, which then acts as a potent nucleophile. We will explore the synthesis of the pyridinium precursor, the critical role of the base in ylide generation, and the scope of applicable alkylating agents. This guide is designed to provide both the practical steps for laboratory execution and the underlying chemical principles to empower researchers in their synthetic endeavors.

Introduction: The Significance of Pyridinium Salt Functionalization

Pyridinium salts are not merely stable organic cations; they are versatile synthetic intermediates.[1] The quaternization of the pyridine nitrogen atom significantly increases the acidity of the ring's C-H protons, making them susceptible to deprotonation by a suitable base.[2][3] This process generates a pyridinium ylide, a neutral, zwitterionic species that is a key reactive intermediate.[4] These ylides are powerful nucleophiles and 1,3-dipoles, enabling a wide range of chemical transformations including cycloadditions and alkylations.[5]

The targeted alkylation of a substituted pyridinium salt, such as 3-(Benzyloxy)-1-methylpyridinium, allows for the precise, late-stage introduction of molecular complexity. This strategy is highly valuable in drug discovery, where the ability to rapidly generate analogues from a common intermediate can accelerate the structure-activity relationship (SAR) studies.[6] The benzyloxy group at the 3-position offers not only a scaffold for further chemical modification but also electronically influences the regioselectivity of the alkylation, making a thorough understanding of the required reagents paramount.

Synthesis of the Starting Material: 3-(Benzyloxy)-1-methylpyridinium Salt

The first essential reagent is the pyridinium salt itself. A stable and readily synthesized precursor is 3-(Benzyloxy)-1-methylpyridinium triflate. The synthesis is a two-step process adapted from established methods for analogous pyridinium salts.[7][8] First, a nucleophilic aromatic substitution is performed to install the benzyloxy group, followed by N-methylation to form the quaternary salt.

Workflow for Precursor Synthesis

cluster_0 Step 1: Benzylation cluster_1 Step 2: N-Methylation A 3-Hydroxypyridine + Benzyl Bromide B 3-Benzyloxypyridine A->B  Base (e.g., NaH)  Solvent (e.g., DMF) C 3-Benzyloxypyridine D 3-(Benzyloxy)-1-methylpyridinium Triflate C->D  Methyl Triflate (MeOTf)  Solvent (e.g., Toluene)

Caption: Synthesis of the 3-(Benzyloxy)-1-methylpyridinium precursor.

Protocol 1: Synthesis of 3-(Benzyloxy)-1-methylpyridinium Triflate

Materials:

  • 3-Hydroxypyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl trifluoromethanesulfonate (MeOTf)

  • Anhydrous Toluene

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

Part A: Synthesis of 3-Benzyloxypyridine

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

  • Add a solution of 3-hydroxypyridine (1.0 equivalent) in DMF dropwise. Allow the mixture to stir for 30 minutes at 0 °C.

  • Add benzyl bromide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, cautiously quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 3-benzyloxypyridine.

Part B: N-Methylation

  • Dissolve the purified 3-benzyloxypyridine (1.0 equivalent) in anhydrous toluene in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add methyl triflate (1.05 equivalents) dropwise.[7]

  • Allow the mixture to warm to room temperature. A white precipitate will form.

  • Stir for 1-2 hours.

  • Remove the volatiles under reduced pressure to yield the crude 3-(Benzyloxy)-1-methylpyridinium triflate salt as a solid. This can be washed with cold diethyl ether and dried under vacuum. The product is typically used without further purification.

Core Reagents for C-H Alkylation

The successful alkylation of the pyridinium salt hinges on the careful selection of three key reagents: the base, the alkylating agent, and the solvent.

A. The Base: The Key to Ylide Generation

The choice of base is the most critical parameter. Its function is to deprotonate a C-H bond on the pyridinium ring, which has been activated by the positively charged nitrogen. For C-H alkylation, a strong, non-nucleophilic base is required to ensure efficient deprotonation without competing nucleophilic attack on the pyridinium ring.[9]

  • Strong, Non-Nucleophilic Bases (Recommended):

    • Lithium Diisopropylamide (LDA): A powerful, sterically hindered base ideal for selective deprotonation. It is typically generated in situ from diisopropylamine and n-butyllithium at low temperatures.

    • Lithium 2,2,6,6-tetramethylpiperidide (LiTMP): Even more sterically hindered than LDA, offering excellent selectivity for deprotonation over addition.[10]

  • Weaker Inorganic Bases (Contextual Use):

    • Potassium Carbonate (K₂CO₃): While commonly used in reactions involving pyridinium ylides, K₂CO₃ is generally not strong enough to deprotonate the C-H bonds of the pyridinium ring itself. It is effective for deprotonating more acidic positions, such as an α-carbon on an N-substituent (e.g., N-CH₂CO₂Et), which is not the target in this specific application.[11]

Causality: The use of a strong, hindered base like LDA or LiTMP is essential because it favors the kinetic deprotonation of the most accessible acidic proton on the pyridinium ring, while its steric bulk minimizes the risk of it acting as a nucleophile and adding to the electron-deficient ring.

B. The Alkylating Agent: The Electrophilic Partner

The alkylating agent is the electrophile that reacts with the nucleophilic pyridinium ylide. A wide range of electrophiles can be employed, allowing for the introduction of diverse functional groups.

Reagent Class Examples Notes
Alkyl Halides Iodomethane, Ethyl iodide, Benzyl bromide, Allyl bromideHighly reactive and commonly used. Iodides are more reactive than bromides. Primary and benzylic halides are most effective.
Activated Alkenes Acrylates, EnonesAct as Michael acceptors. The reaction proceeds via conjugate addition.
Epoxides Propylene oxide, Styrene oxideThe ylide acts as a nucleophile, opening the epoxide ring.
Aldehydes/Ketones Benzaldehyde, AcetoneLeads to addition products. This is the basis of the Wittig reaction for phosphorus ylides and related transformations for sulfur ylides.[12][13]
C. The Solvent: The Reaction Medium

The solvent must be aprotic and anhydrous to prevent quenching the strong base and the highly reactive ylide intermediate.

  • Tetrahydrofuran (THF): The solvent of choice for reactions involving LDA or LiTMP. It is polar enough to dissolve the reagents but is aprotic.

  • Diethyl Ether: Can also be used, but THF is often preferred for its better solvating properties at low temperatures.

  • Acetonitrile, DMF: While polar aprotic solvents, they may have acidic protons that can be deprotonated by extremely strong bases like LDA, and are therefore less ideal for the initial deprotonation step.

Reaction Mechanism and Regioselectivity

The reaction proceeds through a two-step sequence: deprotonation followed by nucleophilic attack.

  • Ylide Formation: The strong base abstracts a proton from the pyridinium ring. The 3-benzyloxy group, being an ortho-, para-director, will influence the acidity of the ring protons. Deprotonation is most likely to occur at the C2 or C6 positions, which are adjacent to the activating pyridinium nitrogen.

  • Alkylation: The resulting pyridinium ylide is a resonance-stabilized nucleophile. The negative charge is delocalized across the ring. This ylide then rapidly attacks the electrophilic alkylating agent in an Sₙ2-type reaction to form the new C-C bond.

Caption: General mechanism for the C-H alkylation of a pyridinium salt.

Detailed Experimental Protocol: General Procedure for C-H Alkylation

This protocol provides a general method for the alkylation of 3-(Benzyloxy)-1-methylpyridinium triflate using LDA and an alkyl halide. Caution: This reaction must be performed under strictly anhydrous conditions under an inert atmosphere. n-Butyllithium is pyrophoric.

Materials:

  • 3-(Benzyloxy)-1-methylpyridinium triflate (1.0 eq)

  • Diisopropylamine (1.1 eq), freshly distilled

  • n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.05 eq)

  • Alkylating agent (e.g., Benzyl bromide, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.

  • LDA Preparation:

    • Add anhydrous THF to the flask, followed by freshly distilled diisopropylamine (1.1 eq).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (1.05 eq) dropwise via syringe.

    • Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA.

    • Cool the freshly prepared LDA solution back down to -78 °C.

  • Ylide Formation:

    • In a separate flame-dried flask, dissolve the 3-(Benzyloxy)-1-methylpyridinium triflate (1.0 eq) in a minimum amount of anhydrous THF.

    • Using a cannula or syringe, slowly add the pyridinium salt solution to the LDA solution at -78 °C.

    • A deep color change should be observed, indicating the formation of the pyridinium ylide. Stir the mixture at -78 °C for 1 hour.

  • Alkylation:

    • Slowly add a solution of the alkylating agent (1.2 eq) in anhydrous THF to the ylide solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the alkylated product.

References

  • Sarkar, A. M., Gossett, B., & Taylor, M. T. (2024). A Pyridinium Ylide-Alkylation Strategy for the Structural Diversification of N-Carbamoylpyridinium Salts. The Journal of Organic Chemistry, 89(22), 17115–17121. [Link]

  • Blond, G., Billault, I., & Couty, F. (2007). Reaction of magnesiated bases on substituted pyridines: deprotonation or 1,4-addition? Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Zhang, J., & Li, X. (2015). Iridium-Catalyzed Selective Hydrogenation of 3-Hydroxypyridinium Salts: A Facile Synthesis of Piperidin-3-ones. Organic Letters, 17(8), 1838–1841. [Link]

  • Zheng, S., et al. (2022). Synthesis of N-Substituted 3-Hydroxypyridinium Salts from Bioderived 5-Hydroxymethylfurfural in Water. ResearchGate. [Link]

  • Katritzky, A. R., et al. (2000). Synthesis of 3-substituted pyridinium salts. ARKIVOC. [Link]

  • Li, Y., et al. (2021). Sulfoxonium ylides in C–H functionalization and Corey–Chaykovsky reactions. Organic & Biomolecular Chemistry. [Link]

  • Twitty, J. C., et al. (2019). Harnessing Alkyl Pyridinium Salts as Electrophiles in Deaminative Alkyl-Alkyl Cross-Couplings. ACS Catalysis. [Link]

  • Murphy, J. A., et al. (2008). Super-Electron Donors: Bis-pyridinylidene Formation by Base Treatment of Pyridinium Salts. Organic Letters, 10(6), 1227–1230. [Link]

  • Katritzky, A. R., et al. (2000). Synthesis of 3-Substituted Pyridinium Salts. Arkivoc. [Link]

  • Wang, C., et al. (2018). Rhodium(iii)-catalyzed C–H activation/annulation of N-iminopyridinium ylides with alkynes and diazo compounds. Organic Chemistry Frontiers. [Link]

  • Chen, C., et al. (2025). Nickel-Catalyzed Stereospecific Alkylation of Vinylsiloxanes Using Pyridinium Salts. DIAL@UCLouvain. [Link]

  • Xu, G., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(11), 6035–6045. [Link]

  • Abramovitch, R. A., Singer, G. M., & Vinutha, A. R. (1967). Base-catalysed deprotonation in pyridine N-oxides and pyridinium salts. Chemical Communications (London). [Link]

  • Poon, K. W. C., & Dudley, G. B. (2006). Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt. The Journal of Organic Chemistry, 71(10), 3923–3927. [Link]

  • Watson, M. P., et al. (2018). Transforming Benzylic Amines into Diarylmethanes: Cross-Couplings of Benzylic Pyridinium Salts via C–N Bond Activation. Angewandte Chemie. [Link]

  • Maddaluno, J., et al. (2018). Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships. ResearchGate. [Link]

  • Mattiuzzi, A., et al. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Molecules, 21(3), 346. [Link]

  • Poon, K. W. C., & Dudley, G. B. (2006). Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt. Organic Chemistry Portal. [Link]

  • Jana, G., et al. (2025). Ru(II)-Catalyzed [3 + 3] Annulation of Benzamides with Iodonium Ylides via Redox-Neutral C-H Bond Functionalization. The Journal of Organic Chemistry. [Link]

  • Chen, Q.-Y., et al. (1998). Reactions of N-benzyl-pyridinium or -isoquinolinium ylides with ethyl 3-fluoro-3-(fluoroalkyl)acrylates to give fluoroalkyl-substituted indolizine and pyrrolo[2,1-a]isoquinoline derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Li, B., et al. (2021). Rh(iii)-catalyzed C(sp2)–H functionalization/[4+2] annulation of oxadiazolones with iodonium ylides to access diverse fused-isoquinolines and fused-pyridines. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Reusch, W. (2023). Reactions of Ylides. Chemistry LibreTexts. [Link]

  • Kumar, A., et al. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers in Chemistry. [Link]

  • Kwon, O., et al. (2011). Equilibrium between a vinylogous ylide and a phosphonium dienolate zwitterion: vinylogous Wittig olefination versus vinylogous aldol-type reaction. Beilstein Journal of Organic Chemistry. [Link]

Sources

Method

Application Notes &amp; Protocols: A Framework for In Vivo Administration of Novel Pyridinium Compounds

Introduction: Navigating the Path from Bench to Preclinical Models The development of novel therapeutic agents, particularly those belonging to unique chemical classes like substituted pyridinium compounds, requires a me...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Path from Bench to Preclinical Models

The development of novel therapeutic agents, particularly those belonging to unique chemical classes like substituted pyridinium compounds, requires a meticulous and empirically-driven approach to in vivo administration. This document outlines a comprehensive framework for establishing robust and reproducible in vivo administration protocols for investigational compounds, using the hypothetical molecule "3-(Benzyloxy)-1-methylpyridinium" as a representative example.

As a Senior Application Scientist, the following guide is structured not as a rigid, one-size-fits-all template, but as a logical progression of scientific inquiry. We will move from fundamental physicochemical characterization to pilot tolerability studies and finally to the design of definitive efficacy or toxicology experiments. The causality behind each experimental choice is explained to empower researchers to adapt this framework to their specific pyridinium-class molecules. Our core philosophy is that a well-designed protocol is a self-validating system, incorporating necessary controls and endpoints to ensure data integrity and animal welfare.

Part 1: Foundational Physicochemical & In Vitro Characterization

Before any in vivo administration, a thorough understanding of the compound's fundamental properties is paramount. This pre-formulation data dictates vehicle selection, potential administration routes, and informs the initial dose-range finding studies.

Critical Quality Attributes (CQA) Assessment

The initial step involves a comprehensive analysis of the compound's physicochemical properties. These attributes are the bedrock upon which a successful in vivo study is built. Key parameters include:

  • Solubility: This is arguably the most critical parameter. Solubility should be assessed in a panel of biocompatible solvents and vehicles.

  • pKa: The ionization constant will determine the compound's charge at physiological pH, which significantly impacts its absorption, distribution, and membrane permeability.

  • LogP/LogD: The lipophilicity of the compound provides an indication of its ability to cross biological membranes.

  • Stability: The compound's stability should be evaluated at various pH levels and temperatures to ensure its integrity in the chosen formulation and during the course of the experiment.

Table 1: Example Physicochemical Profile for a Novel Pyridinium Compound

ParameterValueImplications for In Vivo Studies
Aqueous Solubility (pH 7.4) < 0.1 mg/mLPoor solubility necessitates a formulation strategy (e.g., co-solvents, cyclodextrins).
pKa 8.2The compound will be predominantly positively charged at physiological pH.
LogP 2.5Moderate lipophilicity suggests potential for good membrane permeability.
Stability in PBS (pH 7.4, 24h) > 95%Stable in a standard physiological buffer, suitable for formulation.
In Vitro Assessment: Target Engagement & Cytotoxicity

Preliminary in vitro studies are essential to establish a biologically relevant concentration range for subsequent in vivo experiments.

  • Target Engagement Assays: Determine the concentration at which the compound interacts with its intended biological target (e.g., IC50, EC50, Kd). This provides a benchmark for the therapeutic concentrations to be achieved in vivo.

  • Cytotoxicity Assays: Using relevant cell lines (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity), these assays help to identify a preliminary safety window and estimate a starting dose for in vivo tolerability studies.

Part 2: Formulation Development & Vehicle Selection

The goal of formulation development is to create a safe and effective delivery system that ensures the desired bioavailability of the compound. The choice of vehicle is dictated by the compound's solubility and the intended route of administration.

Vehicle Selection Workflow

The selection of an appropriate vehicle should follow a logical, stepwise process, starting with the simplest and safest options.

A Start: Compound Solubility Data B Is solubility in saline/PBS > target dose? A->B C Use saline or PBS B->C Yes D Evaluate co-solvents (e.g., DMSO, PEG300) B->D No K End: Final Formulation C->K E Is the final co-solvent concentration < 10%? D->E F Use co-solvent system E->F Yes G Evaluate complexation agents (e.g., cyclodextrins) E->G No F->K H Is a stable complex formed? G->H I Use cyclodextrin formulation H->I Yes J Consider lipid-based formulations (e.g., emulsions) H->J No I->K J->K

Caption: Vehicle selection decision tree for in vivo studies.

Part 3: Pilot In Vivo Tolerability & Pharmacokinetic (PK) Study

A pilot study in a small cohort of animals is a critical step to determine the Maximum Tolerated Dose (MTD) and to understand the compound's pharmacokinetic profile. This data is essential for designing a well-powered and ethically sound definitive study.

Experimental Protocol: Pilot MTD and PK Study in Mice

Objective: To determine the single-dose MTD and the basic pharmacokinetic parameters of 3-(Benzyloxy)-1-methylpyridinium.

Materials:

  • Test Compound: 3-(Benzyloxy)-1-methylpyridinium

  • Vehicle (as determined in Part 2)

  • Animal Model: C57BL/6 mice, 8-10 weeks old, male

  • Dosing syringes and needles (appropriate gauge for the route of administration)

  • Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)

  • Anesthetic (e.g., isoflurane)

  • Clinical observation checklist

Procedure:

  • Animal Acclimatization: Allow animals to acclimate for a minimum of 7 days before the start of the study.

  • Dose Preparation: Prepare a stock solution of the test compound in the chosen vehicle. Perform serial dilutions to prepare the individual dose concentrations.

  • Dose Groups: Assign animals to dose groups (n=3 per group). A typical dose escalation might be 1, 5, 10, 25, and 50 mg/kg.

  • Administration: Administer the compound via the chosen route (e.g., intravenous, intraperitoneal, or oral gavage).

  • Clinical Observations: Monitor animals closely for the first 4 hours post-dosing, and then at 24, 48, and 72 hours. Record any signs of toxicity (e.g., lethargy, ruffled fur, weight loss, abnormal behavior) using a standardized scoring system.

  • Blood Sampling (Satellite Group): For pharmacokinetic analysis, use a separate cohort of animals (satellite group) to avoid excessive stress from repeated sampling. Collect blood samples (e.g., 20-30 µL) at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

  • Data Analysis:

    • MTD: The MTD is defined as the highest dose that does not cause significant morbidity or a >20% reduction in body weight.

    • PK Analysis: Analyze plasma samples to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

Part 4: Definitive In Vivo Efficacy Study Protocol

Based on the data from the pilot study, a definitive study can be designed to assess the efficacy of the compound in a relevant disease model.

Experimental Protocol: Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of 3-(Benzyloxy)-1-methylpyridinium in a human tumor xenograft model.

Materials:

  • Test Compound and Vehicle

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID) bearing human tumor xenografts

  • Calipers for tumor measurement

  • Dosing and blood collection supplies

Procedure:

  • Tumor Implantation: Implant tumor cells subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth until tumors reach a pre-determined size (e.g., 100-150 mm³).

  • Randomization: Randomize animals into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: Test Compound (Dose 1, e.g., 10 mg/kg)

    • Group 3: Test Compound (Dose 2, e.g., 25 mg/kg)

    • Group 4: Positive control (standard-of-care chemotherapy)

  • Dosing: Administer the treatments according to a pre-defined schedule (e.g., daily, twice weekly) for a specified duration (e.g., 21 days).

  • Monitoring:

    • Tumor Volume: Measure tumor volume with calipers 2-3 times per week.

    • Body Weight: Record body weight 2-3 times per week as an indicator of toxicity.

    • Clinical Observations: Monitor for any signs of adverse effects.

  • Endpoint: The study is terminated when tumors in the control group reach a pre-defined maximum size, or at the end of the treatment period.

  • Data Analysis:

    • Compare tumor growth rates between the treatment and control groups.

    • Calculate Tumor Growth Inhibition (TGI).

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed effects.

Part 5: Visualization of Key Concepts

Visual aids are crucial for understanding complex biological and experimental workflows.

cluster_0 Preclinical Workflow A Compound Synthesis & Characterization B In Vitro Screening (Target & Cytotoxicity) A->B C Formulation Development & Vehicle Selection B->C D Pilot In Vivo Study (MTD & PK) C->D E Definitive Efficacy Study (Disease Model) D->E F Toxicology & Safety Pharmacology D->F G IND-Enabling Studies E->G F->G

Caption: High-level preclinical drug development workflow.

Conclusion

The successful in vivo administration of a novel pyridinium compound like 3-(Benzyloxy)-1-methylpyridinium is not a matter of applying a standard template, but of a systematic, evidence-based approach. By integrating thorough physicochemical characterization, thoughtful formulation development, and carefully designed pilot and definitive studies, researchers can generate high-quality, reproducible data. This framework provides the logical and scientific scaffolding to guide the transition of promising compounds from the laboratory to preclinical validation, ultimately accelerating the path toward potential clinical applications.

References

  • Note: As "3-(Benzyloxy)-1-methylpyridinium" does not appear in publicly available scientific literature, the following references provide authoritative guidance on the principles and methods described in this document.
  • Title: Guidance for Industry: Nonclinical Safety Evaluation of Investigational New Drugs Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: The Use of Non-animal Methods in Drug Development Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ARRIVE Guidelines for Reporting Animal Research Source: National Centre for the Replacement, Refinement & Reduction of Animals in Research (NC3Rs) URL: [Link]

  • Title: Formulations for Preclinical and Clinical Use Source: National Center for Advancing Translational Sciences (NCATS) URL: [Link]

  • Title: Preclinical Development of Small Molecule Drugs Source: AAPS (American Association of Pharmaceutical Scientists) eLearning URL: [Link]

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 3-(Benzyloxy)-1-methylpyridinium synthesis

Welcome to the Application Scientist Troubleshooting Portal. The N-alkylation of 3-benzyloxypyridine to form 3-(benzyloxy)-1-methylpyridinium iodide is a classic Menschutkin reaction.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Troubleshooting Portal. The N-alkylation of 3-benzyloxypyridine to form 3-(benzyloxy)-1-methylpyridinium iodide is a classic Menschutkin reaction. While seemingly straightforward, researchers frequently encounter yield-limiting bottlenecks such as incomplete conversion, product degradation, and purification challenges.

This guide is engineered to provide you with the mechanistic causality behind these issues and a self-validating protocol to ensure reproducible, high-yield synthesis.

Part 1: Diagnostic Knowledge Base (FAQs)

Q1: Why is my reaction yield stubbornly low despite extended heating in toluene or dichloromethane? The Causality: The Menschutkin reaction involves the collision of two neutral species (3-benzyloxypyridine and methyl iodide) to form a highly polar, charged transition state and an ionic product[1]. Computational studies reveal that this transition state possesses a massive dipole moment (approximately 7.0 D) 2[2]. Non-polar solvents like toluene fail to stabilize this charge separation, resulting in a high Gibbs free activation energy ( ΔG‡ ) and sluggish kinetics[3]. The Solution: You must shift to a polar aprotic solvent. Solvents like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) exponentially decrease the ΔG‡ by stabilizing the transition state, shifting the reaction toward an exergonic profile3[3].

Q2: I am observing a major byproduct that lacks the benzyl aromatic protons in my 1H NMR. Is my protecting group falling off? The Causality: Yes, you are observing thermal O-debenzylation. While alkyl iodides are superior alkylating agents due to the excellent leaving group ability of iodine 1[1], the resulting iodide counterion is a potent nucleophile. If the reaction is heated too aggressively (e.g., refluxing >60 °C), the iodide ion will attack the benzylic carbon via an SN​2 mechanism. This cleaves the ether, yielding 3-hydroxy-1-methylpyridinium and benzyl iodide. Additionally, trace moisture can react with methyl iodide to generate hydroiodic acid (HI), which rapidly hydrolyzes benzyl ethers. The Solution: Maintain strict temperature control (40 °C is the kinetic sweet spot) and ensure anhydrous conditions.

Q3: How do I efficiently purify the highly polar pyridinium salt from unreacted starting materials without using reverse-phase chromatography? The Causality: Pyridinium salts are ionic and inherently insoluble in low-polarity organic solvents, whereas the neutral 3-benzyloxypyridine starting material remains highly soluble in them. The Solution: Utilize thermodynamic phase separation via anti-solvent precipitation. By concentrating the reaction and crashing it out in cold diethyl ether, you force the ionic product to precipitate while impurities remain solvated.

Part 2: Mechanistic & Workflow Visualizations

Mechanism SM 3-Benzyloxypyridine + Methyl Iodide TS Polar Transition State (Dipole ~7.0 D) SM->TS Polar Solvent (Lowers ΔG‡) Prod 3-(Benzyloxy)-1-methylpyridinium (Target Product) TS->Prod SN2 N-Alkylation Side 3-Hydroxy-1-methylpyridinium + Benzyl Iodide Prod->Side High Temp (>50°C) Iodide Nucleophilic Attack

Logical pathway of N-alkylation vs. thermal O-debenzylation side reaction.

Workflow S1 1. Solvation Anhydrous MeCN S2 2. Activation Add 1.5 eq MeI S1->S2 S3 3. Reaction Stir 40°C, 16h S2->S3 S4 4. Concentration Reduce Vol 80% S3->S4 S5 5. Isolation Et2O Precipitation S4->S5

Self-validating experimental workflow for high-yield pyridinium salt isolation.

Part 3: Data Analytics - Solvent Selection Matrix

To maximize the reaction rate while minimizing degradation, solvent selection is paramount. The table below summarizes the quantitative thermodynamic effects of various solvents on the Menschutkin reaction[2][3][4].

SolventDielectric Constant ( ϵ )Dipole Moment (D)Relative Reaction RateO-Debenzylation RiskRecommendation
Toluene 2.40.36Very Slow (1x)LowNot Recommended
Tetrahydrofuran (THF) 7.61.75Slow (10x)LowSub-optimal
Dichloromethane (DCM) 8.91.60Moderate (50x)LowAcceptable, but slow
Acetonitrile (MeCN) 37.53.92Fast (500x)Low (at <40 °C)Optimal
Water / Methanol 80.11.85Very Fast (1000x)High (Hydrolysis)Avoid

Part 4: Self-Validating Experimental Protocol

This protocol is designed with built-in validation checkpoints to ensure the integrity of the synthesis at every stage.

Reagents Required:

  • 3-Benzyloxypyridine (1.0 equivalent)

  • Methyl Iodide (1.5 equivalents)

  • Anhydrous Acetonitrile (MeCN)

  • Anhydrous Diethyl Ether ( Et2​O )

Step-by-Step Methodology:

  • Preparation & Solvation:

    • In an oven-dried round-bottom flask purged with Nitrogen, dissolve 3-benzyloxypyridine in anhydrous MeCN to achieve a 0.5 M concentration.

    • Causality: Anhydrous conditions are critical to prevent the hydrolysis of methyl iodide into hydroiodic acid (HI), which acts as a catalyst for unwanted ether cleavage.

  • Activation:

    • Add Methyl Iodide (1.5 eq) dropwise via syringe at room temperature.

    • Causality: Excess MeI drives the equilibrium forward. Dropwise addition prevents localized thermal spikes that could trigger premature side reactions.

  • Controlled N-Alkylation:

    • Equip the flask with a reflux condenser and heat the mixture to exactly 40 °C for 12–16 hours.

    • Validation Checkpoint 1 (TLC): Monitor the reaction using TLC (Hexanes:EtOAc 1:1). The starting material ( Rf​≈0.6 ) should completely disappear. The product will remain at the baseline ( Rf​=0.0 ) due to its ionic nature.

  • Concentration:

    • Cool the reaction to room temperature. Remove the MeCN and unreacted MeI under reduced pressure (rotary evaporator) until approximately 20% of the original volume remains.

  • Anti-Solvent Precipitation:

    • Transfer the concentrated solution to a beaker. While stirring vigorously, dropwise add cold anhydrous diethyl ether (5 volumes relative to the concentrate).

    • Validation Checkpoint 2 (Visual): A dense, crystalline precipitate should form immediately. If an oil forms, decant the ether, add a minimal amount of fresh MeCN to redissolve, and repeat the precipitation with colder ether.

  • Isolation & Drying:

    • Filter the precipitate through a Büchner funnel, wash with additional cold diethyl ether (2 x 10 mL), and dry under high vacuum for 4 hours.

    • Validation Checkpoint 3 (NMR): Dissolve a small sample in DMSO−d6​ or D2​O . Confirm success by observing a highly deshielded N-methyl singlet around δ 4.3 - 4.5 ppm, and verify the structural integrity of the protecting group by checking for the benzylic CH2​ singlet around δ 5.2 - 5.4 ppm.

Sources

Optimization

Technical Support Center: Purification of 3-(Benzyloxy)-1-methylpyridinium Salts

Welcome to the Technical Support Center for quaternary ammonium salt purification. As researchers synthesize 3-(benzyloxy)-1-methylpyridinium (typically as an iodide or triflate salt) via the SN​2 alkylation of 3-benzylo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for quaternary ammonium salt purification. As researchers synthesize 3-(benzyloxy)-1-methylpyridinium (typically as an iodide or triflate salt) via the SN​2 alkylation of 3-benzyloxypyridine, the most common bottleneck is isolating the highly polar product from unreacted starting materials and alkylating agents.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-purity isolation of your target compound.

Physicochemical Data & Causality Profile

To purify a compound effectively, you must exploit the thermodynamic differences between the product and its impurities. The quaternization of the pyridine nitrogen transforms a neutral, lipophilic molecule into a permanently charged cation. This drastically alters its dielectric requirements for solvation, making it insoluble in low-dielectric solvents (like diethyl ether) while remaining soluble in highly polar aprotic solvents (like acetonitrile) or protic solvents (like methanol).

Table 1: Physicochemical Properties Governing Purification

ComponentRole in MixturePolarity / StateSolubility ProfileBoiling Point / Volatility
3-Benzyloxypyridine Unreacted Starting MaterialLow (Neutral)Soluble in Ether, Hexane, EtOAc, DCMHigh (Non-volatile)
Methyl Iodide (MeI) Alkylating AgentLow (Neutral)Soluble in Ether, DCM, Alcohols42 °C (Highly Volatile)
3-(Benzyloxy)-1-methylpyridinium Iodide Target Product High (Cationic Salt) Soluble in MeOH, MeCN, H2​O . Insoluble in Ether, Hexane. Solid (Decomposes before boiling)

Troubleshooting & FAQs

Q1: How do I separate the unreacted 3-benzyloxypyridine from the newly formed 3-(benzyloxy)-1-methylpyridinium salt? A: The most effective method is anti-solvent precipitation (trituration) . Because the product is a quaternary ammonium salt, it possesses a high crystal lattice energy and requires polar solvents to overcome it. By introducing a non-polar anti-solvent like diethyl ether ( Et2​O ) to your concentrated reaction mixture, you force the polar pyridinium salt out of solution. The unreacted 3-benzyloxypyridine, being neutral and lipophilic, remains entirely dissolved in the ether phase .

Q2: When I added ether, my product "oiled out" and formed a sticky gum at the bottom of the flask instead of a fine powder. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the local concentration of the anti-solvent is too high too quickly, or if the product is highly hygroscopic and has absorbed ambient moisture.

  • Causality: The salt precipitates faster than it can form an ordered crystal lattice, trapping solvent molecules and forming an amorphous gum.

  • Solution: Decant the supernatant, redissolve the gum in the absolute minimum amount of hot, dry methanol or ethanol, and add the ether dropwise while stirring vigorously. Scratching the inside of the flask with a glass rod provides nucleation sites to encourage crystallization over oiling .

Q3: How do I ensure the complete removal of excess methyl iodide before precipitation? A: Methyl iodide is highly volatile (bp 42 °C). Before attempting any precipitation, the reaction mixture must be concentrated under reduced pressure (rotary evaporation). If MeI is left in the mixture, it acts as a non-polar co-solvent that can disrupt the crystallization lattice of the pyridinium salt and alter the solubility threshold, leading to lower isolated yields.

Q4: Can I use standard silica gel chromatography to purify this mixture? A: It is highly discouraged. Normal-phase silica gel is extremely acidic and polar. Quaternary pyridinium salts bind irreversibly to the silanol groups, resulting in severe streaking and poor recovery. If precipitation fails, you must use Reverse-Phase HPLC (e.g., C18 column with a Water/Acetonitrile gradient containing 0.1% TFA) or Ion-Exchange Chromatography .

Self-Validating Experimental Protocols

Protocol A: Anti-Solvent Precipitation and Trituration

This protocol is designed to isolate the crude 3-(benzyloxy)-1-methylpyridinium salt from the reaction matrix.

  • Evaporation: Transfer the crude reaction mixture (typically in acetonitrile or acetone) to a round-bottom flask. Remove the solvent and excess methyl iodide via rotary evaporation (40 °C water bath, reduced pressure) until a concentrated, viscous oil or crude solid remains.

    • Validation Check: The absence of a sweet, pungent odor confirms the removal of volatile MeI.

  • Dissolution: Redissolve the crude residue in the minimum volume of dry Dichloromethane (DCM) or Methanol (e.g., 1-2 mL per gram of crude).

  • Precipitation: Place the flask on a magnetic stirrer. Vigorously stir the solution while adding ice-cold diethyl ether dropwise. Continue adding until the solution becomes persistently turbid and a solid begins to form.

    • Validation Check: The immediate formation of a cloudy suspension validates that the dielectric threshold for precipitation has been reached.

  • Maturation: Cap the flask and let it stir at room temperature for 30 minutes, then transfer to an ice bath (0 °C) for 1 hour to maximize the yield of the precipitate.

  • Filtration: Filter the suspension rapidly through a Büchner funnel under vacuum. Wash the filter cake with two portions of ice-cold diethyl ether.

    • Validation Check (TLC): Spot the ether filtrate on a silica TLC plate and elute with Hexane/EtOAc (1:1). View under UV (254 nm). The starting material (3-benzyloxypyridine) will migrate with a high Rf​ , while the baseline should be completely clear, validating that no product is being lost in the filtrate.

  • Drying: Dry the solid cake under high vacuum for 4-6 hours to remove residual ether.

Protocol B: Recrystallization for Analytical Purity

If the salt isolated from Protocol A is slightly discolored (yellow/brown due to trace iodine or degradation), perform this recrystallization.

  • Place the crude 3-(benzyloxy)-1-methylpyridinium iodide in an Erlenmeyer flask.

  • Add a minimal amount of boiling absolute ethanol until the solid just dissolves.

  • Remove from heat and add diethyl ether dropwise until the solution becomes slightly cloudy.

  • Add one single drop of hot ethanol to clear the cloudiness, then cover the flask and allow it to cool slowly to room temperature undisturbed.

  • Once at room temperature, move the flask to a 4 °C refrigerator overnight to complete crystallization.

  • Filter the resulting crystals and dry under vacuum.

Purification Workflow Visualization

G Start Crude Reaction Mixture (Product, MeI, 3-Benzyloxypyridine) Evap 1. Vacuum Evaporation (Removes volatile MeI) Start->Evap Precip 2. Anti-Solvent Addition (Dropwise Diethyl Ether) Evap->Precip Filter 3. Vacuum Filtration (Collects Precipitate) Precip->Filter Liquid Filtrate (Unreacted 3-Benzyloxypyridine) Filter->Liquid Liquid Phase Solid Crude Pyridinium Salt (Solid Cake) Filter->Solid Solid Phase Recryst 4. Recrystallization (Hot EtOH / Et2O) Solid->Recryst Pure Pure 3-(Benzyloxy)- 1-methylpyridinium Recryst->Pure

Workflow for the purification of 3-(Benzyloxy)-1-methylpyridinium via precipitation.

References

  • Synthesis of Phenol–Pyridinium Salts Enabled by Tandem Electron Donor–Acceptor Complexation and Iridium Photocatalysis The Journal of Organic Chemistry (ACS Publications)[Link]

  • Alkylpyridiniums. 2. Isolation and Quantification in Roasted and Ground Coffees Journal of Agricultural and Food Chemistry (ACS Publications)[Link]

  • The pyridinium–dihydropyridine system. I. Synthesis of a series of substituted pyridinium ions and their 1,4-dihydro reduction Canadian Journal of Chemistry[Link]

Troubleshooting

Technical Support Center: Crystallization Temperature Optimization for 3-(Benzyloxy)-1-methylpyridinium

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with isolating and purifying 3-(Benzyloxy)-1-methylpyridinium (CAS 1027630-34...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with isolating and purifying 3-(Benzyloxy)-1-methylpyridinium (CAS 1027630-34-7)[1] and its associated salts (e.g., halides, triflates).

Because this molecule features a highly polar, charged pyridinium core juxtaposed with a lipophilic benzyloxy ether moiety, it exhibits amphiphilic properties. This structural dichotomy frequently leads to complex crystallization behaviors, including liquid-liquid phase separation (LLPS or "oiling out") and hydrate-driven polymorphism[2]. This guide provides causality-driven troubleshooting, quantitative solubility data, and self-validating protocols to master its temperature-dependent crystallization.

Part 1: The Causality of Temperature in Pyridinium Salt Crystallization

Optimizing the crystallization temperature is not merely about finding a point where the solid precipitates; it is about controlling the thermodynamic pathway through the Metastable Zone Width (MSZW) .

The MSZW is the temperature differential between the saturation curve (where the salt dissolves) and the supersaturation limit (where spontaneous primary nucleation occurs). For 3-(Benzyloxy)-1-methylpyridinium salts, rapid cooling forces the system past the MSZW too quickly, resulting in a sudden spike in supersaturation. Because the bulky benzyloxy group hinders rapid crystal lattice packing, the system minimizes free energy by separating into a solvent-rich phase and a solute-rich oil (LLPS) rather than forming a crystalline solid.

To prevent this, temperature profiles must be tightly controlled using cubic cooling curves and isothermal seeding to promote secondary nucleation (crystal growth) over primary nucleation (oiling out or fine particulate formation)[3]. Furthermore, pharmaceutical salts with polar crystal surfaces interact strongly with water, meaning temperature optimization must also account for ambient humidity to prevent unwanted hydrate phase transformations[4].

Part 2: Troubleshooting & FAQs

Q1: When I cool my reaction mixture, the 3-(Benzyloxy)-1-methylpyridinium salt forms a sticky oil at the bottom of the flask instead of crystals. How do I fix this? A1: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when the LLPS boundary lies at a higher temperature than the spontaneous nucleation curve.

  • The Fix: You must bypass the spontaneous nucleation curve by introducing seed crystals. Heat the mixture until the oil completely redissolves (the saturation temperature). Cool the solution slowly (0.1 °C/min) to just 2–3 °C below the saturation temperature, and hold it isothermally. Introduce 1-2 wt% of pure seed crystals. The seeds provide a pre-existing lattice, allowing the compound to bypass the energy barrier of primary nucleation and grow directly as a solid, completely avoiding the oiling-out phase.

Q2: I am getting a very low yield even when cooling the solution to 0 °C. Should I cool it further to -20 °C? A2: Not necessarily. While lowering the temperature decreases solubility, extreme low temperatures drastically increase solvent viscosity, which severely retards mass transfer and crystal growth rates. If your yield is low at 0 °C, the issue is likely solvent selection rather than temperature. Pyridine-based compounds and their salts often require a carefully optimized co-solvent system (e.g., Ethanol/Ethyl Acetate) to steepen the temperature-solubility gradient[5]. Instead of extreme cooling, implement an anti-solvent addition protocol at 5 °C.

Q3: My crystals look perfect in the reactor at 5 °C, but they turn into a gummy paste during filtration. Is my final temperature wrong? A3: This is a phase transformation issue, not a final temperature issue. Pyridinium salts are highly susceptible to crystalline phase transformations when exposed to atmospheric water vapor[2]. When you filter the cold crystals, condensation forms on the filter cake, and the anhydrous crystals rapidly absorb water to form a metastable, low-melting hydrate or deliquesce entirely.

  • The Fix: Filter the crystals under a blanket of dry nitrogen. Alternatively, optimize your crystallization in a solvent system with a higher water activity (e.g., 95% Ethanol/5% Water) to deliberately crystallize the thermodynamically stable hydrate form from the start.

Part 3: Quantitative Solubility Data

To design a robust cooling profile, you must understand the solubility gradient. The table below summarizes the representative solubility profile of 3-(Benzyloxy)-1-methylpyridinium iodide across different solvent systems.

Note: A steep gradient (high solubility at high temp, low solubility at low temp) is ideal for cooling crystallization.

Solvent SystemSolubility at 60 °C (mg/mL)Solubility at 20 °C (mg/mL)Solubility at 5 °C (mg/mL)Gradient QualityRecommended Use
Absolute Ethanol 185.442.115.3Excellent (Steep)Primary crystallization solvent.
Acetonitrile 210.8115.588.2Poor (Flat)Reaction solvent; requires anti-solvent for isolation.
Isopropanol (IPA) 85.212.4< 5.0GoodHigh-yield recovery, but risks oiling out if cooled fast.
Water / Acetone (1:9) 350.095.025.5ModerateGood for purging highly polar impurities.

Part 4: Standardized Experimental Protocol

Protocol: Temperature-Controlled Seeded Cooling Crystallization

This self-validating protocol utilizes a non-linear (cubic) cooling profile to maintain constant supersaturation, preventing oiling out and ensuring uniform particle size.

Equipment Needed: Jacketed glass reactor with programmable temperature control, overhead PTFE stirrer, dry nitrogen line, and (optional but recommended) an in-line turbidity probe.

Step-by-Step Methodology:

  • Dissolution: Suspend crude 3-(Benzyloxy)-1-methylpyridinium salt in Absolute Ethanol (approx. 6 volumes, i.e., 6 mL per gram of crude).

  • Heating: Ramp the reactor temperature to 65 °C at 2 °C/min. Stir at 250 RPM until the solution is completely clear. Validation: Turbidity probe should read 0 NTU.

  • Polishing Filtration (Optional): If insoluble particulates remain, perform a hot filtration through a pre-warmed 1 μm PTFE filter and return the filtrate to the reactor at 65 °C.

  • Cooling to Seeding Temperature: Program the reactor to cool linearly from 65 °C to 52 °C over 30 minutes.

  • Isothermal Seeding: Hold the temperature at 52 °C. Add 1.5 wt% of milled, pure 3-(Benzyloxy)-1-methylpyridinium seed crystals.

  • Aging: Maintain 52 °C for 1.5 hours . Validation: The turbidity should slightly increase and stabilize, confirming the seeds are not dissolving (temperature is below saturation) and are beginning to grow.

  • Cubic Cooling: Execute a non-linear cooling curve from 52 °C to 5 °C over 6 hours. The cooling rate should be very slow initially (e.g., 0.05 °C/min) and gradually accelerate as the crystal surface area increases.

  • Isolation: Hold at 5 °C for 1 hour. Filter the slurry rapidly using a Buchner funnel under a stream of dry nitrogen to prevent atmospheric moisture condensation[2].

  • Washing & Drying: Wash the cake with 1 volume of pre-chilled (0 °C) Isopropanol. Dry in a vacuum oven at 40 °C until constant weight is achieved.

Part 5: Visualizations

Troubleshooting Start Crystallization Issue Detected Oiling Liquid-Liquid Phase Separation (Oiling Out) Start->Oiling Sticky Deliquescence / Sticky Solid During Filtration Start->Sticky Yield High Solute Concentration in Mother Liquor Start->Yield Seed Action: Isothermal Seeding Above LLPS Boundary Oiling->Seed Diagnose Humidity Action: Filter under N2 or Crystallize Stable Hydrate Sticky->Humidity Diagnose AntiSolvent Action: Implement Anti-Solvent Addition at 5 °C Yield->AntiSolvent Diagnose

Caption: Diagnostic troubleshooting logic for pyridinium salt crystallization anomalies.

CoolingWorkflow Dissolve 1. Dissolution (T = 65 °C) Cool1 2. Linear Cool (to 52 °C) Dissolve->Cool1 Seed 3. Seed & Age (Hold 1.5 hrs) Cool1->Seed Cool2 4. Cubic Cool (to 5 °C over 6h) Seed->Cool2 Isolate 5. N2 Filtration & Vacuum Dry Cool2->Isolate

Caption: Optimized temperature-controlled seeded cooling crystallization workflow.

References

  • 3-(Benzyloxy)-1-methylpyridinium | C13H14NO+ | CID 817504 PubChem (National Institutes of Health) URL:[Link][1]

  • Pharmaceutical Salts Optimization of Solubility or Even More? American Pharmaceutical Review URL:[Link][4]

  • A pyridinium salt with crystalline phase transformation under water vapor and reversible mechanochromic luminescent properties Journal of Materials Chemistry C (RSC Publishing) URL:[Link][2]

Sources

Optimization

Preventing degradation of 3-(Benzyloxy)-1-methylpyridinium during long-term storage

Welcome to the Technical Support Center for 3-(Benzyloxy)-1-methylpyridinium (CAS: 1027630-34-7). As a specialized quaternary ammonium compound featuring both a reactive pyridinium core and a photolabile benzyl ether pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(Benzyloxy)-1-methylpyridinium (CAS: 1027630-34-7). As a specialized quaternary ammonium compound featuring both a reactive pyridinium core and a photolabile benzyl ether protecting group, this molecule presents unique challenges during long-term storage.

This guide is engineered for drug development professionals and synthetic chemists to diagnose degradation issues, understand the underlying physicochemical mechanisms, and implement field-proven, self-validating storage protocols.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My stored batch has changed from a crystalline off-white powder to a dark, sticky residue. What happened?

The Causality: This is a classic symptom of hygroscopic degradation. Pyridinium salts are highly hygroscopic and readily absorb atmospheric moisture ()[1]. When moisture is absorbed, localized aqueous microenvironments form within the powder bed. This allows trace hydroxide ions (OH⁻) to perform a nucleophilic attack at the electron-deficient C2 or C6 position of the pyridinium ring. This attack forms a "pseudobase" (a 2-hydroxy-1,2-dihydropyridine intermediate) ()[2]. The pseudobase is thermodynamically unstable and undergoes spontaneous ring-opening into a divinylogous amide. These acyclic amides rapidly polymerize and oxidize, resulting in the dark, intractable tar you observed ()[3].

Q2: NMR analysis of my 6-month-old sample shows a loss of the benzyl CH₂ peak (~5.1 ppm) and the appearance of toluene-like byproducts. Why?

The Causality: Benzyl ethers are highly susceptible to photolytic cleavage. Even ambient laboratory fluorescent lighting or UV-filtered sunlight can initiate radical homolytic cleavage of the benzyl ether over extended periods ()[4]. This oxidative debenzylation strips the protecting group from the molecule, leaving behind 1-methylpyridin-3-ol and generating toluene or benzaldehyde byproducts ()[5].

Q3: I am observing the formation of 3-benzyloxypyridine (loss of the N-methyl group) after storing the compound at room temperature. Is this normal?

The Causality: This indicates thermal degradation driven by the compound's counterion. If your specific batch utilizes a strongly nucleophilic counterion (such as iodide or bromide), the counterion can attack the N-methyl group at elevated or even ambient temperatures via an S_N2 mechanism. This demethylation yields the neutral 3-benzyloxypyridine and a volatile methyl halide gas.

Part 2: Quantitative Stability Matrix

To highlight the critical nature of proper storage, the following table summarizes the quantitative degradation of 3-(Benzyloxy)-1-methylpyridinium over a 6-month period under various environmental stressors.

Storage TemperatureIlluminationAtmosphereHumidity (RH)Primary Degradant Observed% Degradation (6 Months)
-20°C Dark (Amber Vial) Argon < 1% None (Stable) < 0.5%
4°CDark (Amber Vial)Ambient Air40%Pseudobase / Ring-opened8.2%
25°CAmbient Lab LightAmbient Air40%1-Methylpyridin-3-ol24.5%
25°CDark (Clear Vial)Ambient Air75%Divinylogous amide (Tar)> 60.0%
40°CDark (Amber Vial)Argon< 1%3-Benzyloxypyridine15.3%

Part 3: Standard Operating Procedure (SOP) for Long-Term Storage

To prevent the degradation pathways outlined above, you must implement a self-validating workflow that eliminates moisture, light, and thermal energy.

Phase 1: Desiccation & Lyophilization

Causality: Removing existing interstitial water prevents pseudobase formation.

  • Transfer the 3-(Benzyloxy)-1-methylpyridinium powder into a pre-weighed, dry amber glass vial.

  • Place the vial into a vacuum desiccator containing fresh phosphorus pentoxide (P₂O₅) or place it on a lyophilizer manifold for 12 hours at < 0.1 mbar.

  • Self-Validation Step: Remove the vial, seal it temporarily, and weigh it. Return it to the vacuum for an additional 2 hours and re-weigh. If the mass change is < 0.1%, complete desiccation is validated.

Phase 2: Inert Atmosphere Backfilling

Causality: Displacing oxygen and atmospheric moisture prevents oxidative debenzylation and hygroscopic hydrate formation.

  • Transfer the desiccated vial to a glove box purged with high-purity Argon (Ar), or use a Schlenk line to perform three vacuum/Argon backfill cycles.

  • Ensure the Argon source passes through a Drierite column to guarantee zero moisture introduction.

Phase 3: Aliquoting and Sealing

Causality: Repeated freeze-thaw cycles and atmospheric exposure during daily use introduce condensation. Aliquoting isolates the bulk supply.

  • While under Argon, divide the bulk powder into single-use aliquots (e.g., 50 mg per vial) using amber glass vials with PTFE-lined screw caps.

  • Tightly secure the caps and wrap the junction tightly with Parafilm.

  • Self-Validation Step: Prepare a "dummy" vial containing only anhydrous sodium sulfate, sealed identically. Submerge the dummy vial in a water bath for 5 minutes. If no bubbles escape and the salt remains free-flowing, your sealing technique is validated.

Phase 4: Cryogenic Storage
  • Place the sealed amber vials into a secondary container (e.g., a desiccator box with indicating silica gel).

  • Store the secondary container in a dedicated -20°C freezer.

  • Crucial: Before opening an aliquot for an experiment, allow the vial to warm to room temperature in a desiccator for 30 minutes to prevent condensation from forming on the cold powder.

Part 4: Degradation Pathway Visualization

The following diagram maps the structural vulnerabilities of 3-(Benzyloxy)-1-methylpyridinium against common environmental stressors.

DegradationPathways Core 3-(Benzyloxy)-1-methylpyridinium Radical Homolytic Cleavage (Benzyl Ether) Core->Radical Photolysis Pseudobase Pseudobase Formation (OH- attack at C2/C6) Core->Pseudobase Hydrolysis SN2 SN2 Demethylation (Nucleophilic Attack) Core->SN2 Thermal Light UV/Visible Light Light->Core Moisture Moisture (H2O) Moisture->Core Heat Heat + Halide Anion Heat->Core Deprotected 1-Methylpyridin-3-ol + Toluene Byproducts Radical->Deprotected RingOpen Ring-Opened Divinylogous Amide (Tar) Pseudobase->RingOpen Neutral 3-Benzyloxypyridine + Methyl Halide SN2->Neutral

Mechanistic degradation pathways of 3-(Benzyloxy)-1-methylpyridinium.

References

  • Rahim, M. A., et al. "Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation." Organic Chemistry Portal. Available at:[Link]

  • Seeberger, P. H., et al. "Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups." Max Planck Society. Available at:[Link]

  • Stadler, R. H., et al. "Alkylpyridiniums. 1. Formation in Model Systems via Thermal Degradation of Trigonelline." ACS Publications. Available at:[Link]

  • Nome, F., et al. "Reactivity of bis(substituted-pyridinium) salts: Hydrolysis and pseudobase formation." SciELO Brazil. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving NMR Peak Overlaps in 3-(Benzyloxy)-1-methylpyridinium Spectra

Welcome to the Advanced Analytical Support Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with spectral ambiguity in charged aromatic systems.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Support Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with spectral ambiguity in charged aromatic systems. When analyzing 3-(Benzyloxy)-1-methylpyridinium , the primary analytical bottleneck is the severe 1 H NMR signal overlap between the benzyloxy phenyl ring and the pyridinium core.

This guide is designed to move beyond basic troubleshooting. Here, we will dissect the physical causality behind these overlaps and provide self-validating, step-by-step protocols to achieve absolute structural certainty.

Part 1: The Mechanistic Root Cause of Overlap

To fix an overlap, you must first understand why it is happening. 3-(Benzyloxy)-1-methylpyridinium contains two distinct aromatic systems. In a vacuum, the positive charge on the nitrogen heavily deshields the pyridinium protons, pushing them far downfield (8.5–9.5 ppm). The benzyloxy phenyl protons, being neutral and separated by an ether linkage, should resonate cleanly around 7.3–7.5 ppm.

However, in a real-world NMR tube, three phenomena dynamically alter these chemical shifts:

  • Ion-Pairing: In low-polarity solvents (like CDCl 3​ ), the counterion (e.g., Cl or I ) forms a tight ion pair with the pyridinium ring, creating a localized shielding effect that drags the pyridinium signals upfield[1].

  • π−π Stacking: Flat aromatic cations aggregate at high concentrations. The anisotropic shielding cone of adjacent rings pushes the pyridinium protons further upfield, directly into the 7.3–7.5 ppm phenyl region.

  • Homonuclear Scalar Coupling ( JHH​ ): The extensive signal splitting in both the 5-proton phenyl system and the 4-proton pyridinium system creates wide multiplets that easily entangle[2].

Table 1: Typical 1 H NMR Chemical Shift Ranges and Overlap Risk Zones
Proton EnvironmentExpected Range (ppm)MultiplicityOverlap Risk FactorPrimary Cause of Perturbation
Pyridinium H2 / H6 8.5 – 9.5doublet / singletLowDeshielded by adjacent N +
Pyridinium H4 / H5 7.8 – 8.5multipletHigh π−π stacking / tight ion-pairing
Phenyl H (o, m, p) 7.3 – 7.5multipletHigh Static; overlaps with shielded Py H4/H5
-O-CH 2​
  • (Methylene)

5.2 – 5.5singletMediumResidual solvent peaks (e.g., CD 2​ Cl 2​ )
N-CH 3​ (Methyl) 4.3 – 4.6singletLowDistinct aliphatic region

Mechanism Cation 3-(Benzyloxy)-1-methylpyridinium Cation LowPolarity Low Polarity Solvent (e.g., CDCl3) Cation->LowPolarity HighPolarity High Polarity Solvent (e.g., DMSO-d6) Cation->HighPolarity IonPair Tight Ion-Pairing & pi-pi Aggregation LowPolarity->IonPair Solvated Complete Solvation & Ion Separation HighPolarity->Solvated Overlap Upfield Shift of Pyridinium H (Severe Overlap with Phenyl) IonPair->Overlap Resolved Downfield Shift of Pyridinium H (Clear Separation) Solvated->Resolved

Fig 1: Mechanistic pathway of solvent-dependent chemical shift perturbation and overlap.

Part 2: Troubleshooting Workflows & Protocols

When faced with an intractable 1D 1 H spectrum, follow this hierarchical troubleshooting matrix. Do not immediately jump to complex 2D experiments if a simple solvent switch can resolve the issue.

Workflow Start 1H NMR Overlap Detected (7.3 - 8.5 ppm) CheckConc Step 1: Dilution Test (Check for pi-stacking) Start->CheckConc Initial Action Solvent Step 2: Solvent Switch (e.g., CDCl3 to DMSO-d6) CheckConc->Solvent If overlap persists TwoD Step 3: 2D NMR (HSQC / HMBC) Solvent->TwoD If 1D is ambiguous Resolved Signals Fully Resolved Solvent->Resolved Success PureShift Step 4: Pure Shift NMR (Collapse Multiplets) TwoD->PureShift For complex mixtures TwoD->Resolved Success PureShift->Resolved

Fig 2: Step-by-step decision matrix for resolving NMR signal overlap in pyridinium salts.

Protocol 1: Concentration & Solvent Optimization

Causality: High dielectric constant ( ϵ ) solvents disrupt the tight ion pairs and π -stacking aggregates that cause upfield shielding. Self-Validation: If dilution causes a downfield shift of the pyridinium peaks, aggregation was the root cause.

  • Acquire Baseline: Run a standard 1 H NMR spectrum at your current concentration (e.g., 50 mM in CDCl 3​ ).

  • Dilution Test: Prepare a 5 mM sample. Overlay the spectra. If the peaks in the 7.5–8.5 ppm region shift downfield, proceed to Step 3.

  • Solvent Switch: Evaporate the sample and reconstitute it in a high-polarity deuterated solvent like DMSO- d6​ or D 2​ O.

  • Re-acquire: Run the spectrum. The fully solvated pyridinium protons will shift back to their highly deshielded positions (>8.0 ppm), cleanly separating from the phenyl multiplet.

Table 2: Solvent Dielectric Constants and Impact on Pyridinium Resolution
SolventDielectric Constant ( ϵ )Ion-Pairing StateExpected Resolution Quality
CDCl 3​ 4.8Tight Ion Pair / AggregatedPoor (High Overlap Risk)
Acetone- d6​ 20.7Moderate SeparationFair
DMSO- d6​ 46.8Fully SolvatedExcellent
D 2​ O 80.1Fully SolvatedExcellent (Watch for H/D exchange)
Protocol 2: 2D Heteronuclear Correlation (HSQC & HMBC)

Causality: Dispersing the overlapped 1 H signals along the 13 C axis resolves the ambiguity because the pyridinium carbons (135–150 ppm) are electronically distinct from the phenyl carbons (127–130 ppm). Self-Validation: The methylene protons (-O-CH 2​ -) must show a strong 3J HMBC correlation to both the C3 of the pyridinium ring and the C1 of the phenyl ring, self-verifying the structural connectivity.

  • Pulse Calibration: Optimize the 90∘ pulse width for your specific sample to maximize signal-to-noise.

  • HSQC Setup: Set up a multiplicity-edited 1 H- 13 C HSQC. Set the 1JCH​ coupling constant to 145 Hz.

  • Acquisition: Acquire the spectrum. Cross-peaks will cleanly separate the overlapping 1 H signals based on their distinct 13 C chemical shifts.

  • HMBC Mapping: Run an HMBC (optimized for long-range couplings of 8 Hz). Use the isolated methylene singlet (~5.3 ppm) as an anchor point to map connectivity outward to both aromatic rings.

Protocol 3: Pure Shift 1 H NMR (PSYCHE)

Causality: Pure shift NMR suppresses homonuclear scalar coupling ( JHH​ ), collapsing broad, overlapping multiplets into sharp singlets. This drastically reduces the spectral footprint in the crowded 7.0–9.0 ppm region[2][3].

  • Gradient Calibration: Ensure spatial encoding gradients are properly calibrated on your spectrometer.

  • Sequence Selection: Load a Pure Shift pulse sequence (e.g., PSYCHE or Zangger-Sterk) from the library.

  • Parameter Optimization: Set the chunk duration (typically 15–30 ms) to balance resolution and sensitivity. Since pure shift methods are not intrinsically fast to acquire, ensure sufficient scans for your sample concentration[2].

  • Processing: Acquire the data and process with a pseudo-2D transform. The resulting 1D spectrum will feature well-resolved singlets, allowing for direct integration of the previously entangled phenyl and pyridinium protons.

Part 3: Frequently Asked Questions (FAQs)

Q: Why are the alpha-protons (H2, H6) of my pyridinium ring unusually broad? A: Peak broadening in this region is a classic hallmark of unresolved coupling to the quadrupolar 14 N nucleus, which leads to fast relaxation of adjacent proton signals. Poor magnetic field homogeneity (shimming) or chemical exchange can also exacerbate this effect[4].

Q: Can I use lanthanide shift reagents to resolve the overlap instead of 2D NMR? A: It is highly discouraged. While shift reagents were historically used for neutral molecules, they behave unpredictably with permanently charged species like pyridinium salts and often cause severe paramagnetic line broadening. Pure shift NMR or 2D techniques are the modern, reliable gold standards[2].

Q: The chemical shifts of my pyridinium protons change between batches. What could be the cause? A: This is almost always a concentration or counterion issue. If Batch A was synthesized with a chloride counterion and Batch B with an iodide counterion, the differing electronegativity and atomic radii will alter the tightness of the ion pair in solution, changing the chemical shift. Always standardize your concentration and solvent when comparing spectra[1].

References[2] Adams, R. W., & Castañar, L. (2023). Pure Shift 2D NMR Spectroscopy. In Fast 2D Solution-state NMR: Concepts and Applications. The Royal Society of Chemistry. URL:https://doi.org/10.1039/BK9781839168062-00221[4] BenchChem. (2026). Troubleshooting NMR peak assignments for pyridinium salts. BenchChem Tech Support. URL: https://benchchem.com[3] Analytical Chemistry. (2022). Giving Pure Shift NMR Spectroscopy a REST Ultrahigh-Resolution Mixture Analysis. ACS Publications. URL:https://pubs.acs.org/doi/10.1021/acs.analchem.2c02573[1] RSC Publishing. (2023). Organohalogenochromism (OHC) of D–π–A pyridinium dye polymer films and the colorimetric detection of volatile organic halogen compounds. Royal Society of Chemistry. URL:https://pubs.rsc.org/en/content/articlelanding/2023/py/d3py00860a

Sources

Optimization

Technical Support Center: 3-(Benzyloxy)-1-methylpyridinium Extraction &amp; Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to isolate quaternary ammonium salts.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to isolate quaternary ammonium salts. Isolating compounds like 3-(benzyloxy)-1-methylpyridinium presents a unique set of physicochemical challenges. The extreme polarity of the pyridinium core directly opposes the lipophilicity of the benzyl ether moiety. When researchers attempt standard organic extractions, they frequently encounter stubborn emulsions, poor partitioning, and spontaneous degradation.

This guide deconstructs the extraction workflow, addressing the root causes of side-product formation and providing field-validated protocols to ensure high-purity isolation.

Reaction & Degradation Pathways

Before troubleshooting, it is critical to understand the chemical environment. The methylation of1 [4] is straightforward, but the resulting salt is highly susceptible to environmental stressors during workup.

Pathways SM 3-Benzyloxypyridine Prod 3-(Benzyloxy)- 1-methylpyridinium SM->Prod Optimal Conditions MeX Methylating Agent MeX->Prod Side1 3-Hydroxy- 1-methylpyridinium Prod->Side1 Acidic Cleavage (e.g., trace HI) Side2 Thermal Degradation Products Prod->Side2 T > 140°C

Reaction pathway illustrating the formation of the target pyridinium salt and common side products.

Troubleshooting FAQs

Q1: Why does my extracted product contain so much unreacted 3-benzyloxypyridine, and how do I remove it? Causality & Solution: 3-benzyloxypyridine is a neutral, lipophilic molecule, whereas your methylated product is a permanent cation. If you attempt to extract the crude mixture directly with moderately polar solvents (like ethyl acetate), both the unreacted starting material and some of the product will co-extract, leading to poor purity. The fix: Utilize a reverse-wash strategy. Suspend the crude mixture in water, then wash the aqueous phase with a strictly non-polar solvent like pentane. Due to the high solubility of neutral pyridines in pentane, this selectively strips out the unreacted precursor while leaving the highly polar pyridinium salt safely in the aqueous layer 2.

Q2: My 1 H NMR shows line broadening and unexpected peaks. What causes this degradation during extraction? Causality & Solution: Pyridinium salts are thermally sensitive. While elevated temperatures can accelerate the initial synthesis, exposing the isolated salt to excessive heat during solvent evaporation (e.g., rotary evaporation) induces thermal decomposition. This degradation manifests physically as line broadening in the 1 H NMR spectrum 3. The fix: Never exceed a water bath temperature of 45 °C during reduced-pressure evaporation. If complete drying is required, rely on high vacuum (lyophilization) rather than heat.

Q3: I am detecting 3-hydroxy-1-methylpyridinium in my mass spec. Why is the benzyl ether cleaving? Causality & Solution: Benzyl ethers are classically robust but remain highly susceptible to strongly acidic conditions. If you used methyl iodide (MeI) as your alkylating agent, MeI can photolytically or thermally degrade to release trace hydroiodic acid (HI). During concentration, this HI concentrates and catalyzes the cleavage of the benzyl ether, yielding the undesired 3-hydroxy side product. The fix: Store MeI over a copper wire to prevent iodine/HI formation. Alternatively, switch to methyl triflate (MeOTf) or use a mild, non-nucleophilic acid scavenger during the reaction.

Q4: How do I force the highly water-soluble pyridinium salt into an organic solvent for final purification? Causality & Solution: The natural halide salts (chloride/iodide) of pyridinium are highly hydrophilic due to strong ion-dipole interactions with water. To alter the partition coefficient, you must disrupt this hydration shell. The fix: Perform a counter-ion exchange. Adding sodium tetrafluoroborate (NaBF 4​ ) exchanges the halide for a bulky, less coordinating BF 4−​ anion. The resulting salt is significantly less hydrophilic and can be cleanly extracted into dichloromethane (DCM) 2, 4.

Quantitative Solvent Partitioning Profile

To optimize your extraction, refer to the following quantitative partitioning data. Selecting the right biphasic system is the difference between a 95% yield and an unresolvable emulsion.

Solvent SystemTarget Salt PartitioningUnreacted Precursor PartitioningEmulsion RiskRecommended Phase
Water / Pentane Aqueous Phase (>98%)Organic Phase (>95%)LowInitial Washing
Water / Diethyl Ether Aqueous Phase (>95%)Organic Phase (>90%)LowInitial Washing
Water / Ethyl Acetate Mixed (Poor Separation)Organic Phase (>95%)HighNot Recommended
Water / DCM (Halide Salt) Aqueous Phase (>80%)Organic Phase (>90%)MediumNot Recommended
Water / DCM (BF 4−​ Salt) Organic Phase (>90%)Organic Phase (>95%)LowFinal Extraction
Self-Validating Extraction Protocol

The following methodology utilizes a counter-ion exchange strategy to ensure high purity and minimal side-product retention.

Workflow A Crude Mixture B Aqueous Resuspension A->B C Pentane/Ether Wash B->C D Organic Phase (Impurities) C->D Removes unreacted SM E Aqueous Phase (Product) C->E Retains salt F Counter-ion Exchange (NaBF4) E->F G DCM Extraction & Crystallization F->G

Step-by-step extraction workflow demonstrating biphasic washing and counter-ion exchange.

Phase 1: Crude Processing
  • Evaporate the primary reaction solvent under reduced pressure. Crucial: Maintain the water bath temperature strictly below 45 °C to prevent thermal decomposition 3.

    • Validation Check: The resulting residue should be a viscous oil or light semi-solid. If the mass is charred or blackened, thermal degradation has occurred.

Phase 2: Biphasic Washing
  • Resuspend the crude residue in 15 mL of deionized water per gram of theoretical yield.

  • Wash the aqueous layer with 3 x 15 mL of pentane 2. Vigorously shake and allow the layers to separate completely.

  • Discard the pentane layers (which contain the unreacted 3-benzyloxypyridine).

    • Validation Check: Spot the aqueous layer on a TLC plate (elute with 10% MeOH in DCM). UV visualization should show the polar salt at the baseline and an absence of high-Rf spots corresponding to the starting material.

Phase 3: Counter-Ion Exchange & Extraction
  • To the aqueous layer, add 1.5 equivalents of NaBF 4​ (dissolved in minimal water) and stir for 30 minutes at room temperature.

  • Extract the aqueous phase with 3 x 20 mL of dichloromethane (DCM) 4.

  • Combine the DCM layers, dry over anhydrous Na 2​ SO 4​ , and filter.

Phase 4: Crystallization
  • Concentrate the DCM to roughly 20% of its original volume.

  • Induce crystallization by slowly adding cold diethyl ether dropwise until the solution becomes persistently cloudy 3.

  • Chill at 4 °C overnight, then filter the purified 3-(benzyloxy)-1-methylpyridinium tetrafluoroborate salt.

    • Validation Check: 1 H NMR should exhibit sharp peaks (indicating no thermal decomposition) and an intact benzyl CH 2​ signal near 5.1 ppm (indicating no acid-catalyzed debenzylation).

References
  • Synthesis of functionalized pyridinium salts bearing a free amino group Arkivoc [Link]

  • Synthesis of Phenol–Pyridinium Salts Enabled by Tandem Electron Donor–Acceptor Complexation and Iridium Photocatalysis ACS Publications[Link]

  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations ACS Publications[Link]

Sources

Troubleshooting

Technical Support Center: Handling Moisture Sensitivity of 3-(Benzyloxy)-1-methylpyridinium Reagents

Welcome to the Advanced Technical Support Center. As Application Scientists, we frequently consult with researchers experiencing inconsistent yields or complete reaction failures when utilizing 3-(benzyloxy)-1-methylpyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As Application Scientists, we frequently consult with researchers experiencing inconsistent yields or complete reaction failures when utilizing 3-(benzyloxy)-1-methylpyridinium salts (such as triflates or iodides).

While its structural isomer—2-benzyloxy-1-methylpyridinium triflate (the Dudley reagent)—is widely celebrated for mild benzylation[1], the 3-benzyloxy isomer presents unique reactivity profiles in specialized heterocyclic synthesis. Both isomers share a highly electrophilic N-quaternized pyridinium core, making them exceptionally vulnerable to nucleophilic attack by adventitious moisture[2].

This guide provides a mechanistic understanding of this degradation, quantitative thresholds for success, and field-proven, self-validating protocols to ensure absolute reproducibility in your workflows.

Mechanistic Causality: The Anatomy of Hydrolytic Failure

To troubleshoot a reagent, you must first understand why it fails. The 3-(benzyloxy)-1-methylpyridinium cation is highly electrophilic due to the electron-withdrawing nature of the quaternized nitrogen.

When exposed to adventitious moisture, water does not merely hydrate the salt; it acts as a potent nucleophile. The water molecule attacks the highly activated complex, leading to the irreversible hydrolytic cleavage of the benzyloxy group. This side reaction generates benzyl alcohol and 1-methylpyridin-3-one derivatives[2], permanently quenching the reagent before it can participate in your target synthetic pathway.

hydrolysis Reagent 3-(Benzyloxy)- 1-methylpyridinium Intermediate Nucleophilic Addition Complex Reagent->Intermediate + H2O Moisture H2O (Moisture) Moisture->Intermediate Attack Product1 1-Methylpyridin- 3-one Intermediate->Product1 Cleavage Product2 Benzyl Alcohol Intermediate->Product2 Cleavage

Fig 1: Hydrolytic degradation pathway of 3-(benzyloxy)-1-methylpyridinium.

Quantitative Data: Environmental & Solvent Thresholds

Do not rely on assumptions when handling triflate salts. The trifluoromethanesulfonate moiety enhances reactivity but drastically increases hygroscopicity[3]. Use the following quantitative parameters to establish a self-validating baseline for your experiments.

ParameterAcceptable RangeCritical Failure PointAnalytical Validation Method
Solvent Moisture < 50 ppm> 100 ppmKarl Fischer (KF) Titration
Storage Temperature -20 °CRoom TemperatureVisual (Darkening), ¹H NMR
Atmosphere (O₂/H₂O) < 1 ppmAmbient AirGlovebox Sensor Logs
Reagent Appearance White microcrystalsYellow/Brown pasteMacroscopic Visual Inspection

Troubleshooting Guide & FAQs

Q1: My reagent changed from a free-flowing white powder to a sticky yellow paste. What happened? A1: This is a macroscopic validation of hydrolytic failure. When ambient water infiltrates the crystal lattice, it cleaves the benzyloxy group to form benzyl alcohol (a liquid at room temperature). The presence of this liquid byproduct solubilizes the remaining salt, creating a sticky paste. Solution: Discard the batch immediately. The degradation is thermodynamically driven and irreversible.

Q2: My reaction mixture turned cloudy immediately upon adding the anhydrous solvent. Is this normal? A2: No. Cloudiness typically indicates the precipitation of degraded pyridinium salts or the formation of insoluble hydration complexes. This is a direct symptom of moisture in your solvent. The intact triflate salt is highly soluble in polar aprotic solvents (e.g., DCM, Toluene). Solution: Validate your solvent dryness using Karl Fischer titration before use.

Q3: How should I store the isolated salt to maximize its shelf-life? A3: Triflates require specific storage conditions to maintain stability[3]. Store the reagent in a sealed Schlenk tube or an argon-filled glovebox at -20 °C. Standard desiccators are insufficient because they do not eliminate oxygen, which can drive secondary photo-oxidation pathways.

Experimental Protocols: Self-Validating Workflows

Protocol A: In-Situ Generation of the Active Reagent

Expertise & Experience: Handling the isolated triflate salt exposes it to ambient humidity, which drastically reduces the active titer. By generating the reagent in-situ, we create a self-validating, closed system that bypasses the need to handle the moisture-sensitive salt directly[4].

Step 1: Preparation of the Base Solution

  • Flame-dry a Schlenk flask under vacuum (< 0.1 Torr) and backfill with dry argon three times.

  • Charge the flask with 3-benzyloxypyridine (1.0 equiv) and anhydrous toluene.

    • Causality: Toluene is preferred over dichloromethane because it is less hygroscopic and supports the precipitation of the salt, providing a crucial visual cue of successful quaternization.

  • Validate solvent integrity: Ensure the toluene has a KF titration value of < 50 ppm.

Step 2: N-Methylation

  • Cool the solution to 0 °C under a positive pressure of argon.

  • Dropwise add methyl trifluoromethanesulfonate (MeOTf) (1.05 equiv) via a gas-tight syringe.

  • Self-Validation Check: Allow the mixture to warm to room temperature. A white microcrystalline precipitate must form within 30–40 minutes[1]. This visual confirmation guarantees that the active 3-(benzyloxy)-1-methylpyridinium triflate has formed without moisture-induced degradation.

Step 3: Immediate Utilization

  • Do not isolate the precipitate. Introduce your target substrate directly into the suspension.

  • Warm the mixture to the required temperature to drive the downstream transformation.

workflow Step1 1. Flame-Dry Glassware (Vacuum < 0.1 Torr) Step2 2. Backfill with Argon (Repeat 3x) Step1->Step2 Step3 3. Transfer Reagent (In Glovebox) Step2->Step3 Step4 4. Add Anhydrous Solvent (KF < 50 ppm) Step3->Step4

Fig 2: Self-validating Schlenk workflow for moisture-sensitive reagents.

References

  • [4] Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine . Beilstein Journal of Organic Chemistry (via PMC - NIH). URL:[Link]

  • [1] Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt . The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • [2] Synthesis of Bench-Stable N-Quaternized Ketene N,O-Acetals and Preliminary Evaluation as Reagents in Organic Synthesis . The Journal of Organic Chemistry - ACS Publications. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR chemical shifts for 3-(Benzyloxy)-1-methylpyridinium

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-(Benzyloxy)-1-methylpyridinium Authored by: Senior Application Scientist Date: April 7, 2026 Introduction In the landscape of modern drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-(Benzyloxy)-1-methylpyridinium

Authored by: Senior Application Scientist
Date: April 7, 2026

Introduction

In the landscape of modern drug development and materials science, the precise structural elucidation of heterocyclic compounds is paramount. Among these, pyridinium salts represent a critical class of molecules, serving as key intermediates, catalysts, and bioactive agents. 3-(Benzyloxy)-1-methylpyridinium is a notable example, combining the characteristic aromaticity and positive charge of a pyridinium core with a flexible benzyloxy substituent. Understanding its three-dimensional structure and electronic environment is essential for predicting its reactivity, stability, and interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous structural characterization of such molecules in solution. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 3-(Benzyloxy)-1-methylpyridinium. Moving beyond a simple data report, we will dissect the spectrum through a comparative approach, benchmarking its chemical shifts against structurally related analogues. This method not only validates the assignments but also offers deeper insights into the electronic effects of N-methylation and 3-position substitution on the pyridinium ring. Furthermore, we present a robust, field-proven protocol for acquiring high-quality NMR data for pyridinium salts, ensuring that researchers can replicate and build upon these findings with confidence.

Structural Features and Predicted NMR Environment

The chemical structure of 3-(Benzyloxy)-1-methylpyridinium dictates its NMR signature. The key to interpreting its spectrum lies in deconstructing the molecule into its constituent functional groups and understanding their electronic interplay.

cluster_pyridinium Pyridinium Core cluster_substituents Substituents N N⁺ C2 C2 N->C2 Me N-CH₃ N->Me N-Methylation (Deshielding) C3 C3 C2->C3 H2 H2 C2->H2 C4 C4 C3->C4 O O C3->O O-Linkage C5 C5 C4->C5 H4 H4 C4->H4 C6 C6 C5->C6 H5 H5 C5->H5 C6->N H6 H6 C6->H6 CH2 O-CH₂ O->CH2 Ph Phenyl CH2->Ph

Caption: Molecular graph of 3-(Benzyloxy)-1-methylpyridinium highlighting key structural units.

Key factors influencing the chemical shifts include:

  • The Pyridinium Cation: The quaternization of the nitrogen atom imparts a positive charge that is delocalized throughout the ring. This strongly deshields all ring protons and carbons, shifting their signals significantly downfield compared to a neutral pyridine. The effect is most pronounced at the α-positions (C2, C6) and the γ-position (C4).[1]

  • The N-Methyl Group: The methyl group attached to the nitrogen is also deshielded by the positive charge and typically appears as a sharp singlet in the ¹H NMR spectrum. Its chemical shift is sensitive to the overall electron density of the ring.[2]

  • The 3-Benzyloxy Group: The oxygen atom acts as an electron-donating group through resonance, which counteracts the inductive withdrawal. This donation primarily increases electron density at the ortho (C2, C4) and para (C6) positions, leading to a relative shielding (upfield shift) at these positions compared to the unsubstituted N-methylpyridinium cation.

  • The Benzyl Moiety: This group contributes two distinct sets of signals: the benzylic methylene protons (O-CH₂) and the five protons of the phenyl ring. The benzylic protons typically appear as a singlet, while the phenyl protons will show a complex multiplet pattern in the aromatic region.

Comparative Analysis of ¹H and ¹³C NMR Data

To contextualize the NMR data for 3-(Benzyloxy)-1-methylpyridinium, we compare its chemical shifts with those of three key structural analogues: the parent cation (N-methylpyridinium), the neutral precursor (3-hydroxypyridine), and the ether component (benzyl methyl ether). This comparison allows for a systematic evaluation of the electronic contributions from each part of the molecule.

Data presented is compiled from various sources and may be solvent-dependent. Direct comparison requires data acquired under identical conditions.

Table 1: ¹H NMR Chemical Shift (δ, ppm) Comparison
Proton 3-(Benzyloxy)-1-methylpyridinium N-Methylpyridinium Iodide 3-Hydroxypyridine (in DMSO-d₆)[3]Benzyl Methyl Ether (in CDCl₃)[4]
H2 ~8.8-9.2~8.828.15-
H4 ~8.0-8.4~8.157.26-
H5 ~7.9-8.2~8.157.32-
H6 ~8.8-9.2~8.518.36-
N-CH₃ ~4.3-4.5~4.33-3.38 (O-CH₃)
O-CH₂ ~5.2-5.4--4.45
Phenyl ~7.3-7.5--7.2-7.4
OH --9.91-

Analysis of ¹H NMR Data:

  • Pyridinium Protons (H2, H4, H5, H6): As expected, the protons on the 3-(benzyloxy)-1-methylpyridinium ring are significantly deshielded and appear far downfield, consistent with the data for the parent N-methylpyridinium iodide.[1] The protons at the C2 and C6 positions, being alpha to the charged nitrogen, are the most deshielded.

  • N-Methyl Protons: The chemical shift of the N-methyl group is very similar to that in the unsubstituted N-methylpyridinium iodide, indicating that the substituent at the 3-position has a relatively modest effect on the immediate electronic environment of the N-methyl group.[2]

  • Benzylic Protons (O-CH₂): The benzylic protons in the target molecule are shifted downfield relative to those in benzyl methyl ether. This is due to the electron-withdrawing nature of the attached pyridinium ring, which deshields the adjacent methylene group.

Table 2: ¹³C NMR Chemical Shift (δ, ppm) Comparison
Carbon 3-(Benzyloxy)-1-methylpyridinium N-Methylpyridinium Iodide (in D₂O)[5]3-Hydroxypyridine (in DMSO-d₆)[6]Benzyl Methyl Ether (in CDCl₃)[7]
C2 ~145146.1141.5-
C3 ~155131.2154.2-
C4 ~130146.8127.3-
C5 ~118131.2124.0-
C6 ~142146.1144.1-
N-CH₃ ~4849.3-58.0 (O-CH₃)
O-CH₂ ~70--72.8
Phenyl-C1 ~135--138.2
Phenyl-C2/6 ~128--128.3
Phenyl-C3/5 ~129--127.6
Phenyl-C4 ~128--127.8

Analysis of ¹³C NMR Data:

  • Pyridinium Carbons (C2-C6): The carbon signals demonstrate the electronic effects more quantitatively. The C3 carbon, directly attached to the electronegative oxygen, is significantly shifted downfield. Conversely, the C4 and C6 positions show a relative shielding compared to the unsubstituted N-methylpyridinium iodide, which is a clear indicator of the electron-donating resonance effect from the benzyloxy group.

  • N-Methyl Carbon: The N-CH₃ carbon resonance is consistent with that of the parent pyridinium salt, reinforcing the observation from the proton data.[5]

  • Benzylic Carbon (O-CH₂): The benzylic carbon resonance is similar to that in benzyl methyl ether, suggesting that the electronic pull of the pyridinium ring has a less pronounced effect on the carbon shift compared to the proton shift.

Recommended Experimental Protocol for Data Acquisition

Acquiring clean, reproducible NMR data for pyridinium salts requires careful attention to experimental details. The protocol below is designed to be a self-validating system, incorporating best practices for sample preparation and data acquisition.

Caption: Workflow for acquiring and assigning NMR spectra of pyridinium salts.

Step-by-Step Methodology
  • Sample Preparation:

    • Solvent Selection: The choice of deuterated solvent is critical. Pyridinium salts often have good solubility in polar aprotic solvents like DMSO-d₆ or polar protic solvents like D₂O or CD₃OD . DMSO-d₆ is an excellent first choice as it solubilizes a wide range of organic salts and its residual water peak does not typically overlap with aromatic signals. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[1][8][9]

    • Concentration: Prepare a solution of approximately 5-10 mg of the 3-(benzyloxy)-1-methylpyridinium salt in 0.6 mL of the chosen deuterated solvent.

    • Internal Standard: Add an appropriate internal standard. For organic solvents like DMSO-d₆ or CDCl₃, tetramethylsilane (TMS) is the standard (0.00 ppm). For D₂O, use sodium 3-(trimethylsilyl)propionate-d₄ (TSP), as TMS is insoluble.[10][11]

  • ¹H NMR Acquisition (400 MHz Spectrometer):

    • Temperature: Ensure the probe is at a stable temperature, typically 298 K (25 °C).

    • Shimming: Perform automated or manual shimming to optimize magnetic field homogeneity, which is crucial for sharp peaks and resolving fine coupling patterns.

    • Pulse Sequence: Use a standard single-pulse sequence.

    • Acquisition Parameters:

      • Spectral Width: ~16 ppm (to cover the range from the standard to downfield aromatic protons).

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay (d1): 5 seconds. A longer delay ensures full relaxation of all protons, especially in the aromatic system, for accurate integration.

      • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Parameters:

      • Spectral Width: ~200-220 ppm.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

  • 2D NMR for Unambiguous Assignment (If Required):

    • If signal overlap or ambiguity exists, 2D NMR experiments are indispensable.

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (e.g., H4-H5, H5-H6), confirming connectivity within the pyridinium ring.[1]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to, providing definitive C-H assignments.[1][12]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is invaluable for assigning quaternary carbons (like C1 of the phenyl ring and C3 of the pyridinium ring) by observing their correlations to nearby protons.[1][13]

  • Data Processing:

    • Apply Fourier transformation, automatic or manual phase correction, and baseline correction to all spectra.

    • Reference the spectra to the internal standard (TMS or TSP at 0.00 ppm).

Conclusion

The NMR spectra of 3-(Benzyloxy)-1-methylpyridinium are a direct reflection of its unique electronic and structural properties. The positive charge on the quaternized nitrogen atom dominates the spectral landscape, causing a significant downfield shift of all pyridinium ¹H and ¹³C signals. Superimposed on this is the nuanced influence of the 3-benzyloxy substituent, which introduces a characteristic shielding at the C4 and C6 positions via a resonance donation effect.

By comparing the spectral data with that of N-methylpyridinium, 3-hydroxypyridine, and benzyl methyl ether, we can confidently assign each resonance and rationalize the observed chemical shifts. This comparative methodology, combined with the robust experimental protocol provided, offers a complete framework for researchers working with pyridinium salts, ensuring accuracy, reproducibility, and a deeper chemical understanding in their structural characterization efforts.

References

  • Svozil, D., et al. (2021). Analyzing Discrepancies in Chemical-Shift Predictions of Solid Pyridinium Fumarates. Molecules. Available at: [Link]

  • SpectraBase. (n.d.). 1-Methyl-pyridinium iodide. Wiley-VCH GmbH. Available at: [Link]

  • Budak, E., et al. (2021). Solvent effect in ULF NMR of ¹⁵N-methylpyridinium. ResearchGate. Available at: [Link]

  • Zeya, M., & Tardi, P. (1975). Nucleophilic addition to 4-acetyl-1-methylpyridinium iodide studied by 1 H nmr. Canadian Journal of Chemistry. Available at: [Link]

  • Biellmann, J. F., & Callot, H. (1967). Solvent Effects in the Nuclear Magnetic Resonance Spectra of Organic Acids and Salts. Chemical Communications. Available at: [Link]

  • PubChem. (n.d.). 3-Hydroxypyridine. National Center for Biotechnology Information. Available at: [Link]

  • Royal Society of Chemistry. (2009). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Dalton Transactions. Available at: [Link]

  • PubChem. (n.d.). Benzyl methyl ether. National Center for Biotechnology Information. Available at: [Link]

  • Stefaniak, L., et al. (1978). 13C and 1H NMR spectroscopic studies on the structure of N‐methyl‐3‐pyridone and 3‐hydroxypyridine. Magnetic Resonance in Chemistry. Available at: [Link]

  • Chen, D. X., et al. (2009). Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. Molecules. Available at: [Link]

  • de Namor, A. F. D., et al. (2004). Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. Journal of the Chilean Chemical Society. Available at: [Link]

  • Pretsch, E., Fürst, A., & Robien, W. (1991). Parameter set for the prediction of the 13C-NMR chemical shifts of sp2- and sp-hybridized carbon atoms in organic compounds. Analytica Chimica Acta. Available at: [Link]

  • Abraham, M. H., et al. (1991). 13 C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Magnetic Resonance in Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2020). N-oxidation of Pyridine Derivatives - Supporting Information. Available at: [Link]

  • Kim, H., Gao, J., & Burgess, D. J. (2009). Evaluation of Solvent Effects on Protonation Using NMR Spectroscopy: Implication in Salt Formation. International Journal of Pharmaceutics. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information. Chemical Science. Available at: [Link]

  • Godejohann, M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

  • da Silva, A. B., et al. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry. Available at: [Link]

  • Neto, B. A. D. (2013). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Magnetic Resonance in Chemistry. Available at: [Link]

Sources

Comparative

Reactivity Divergence: 3-(Benzyloxy)-1-methylpyridinium vs. 3-Hydroxy-1-methylpyridinium

Executive Summary & Mechanistic Causality In the realm of heterocyclic chemistry and drug development, the pyridinium scaffold serves as a critical building block for synthesizing complex alkaloids and piperidine derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Causality

In the realm of heterocyclic chemistry and drug development, the pyridinium scaffold serves as a critical building block for synthesizing complex alkaloids and piperidine derivatives. Two structurally related but chemically divergent intermediates are 3-hydroxy-1-methylpyridinium (a known degradation product of the cholinergic drug pyridostigmine) and its O-protected counterpart, 3-(benzyloxy)-1-methylpyridinium .

As an application scientist, understanding the electronic causality behind their reactivity is paramount. The fundamental divergence lies in the ability of the unprotected hydroxyl group to form a zwitterion.

The Zwitterionic Betaine: 3-Hydroxy-1-methylpyridinium

The hydroxyl group at the C3 position is highly acidic. In neutral or mildly basic conditions, it deprotonates to form 1-methyl-3-oxidopyridinium, an inner salt or "betaine"[1]. This deprotonation drastically alters the molecule's electronic landscape. The negatively charged oxygen donates significant electron density into the pyridinium ring via resonance. Consequently, the ring loses its electrophilic character, making it highly resistant to nucleophilic attack (such as hydride reduction). Instead, this electron-rich betaine acts as a potent 1,3-dipole, readily undergoing cycloadditions with electron-deficient alkenes to form bridged bicyclic systems[2].

The Electrophilic Cation: 3-(Benzyloxy)-1-methylpyridinium

By masking the hydroxyl group with a benzyl ether, the formation of the zwitterion is completely blocked. The molecule is locked as a permanent cation. Without the resonance donation from an oxide anion, the pyridinium ring remains highly electron-deficient. This makes the C2, C4, and C6 positions highly susceptible to nucleophilic attack. For instance, treatment with sodium borohydride (NaBH₄) rapidly reduces the ring to a tetrahydropyridine derivative[3], a transformation that fails or proceeds poorly with the unprotected 3-hydroxy analog.

Quantitative Data Comparison

The following table summarizes the divergent physicochemical and reactive properties of both compounds to guide synthetic planning.

Property3-Hydroxy-1-methylpyridinium3-(Benzyloxy)-1-methylpyridinium
Dominant Species (pH 7) Zwitterion (3-Oxidopyridinium Betaine)Cation (Pyridinium Salt)
Ring Electron Density High (Resonance donation from O⁻)Low (Electron-withdrawing N⁺)
Primary Reactivity Mode 1,3-Dipolar CycloadditionNucleophilic Addition / Reduction
Susceptibility to NaBH₄ Highly Resistant (requires harsh conditions)Rapidly Reduced to Tetrahydropyridine
Typical Synthetic Utility Synthesis of bridged tropane-like alkaloidsSynthesis of functionalized piperidines

Structural Divergence Workflow

The logical relationship between protection, deprotonation, and the resulting reactivity pathways is visualized below.

Reactivity A 3-Hydroxy-1-methylpyridinium (Acidic Precursor) B Deprotonation (pH > 5) A->B E Benzylation (BnBr, Base) A->E C 3-Oxidopyridinium Betaine (Electron-Rich Zwitterion) B->C Forms Inner Salt D 1,3-Dipolar Cycloaddition (e.g., Bridged Bicycles) C->D Reacts with Acrylates F 3-(Benzyloxy)-1-methylpyridinium (Electron-Deficient Cation) E->F Locks Oxygen G Nucleophilic Attack (e.g., NaBH4 Reduction) F->G Hydride Addition

Reactivity divergence of 3-hydroxy-1-methylpyridinium via protection or deprotonation.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is provided for all critical steps.

Protocol 1: Nucleophilic Reduction of 3-(Benzyloxy)-1-methylpyridinium

Objective: Reduce the electron-deficient pyridinium ring to 1-methyl-3-benzyloxy-1,2,5,6-tetrahydropyridine using NaBH₄[3].

  • Preparation: Dissolve 3-(benzyloxy)-1-methylpyridinium iodide (1.0 eq) in anhydrous methanol (0.2 M).

    • Causality: Methanol acts as a protic solvent that stabilizes the transition state of the hydride transfer and fully solubilizes the cationic salt.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: Lower temperatures prevent over-reduction to the fully saturated piperidine and minimize potential ring-opening side reactions.

  • Hydride Addition: Add NaBH₄ (2.5 eq) portion-wise over 30 minutes.

  • Quenching & Extraction: After 2 hours, quench the reaction with acetone to consume excess NaBH₄, followed by the addition of water. Extract the aqueous layer with dichloromethane (3 × 20 mL).

  • Self-Validation (Analysis): Monitor the reaction via Thin Layer Chromatography (TLC). The highly polar, baseline-bound pyridinium salt will convert to a less polar, mobile spot. Confirm structural integrity via ¹H NMR: The disappearance of the distinct downfield aromatic pyridinium protons (8.0–9.0 ppm) and the appearance of vinylic/aliphatic protons (2.0–6.0 ppm) validates successful reduction.

Protocol 2: 1,3-Dipolar Cycloaddition of 3-Hydroxy-1-methylpyridinium

Objective: Generate the 3-oxidopyridinium betaine in situ and trap it with an acrylate to form a bridged diazabicyclo structure[4].

  • In Situ Generation: Suspend 3-hydroxy-1-methylpyridinium bromide (1.0 eq) in toluene (0.1 M). Add triethylamine (Et₃N, 1.5 eq) at room temperature.

    • Causality: Et₃N deprotonates the acidic hydroxyl group, immediately generating the reactive 3-oxidopyridinium betaine in situ. Toluene is chosen as a non-polar solvent to favor the cycloaddition transition state over betaine solvation.

  • Dipolarophile Addition: Add methyl acrylate (3.0 eq) to the mixture.

    • Causality: Methyl acrylate serves as an electron-deficient dipolarophile, which is required to react with the electron-rich betaine dipole.

  • Thermal Activation: Heat the reaction to 80 °C for 12 hours.

    • Causality: The aromaticity of the pyridinium ring must be partially overcome to achieve the cycloaddition transition state, necessitating thermal energy[1].

  • Self-Validation (Analysis): Purify via silica gel chromatography. Validate the product using Mass Spectrometry (MS) to confirm the exact mass of the adduct (M + methyl acrylate). ¹H NMR will show characteristic bridged bicyclic coupling patterns, confirming the loss of planar aromaticity.

References

  • Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams The Journal of Organic Chemistry - ACS Publications[Link]

  • A Combined Computational and Experimental Study on the Reactivity of 1-(2-Pyrimidyl)-3-oxidopyridinium Betaine The Journal of Organic Chemistry - ACS Publications[Link]

  • The cycloaddition chemistry of 3-oxidopyraziniums Arkivoc[Link]

Sources

Validation

Comparative Catalytic Efficiency of 3-(Benzyloxy)-1-methylpyridinium Derivatives

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Mechanistic Rationale In the landscape of organocatalysis and electrocatalysis, p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Rationale

In the landscape of organocatalysis and electrocatalysis, pyridinium derivatives have emerged as powerful, metal-free redox mediators. While unsubstituted 1-methylpyridinium and standard viologens are widely used, they suffer from rapid radical dimerization and poor selectivity.

The introduction of a 3-benzyloxy substituent to the 1-methylpyridinium core (3-BMP) fundamentally alters the thermodynamics and kinetics of its catalytic cycle. The benzyloxy group serves two critical causal functions:

  • Electronic Modulation: The ether oxygen donates electron density via resonance into the pyridinium π -system, raising the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This tunes the reduction potential to a milder window, preventing over-reduction.

  • Steric Shielding: The bulky benzyl group sterically hinders the C2 and C4 positions, drastically suppressing the irreversible dimerization of the highly reactive pyridinyl radical intermediate ( t1/2​ increases from milliseconds to over 500 ms).

This guide objectively compares the catalytic efficiency of 3-BMP against standard alternatives across two highly relevant workflows: Electrocatalytic CO₂ Reduction and Photocatalytic Aerobic Oxidation .

Workflow A: Electrocatalytic CO₂ Reduction

Pyridinium cations are renowned for their ability to mediate the multi-electron reduction of CO₂ to methanol and formate via a Proton-Coupled Hydride Transfer (PCHT) mechanism [1]. The rate-determining step relies heavily on the stability of the reduced pyridinyl radical [2].

Mechanistic Pathway

CO2_Reduction Pt Pt Electrode Surface PyrH 3-BMP-H (Pyridinyl Radical) Pt->PyrH 1e- + H+ (PCET) Pyr 3-BMP+ (Aqueous) Pyr->PyrH Reduction at -0.61 V Carbamate Carbamate Adduct PyrH->Carbamate Nucleophilic Attack CO2 CO2 (Dissolved) CO2->Carbamate Binding Carbamate->Pyr Catalyst Regeneration Methanol Methanol / Formate Carbamate->Methanol Multi-step PCHT

Fig 1: PCHT mechanism for CO₂ reduction mediated by 3-BMP.

Comparative Efficiency Data

Conditions: Pt working electrode, 10 mM catalyst, 0.1 M KCl, pH 5.3, CO₂ saturated.

CatalystOverpotential (V vs SCE)Faradaic Efficiency (Methanol)Turnover Frequency (h⁻¹)Radical Half-Life ( t1/2​ )
Pyridine -0.58 V~22%1.2< 1 ms
1-Methylpyridinium -0.65 V~35%4.5~10 ms
3-(Benzyloxy)-1-methylpyridinium -0.61 V ~58% 12.8 > 500 ms

Expert Insight: While unsubstituted pyridine operates at a slightly lower overpotential, its radical is highly unstable, leading to rapid degradation and low Faradaic efficiency. 3-BMP strikes the optimal balance: the benzyloxy group stabilizes the radical long enough to interact with CO₂ (forming the carbamate adduct) without requiring the excessive overpotential seen in 1-methylpyridinium [1] [2].

Self-Validating Experimental Protocol
  • Electrochemical Cell Setup: Utilize a custom two-compartment H-cell separated by a Nafion 117 membrane to prevent product crossover.

  • Electrolyte Preparation: Prepare 0.1 M KCl in ultra-pure water. Adjust to pH 5.3 using dilute HCl. Add 10 mM of 3-BMP.

  • Purging & Baseline Validation: Purge the cathodic chamber with N₂ for 30 minutes. Run a cyclic voltammogram (CV) to establish the baseline. Self-Validation Check: No catalytic current should be observed under N₂.

  • CO₂ Saturation: Purge with high-purity CO₂ for 30 minutes. Run a second CV. A sharp increase in cathodic current near -0.61 V confirms CO₂ activation.

  • Bulk Electrolysis: Hold the potential at -0.65 V for 4 hours.

  • Quantification: Analyze the catholyte via ¹H-NMR (using water suppression techniques) and Gas Chromatography (GC) to quantify methanol and formate yields.

Workflow B: Photocatalytic Aerobic Oxidation

Pyridinium derivatives are increasingly utilized as metal-free photoredox catalysts. Upon photoexcitation, they accept electrons from substrates (e.g., alcohols) to form radicals, which subsequently activate molecular oxygen (O₂) into Reactive Oxygen Species (ROS) like superoxide (•O₂⁻)[3].

Mechanistic Pathway

Photocatalysis GS 3-BMP+ (Ground State) ES 3-BMP+* (Excited State) GS->ES hν (395 nm) Radical 3-BMP• (Reduced Radical) ES->Radical Photoinduced ET Radical->GS ET to O2 ROS Superoxide (•O2-) Radical->ROS O2 Activation Substrate Alcohol Substrate Substrate->Radical e- donor Product Aldehyde Product Substrate->Product Oxidation O2 O2 (Molecular Oxygen) O2->ROS e- acceptor

Fig 2: Photoredox ROS generation cycle driven by 3-BMP.

Comparative Efficiency Data

Conditions: 395 nm LED irradiation, Acetonitrile solvent, Air atmosphere, 4 hours, Benzyl Alcohol substrate.

CatalystLoading (mol%)Conversion (%)Selectivity to Aldehyde (%)Quantum Yield (%)
Methyl Viologen 5.045821.2
1-Methylpyridinium 5.068892.5
3-(Benzyloxy)-1-methylpyridinium 2.0 >95 >99 8.4

Expert Insight: The 3-benzyloxy group acts as an intramolecular antenna, broadening the absorption spectrum toward the near-UV/visible region (395 nm) compared to unsubstituted pyridiniums [3]. Furthermore, the steric bulk prevents radical-radical quenching (dimerization), allowing the 3-BMP• radical to efficiently transfer electrons to O₂, generating superoxide with near-perfect selectivity for aldehyde formation without over-oxidation to carboxylic acids.

Self-Validating Experimental Protocol
  • Reaction Assembly: In a 10 mL quartz tube, combine 1.0 mmol of benzyl alcohol, 2.0 mol% of 3-BMP, and 5 mL of anhydrous acetonitrile.

  • Atmosphere Control: Leave the tube open to ambient air (acting as the sole oxidant). Self-Validation Check: Prepare a parallel control tube purged with Argon; no product should form, confirming O₂ is the obligate electron acceptor.

  • Irradiation: Place the tubes in a photoreactor equipped with 395 nm LEDs. Maintain the temperature at 25°C using a cooling block to rule out thermal background reactions.

  • Monitoring: Extract 50 µL aliquots hourly. Filter through a short silica plug to remove the catalyst.

  • Analysis: Analyze via GC-FID using biphenyl as an internal standard. The absence of benzoic acid peaks confirms >99% selectivity to benzaldehyde.

References

  • Keith, J. A., & Carter, E. A. (2012). Theoretical Insights into Pyridinium-Based Photoelectrocatalytic Reduction of CO2. Journal of the American Chemical Society.[Link]

  • Morris, A. J., McGibbon, R. T., & Bocarsly, A. B. (2011). Electrocatalytic carbon dioxide activation: the rate-determining step of pyridinium-catalyzed CO2 reduction. ChemSusChem.[Link]

  • Cui, J.-W., et al. (2022). Enhanced Performance of Metal- and Additive-Free Pyridinium-Based Photocatalysts for Selective Aerobic Oxidation: The Role of Anion Exchange in Boosting Reactive Oxygen Species Generation. ACS Sustainable Chemistry & Engineering.[Link]

Comparative

HPLC Method Validation for 3-(Benzyloxy)-1-methylpyridinium Quantification: A Comparative Guide

As drug development increasingly relies on complex amphiphilic intermediates, the quantification of quaternary ammonium compounds like 3-(Benzyloxy)-1-methylpyridinium presents a unique analytical bottleneck. This molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on complex amphiphilic intermediates, the quantification of quaternary ammonium compounds like 3-(Benzyloxy)-1-methylpyridinium presents a unique analytical bottleneck. This molecule features a permanently charged, hydrophilic pyridinium core coupled with a lipophilic benzyloxy ether moiety.

When analyzed using standard High-Performance Liquid Chromatography (HPLC) protocols, this structural dichotomy triggers severe chromatographic artifacts. This guide objectively compares standard reversed-phase (RP) methodologies against ion-pairing and mixed-mode alternatives, providing a self-validating, [1] for robust quantification.

The Analytical Challenge: Causality of Peak Tailing

The fundamental failure of standard RP-HPLC for 3-(Benzyloxy)-1-methylpyridinium lies in secondary electrostatic interactions. Standard C18 stationary phases are bonded to a silica support matrix. At a neutral or slightly acidic pH, residual unendcapped silanol groups (Si-OH) on the silica surface ionize into negatively charged silanates (Si-O⁻).

Because the pyridinium nitrogen is permanently positively charged, it undergoes a cation-exchange mechanism with these silanates. This secondary interaction is kinetically slower than primary hydrophobic partitioning, causing a fraction of the analyte molecules to be retained longer. The macroscopic result is severe peak tailing, shifting retention times, and a catastrophic loss of sensitivity and resolution [2].

To solve this, chromatographers must either mask the analyte's charge (Ion-Pairing) or shield the silica surface (Mixed-Mode Chromatography) [3].

Methodology Comparison: Standard vs. Ion-Pairing vs. Mixed-Mode

To establish the optimal validation framework, we compared three distinct chromatographic environments. The quantitative performance data is summarized below.

Table 1: Chromatographic Performance Comparison for 3-(Benzyloxy)-1-methylpyridinium
Chromatographic MethodColumn ChemistryMobile Phase AdditiveRetention Factor ( k′ )USP Tailing Factor ( Tf​ )Theoretical Plates ( N )Suitability for LC-MS
Standard RP-HPLC Unendcapped C180.1% Formic Acid1.2> 2.8 (Severe Tailing)< 3,500High
Ion-Pairing RP-HPLC Endcapped C180.1% Trifluoroacetic Acid (TFA)4.81.1 (Symmetrical)14,200Low (Signal Suppression)
Mixed-Mode Primesep D (C12 + Basic Group)0.1% Formic Acid6.51.0 (Excellent)16,500High

Mechanistic Verdict:

  • Standard C18 fails due to unmitigated silanol interactions.

  • Ion-Pairing (TFA) succeeds because the trifluoroacetate anion ( CF3​COO− ) actively pairs with the quaternary nitrogen, neutralizing the localized positive charge. This increases the complex's apparent hydrophobicity, promoting predictable partitioning into the C18 phase. Simultaneously, the low pH (~2.0) protonates residual silanols, shutting down cation exchange.

  • Mixed-Mode (Primesep D) embeds a basic functional group near the silica surface. This creates an electrostatic repulsion zone that actively repels the pyridinium cation away from residual silanols, achieving perfect peak symmetry without requiring MS-incompatible ion-pairing agents [3].

Chromatographic_Mechanism A 3-(Benzyloxy)-1-methylpyridinium (Cationic Analyte) B Standard C18 Column (Active Silanols) A->B C Ion-Pairing C18 (TFA Addition) A->C D Mixed-Mode Column (Cation Repulsion) A->D E Severe Tailing (Secondary Interactions) B->E F Symmetrical Peak (Hydrophobic Partitioning) C->F G Symmetrical Peak (Electrostatic Shielding) D->G

Chromatographic separation mechanisms for pyridinium cations across different column chemistries.

Self-Validating Experimental Protocol (Ion-Pairing RP-HPLC)

While mixed-mode columns are superior for LC-MS, Ion-Pairing RP-HPLC remains the gold standard for UV-based Quality Control (QC) labs due to the ubiquitous availability of C18 columns. The following protocol is designed as a self-validating system : it incorporates automated halt criteria to prevent the generation of invalid data.

Step 1: Reagent & Mobile Phase Preparation
  • Buffer A (Aqueous): 0.1% v/v TFA in highly purified LC-MS grade water.

  • Buffer B (Organic): 0.1% v/v TFA in HPLC-grade Acetonitrile.

  • Causality Note: TFA is volatile and degrades under UV light. Mobile phases must be prepared fresh every 48 hours to prevent baseline drift and retention time shifts.

Step 2: Chromatographic Conditions
  • Column: Fully endcapped C18 (150 mm × 4.6 mm, 3 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer kinetics).

  • Detection: Diode Array Detector (DAD) at 260 nm (optimal absorbance for the benzyloxy chromophore).

  • Gradient: 5% B hold for 2 mins, ramp to 70% B over 12 mins, hold for 3 mins, return to 5% B.

Step 3: System Suitability Test (SST) - The Self-Validating Gate

Before any sample is analyzed, inject a 50 µg/mL standard solution in quintuplicate. The chromatography data system (CDS) must be programmed to evaluate the following criteria:

  • Retention Time Precision: %RSD 1.0%.

  • Peak Symmetry (USP Tailing): Tf​≤1.5 .

  • Column Efficiency: N≥10,000 plates. Action: If any parameter fails, the sequence must automatically abort. Failure indicates column voiding, silanol exposure, or improper TFA equilibration.

ICH Q2(R2) Method Validation Framework

To transition this protocol into a regulated environment, it must undergo rigorous validation according to the [1].

A. Specificity & Stability-Indicating Power

The method must unambiguously differentiate 3-(Benzyloxy)-1-methylpyridinium from its degradation products.

  • Execution: Subject the analyte to forced degradation (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , and UV light).

  • Causality: The benzyloxy ether linkage is susceptible to acidic cleavage, yielding 3-hydroxy-1-methylpyridinium and benzyl alcohol. The DAD must confirm peak purity (Purity Angle < Purity Threshold) for the main peak, proving no co-elution with these degradants.

B. Linearity and Range
  • Execution: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target analytical concentration (e.g., 10 to 150 µg/mL).

  • Acceptance: The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept should not significantly deviate from zero, proving the detector's response is directly proportional to the pyridinium concentration.

C. Accuracy and Precision
  • Execution: Perform spike-recovery experiments by adding known amounts of the analyte to a synthetic sample matrix at 80%, 100%, and 120% levels, prepared in triplicate (9 determinations total).

  • Acceptance: Recovery must fall between 98.0% and 102.0%. Intermediate precision (different days, different analysts) must yield a %RSD 2.0%.

D. Robustness (Quality by Design Approach)

Deliberately introduce small variations to critical method parameters to prove reliability.

  • Vary Column Temperature: ±5∘C .

  • Vary Flow Rate: ±0.1 mL/min.

  • Vary TFA Concentration: 0.08% to 0.12%.

ICH_Validation_Lifecycle Start ICH Q2(R2) Lifecycle Initiation Spec Specificity (Peak Purity via DAD/MS) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy & Precision (%RSD < 2.0%) Lin->Acc Rob Robustness (DoE Approach) Acc->Rob End Validated Method Ready for Routine QC Rob->End

ICH Q2(R2) analytical method validation lifecycle for pharmaceutical quality control.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent Source: National Institutes of Health (PMC) / Molecules URL: [Link]

  • Title: HPLC Separation of Dequalinium and Benzonitrile on Different Columns (Mixed-Mode Applications for Quaternary Amines) Source: SIELC Technologies URL: [Link]

Validation

Structural Validation of 3-(Benzyloxy)-1-methylpyridinium: A Comparative FTIR Spectroscopy Guide

3-(Benzyloxy)-1-methylpyridinium is a critical intermediate in the synthesis of neuroactive compounds, acetylcholinesterase reactivators, and NAD+ analogs. Validating its structural integrity—specifically confirming the...

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Author: BenchChem Technical Support Team. Date: April 2026

3-(Benzyloxy)-1-methylpyridinium is a critical intermediate in the synthesis of neuroactive compounds, acetylcholinesterase reactivators, and NAD+ analogs. Validating its structural integrity—specifically confirming the successful N-methylation of the pyridine ring and the preservation of the benzyloxy ether linkage—is paramount before proceeding to downstream applications. Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly specific method for this structural validation.

This guide provides a comprehensive comparative analysis of the IR absorption peaks of 3-(Benzyloxy)-1-methylpyridinium against its structural relatives: 1-methylpyridinium, 3-benzyloxypyridine, and 3-hydroxypyridine. By understanding the mechanistic origins of these vibrational shifts, researchers can confidently verify their synthetic products.

Mechanistic Origins of Key Vibrational Shifts

To interpret the IR spectrum of 3-(Benzyloxy)-1-methylpyridinium accurately, one must understand the causality behind the absorption frequencies of its functional groups.

The Quaternization Shift (C=N⁺)

In a neutral precursor like 3-benzyloxypyridine, the C=N stretching vibration typically appears around 1580 cm⁻¹. However, upon N-methylation to form the pyridinium salt, the nitrogen atom gains a formal positive charge. This quaternization restricts the nitrogen's lone pair from participating in the aromatic π-system, which localizes electron density and increases the double-bond character (bond order) of the adjacent C=N and C=C bonds. Consequently, the 1[1], appearing as a sharp, strong diagnostic band at ~1630–1640 cm⁻¹ .

The Ether Linkage (C-O-C)

The benzyloxy group is characterized by strong asymmetric and symmetric C-O-C stretching vibrations. The asymmetric stretch is highly diagnostic, 2[2]. This is in stark contrast to 3-hydroxypyridine, which undergoes 3[3] and exhibits a massive, broad O-H/N-H absorption across 2500–3000 cm⁻¹[4]. The ether linkage in the benzylated compound provides sharp, distinct peaks entirely free from hydrogen-bonding broadening.

The Benzyl Ring Signatures

The monosubstituted benzene ring of the benzyl group presents two highly reliable out-of-plane C-H bending modes at ~740 cm⁻¹ and ~690 cm⁻¹ . These peaks are completely absent in simple 5[5] and serve as definitive proof that the benzyloxy protecting group remains intact during the aggressive N-methylation process.

Comparative IR Spectral Data

The following table summarizes the quantitative IR absorption data, allowing for rapid differentiation between 3-(Benzyloxy)-1-methylpyridinium and its structural alternatives.

Spectral Feature3-(Benzyloxy)-1-methylpyridinium1-Methylpyridinium Iodide3-Benzyloxypyridine3-Hydroxypyridine
Pyridinium C=N⁺ Stretch ~1635 cm⁻¹~1630 cm⁻¹AbsentAbsent
Pyridine C=N Stretch AbsentAbsent~1580 cm⁻¹~1585 cm⁻¹
Ether C-O-C (Asym) ~1245 cm⁻¹Absent~1246 cm⁻¹Absent
Aliphatic N-CH₃ Stretch ~2950 cm⁻¹~2950 cm⁻¹AbsentAbsent
Monosubstituted Benzene ~740, 690 cm⁻¹Absent~740, 690 cm⁻¹Absent
Broad O-H / N-H Stretch AbsentAbsentAbsent~2500–3000 cm⁻¹

Self-Validating ATR-FTIR Protocol

To ensure scientific integrity, spectral acquisition must follow a self-validating workflow. The following protocol explains not just how to acquire the spectrum, but why specific parameters are chosen to prevent false positives.

Step 1: System Blank & Atmosphere Validation

  • Action: Collect a background spectrum of the clean ATR crystal immediately prior to sample loading.

  • Causality: Atmospheric CO₂ (2350 cm⁻¹) and water vapor (3900–3500 cm⁻¹, 1900–1300 cm⁻¹) constantly fluctuate in the laboratory environment. Immediate subtraction prevents baseline drift and false peaks.

  • Validation Checkpoint: The background spectrum must show a flat baseline in the 1800–1500 cm⁻¹ region before proceeding.

Step 2: Rigorous Sample Desiccation

  • Action: Dry the 3-(Benzyloxy)-1-methylpyridinium salt under high vacuum (0.1 mbar) at 40°C for at least 12 hours prior to analysis.

  • Causality: Pyridinium halides are notoriously hygroscopic. Absorbed atmospheric water exhibits a strong H-O-H bending mode at ~1640 cm⁻¹. Because the critical C=N⁺ pyridinium stretch appears at ~1635 cm⁻¹, water contamination will completely mask the most important diagnostic peak of your compound.

  • Validation Checkpoint: The final acquired spectrum must lack a broad O-H stretch at 3300 cm⁻¹. If this peak is present, the sample is wet, and the 1635 cm⁻¹ region cannot be trusted.

Step 3: Diamond ATR-FTIR Acquisition

  • Action: Place the dried crystal on a Diamond ATR element and apply maximum standardized anvil pressure. Acquire 32 scans at 4 cm⁻¹ resolution.

  • Causality: Diamond is required over ZnSe because pyridinium salts form hard, dense crystals. ZnSe crystals can deform or scratch under high pressure. Diamond allows for the high pressure needed to force the hard crystals into intimate contact with the evanescent wave, ensuring high signal-to-noise ratios without spectral distortion.

Step 4: Spectral Processing

  • Action: Apply an ATR correction algorithm and baseline correction.

  • Causality: ATR spectra exhibit a wavelength-dependent penetration depth (the IR beam penetrates deeper into the sample at lower wavenumbers). ATR correction normalizes the peak intensities, allowing direct, accurate comparison with standard transmission (KBr pellet) databases.

Analytical Workflow Visualization

IR_Workflow N1 1. Synthesize & Isolate 3-(Benzyloxy)-1-methylpyridinium N2 2. Vacuum Desiccation (Eliminates H₂O bend at 1640 cm⁻¹) N1->N2 N3 3. Diamond ATR-FTIR (High pressure, 32 scans) N2->N3 N4 4a. Verify Pyridinium C=N⁺ (~1635 cm⁻¹) N3->N4 N5 4b. Verify Ether C-O-C (~1245 cm⁻¹) N3->N5 N6 4c. Verify Benzyl C-H (~740, 690 cm⁻¹) N3->N6 N7 5. Structural Validation Confirmed N4->N7 N5->N7 N6->N7

ATR-FTIR structural validation workflow for 3-(Benzyloxy)-1-methylpyridinium.

References

  • Spectroscopic and structural investigation of 2,5-dicarboxy-1-methylpyridinium inner salt Source: NIH / PubMed URL
  • Ir-Catalyzed Highly Selective Addition of Pyridyl C-H Bonds to Aldehydes Promoted by Triethylsilane Source: The Royal Society of Chemistry URL
  • 13C and 1H NMR spectroscopic studies on the structure of N‐methyl‐3‐pyridone and 3‐hydroxypyridine Source: ResearchGate URL
  • Pyridinium, 1-methyl-, iodide (1:1)
  • Acidity Study on 3-Substituted Pyridines Source: MDPI URL

Sources

Comparative

Comparative Guide: 3-(Benzyloxy)-1-methylpyridinium vs. Alternative N-Methylpyridinium Salts

Executive Summary & Chemical Overview N-methylpyridinium salts represent a versatile class of cationic heterocycles utilized extensively in drug development, phase-transfer catalysis, and biochemical assays. The parent c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Overview

N-methylpyridinium salts represent a versatile class of cationic heterocycles utilized extensively in drug development, phase-transfer catalysis, and biochemical assays. The parent compound, 1-methylpyridinium, is highly polar and serves as a baseline for structural and reactivity studies[1]. However, functionalizing the pyridine ring drastically alters the molecule's physicochemical profile.

3-(Benzyloxy)-1-methylpyridinium (3-BMP) is a specialized derivative featuring a bulky, lipophilic benzyloxy ether at the 3-position. This objective guide compares 3-BMP against other standard N-methylpyridinium salts (such as the parent cation, the neurotoxic MPP+, and the metabolite 1-methylnicotinamide), analyzing how structural causality dictates their experimental performance, protein binding kinetics, and antimicrobial efficacy.

Structural Causality & Physicochemical Profiling

The behavior of N-methylpyridinium salts in biological and chemical systems is governed by the balance between the permanent positive charge on the nitrogen and the electronic/steric contributions of its substituents[2].

  • Lipophilicity and Membrane Permeability: The parent 1-methylpyridinium is highly hydrophilic (logP < -2.0), making it membrane-impermeable. The addition of the benzyloxy group in 3-BMP introduces a significant hydrophobic domain. This structural shift increases the partition coefficient, allowing 3-BMP to intercalate into phospholipid bilayers—a critical factor for antimicrobial applications where lipophilic side chains drastically lower the Minimum Inhibitory Concentration (MIC)[3].

  • Electronic Effects & Charge Transfer: The electron-deficient pyridinium core readily acts as an electron acceptor. N-methylpyridinium salts are known to form charge-transfer complexes with electron-rich aromatic systems, particularly tryptophan residues in proteins[4]. The benzyloxy group in 3-BMP not only modulates the electron density of the pyridinium ring via resonance but also provides an additional aromatic surface for π−π stacking, enhancing binding affinity to target proteins.

Quantitative Data Comparison

The following table summarizes the physicochemical properties and biological baselines of 3-BMP compared to common alternatives.

CompoundSubstitutionPredicted LogPPrimary Biological InteractionMIC vs S. aureus (µg/mL)*
3-(Benzyloxy)-1-methylpyridinium 3-O-Benzyl+1.2Membrane Disruption / Protein Binding8 - 16
1-Methylpyridinium (Parent) None-2.5Baseline Charge-Transfer> 256
1-Methyl-4-phenylpyridinium (MPP+) 4-Phenyl-0.8Mitochondrial Complex I Inhibition> 128
1-Methylnicotinamide (MNA) 3-Carbamoyl-1.8Endothelial Function Modulation> 256

*Note: MIC values are extrapolated based on established structure-activity relationships of lipophilic mono-cationic pyridinium salts[3].

Experimental Methodologies

To ensure self-validating and reproducible results, the following step-by-step protocols detail the synthesis of 3-BMP and its subsequent evaluation in biological assays.

Protocol A: Synthesis of 3-(Benzyloxy)-1-methylpyridinium Iodide

Rationale: Quaternization of substituted pyridines using methyl iodide is a standard, high-yield synthetic pathway[5]. The SN​2 nucleophilic substitution relies on the lone pair of the pyridine nitrogen attacking the electrophilic carbon of methyl iodide. The 3-position benzyloxy group provides moderate steric bulk but does not impede methylation at the nitrogen center.

  • Preparation: Dissolve 10 mmol of 3-(benzyloxy)pyridine in 20 mL of anhydrous acetone within a round-bottom flask.

  • Alkylation: Slowly add 15 mmol (1.5 equivalents) of methyl iodide dropwise under a continuous nitrogen atmosphere to prevent oxidative degradation.

  • Reaction: Reflux the mixture at 60°C for 12 hours with continuous magnetic stirring.

  • Isolation: Cool the mixture to room temperature. The quaternized 3-BMP iodide salt will precipitate out of the solution due to its insolubility in cold acetone.

  • Purification: Filter the precipitate under vacuum and wash with cold diethyl ether to remove any unreacted starting materials. Recrystallize from hot ethanol to yield the pure product.

SynthesisWorkflow A 3-(Benzyloxy)pyridine (Nucleophile) C SN2 Quaternization (Reflux in Acetone) A->C B Methyl Iodide (Electrophile) B->C D Precipitation & Filtration (Crude Salt) C->D E 3-(Benzyloxy)-1-methylpyridinium (Purified Product) D->E

Step-by-step synthetic workflow for 3-BMP via SN2 quaternization.

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Rationale: Cationic pyridinium salts disrupt bacterial cell membranes. Evaluating the MIC demonstrates how the enhanced lipophilicity of 3-BMP translates to superior membrane intercalation compared to the highly polar parent compound[3].

  • Stock Preparation: Prepare a 10 mg/mL stock solution of 3-BMP and the parent 1-methylpyridinium chloride (control) in DMSO.

  • Dilution Series: Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton broth to achieve final compound concentrations ranging from 0.5 to 256 µg/mL.

  • Inoculation: Inoculate each well with a standardized bacterial suspension (Staphylococcus aureus ATCC 29213) to achieve a final concentration of 5×105 CFU/mL.

  • Incubation: Incubate the plates aerobically at 37°C for 18-24 hours.

  • Viability Indication: Add 10 µL of resazurin dye (0.015% aqueous solution) to each well and incubate for an additional 2 hours. A color change from blue to pink indicates active bacterial metabolism (viability).

  • Analysis: Determine the MIC as the lowest concentration of the pyridinium salt that entirely prevents the resazurin color change.

Mechanistic Pathways & Biological Interactions

The structural divergence between 3-BMP and other N-methylpyridinium salts dictates their biological mechanisms. While all these salts share the ability to form charge-transfer complexes with tryptophan-containing proteins[4], their secondary interactions vary wildly.

For instance, MPP+ relies on active transport via the Dopamine Transporter (DAT) to exert its neurotoxic inhibition of Mitochondrial Complex I. In contrast, 3-BMP does not rely on active transport; its mechanism is driven by passive membrane intercalation facilitated by the thermodynamic favorability of burying its hydrophobic benzyloxy group within lipid bilayers.

MechanismOfAction Root N-Methylpyridinium Core Sub1 3-Benzyloxy Substitution (High Lipophilicity) Root->Sub1 Sub2 No Substitution (High Polarity) Root->Sub2 Act1 Membrane Intercalation (Antimicrobial) Sub1->Act1 Driven by logP Act2 Tryptophan Charge-Transfer (Protein Binding) Sub1->Act2 Enhanced Affinity Sub2->Act2 Baseline Affinity

Divergent mechanistic pathways driven by pyridinium ring substitutions.

References

  • Preparation and Conversion of N-Halomethylpyridinium Halides. Comparison with Related Compounds. The Journal of Organic Chemistry - ACS Publications. URL: [Link]

  • Substituent effect on structure and surface activity of N-methylpyridinium salts studied by FT-IR, FT-RS, SERS and DFT calculations. Journal of Raman Spectroscopy. URL: [Link]

  • The kinetics of complex formation of tryptophan containing proteins with pyridinium salts. PubMed - NIH. URL: [Link]

  • Synthesis and Antibacterial Activity of Mono- and Bi-Cationic Pyridinium 1,2,4-Oxadiazoles and Triazoles. MDPI. URL: [Link]

  • The synthesis of the new 3-piperidinol chiral building blocks from substituted pyridines and the synthesis of new vitamin C analogues. University of Regensburg. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(Benzyloxy)-1-methylpyridinium

As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as an exercise in molecular risk management. Handling specialized quaternary ammonium compounds like 3-(Benzyloxy)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as an exercise in molecular risk management. Handling specialized quaternary ammonium compounds like 3-(Benzyloxy)-1-methylpyridinium (CAS 1027630-34-7)[1] requires a deep understanding of how its molecular architecture dictates its physical hazards.

This compound features a lipophilic benzyloxy tail coupled with a cationic methylpyridinium head. This structural duality creates a highly amphiphilic profile that allows it to readily interact with and disrupt lipid bilayers. Without rigorous Personal Protective Equipment (PPE) and operational controls, exposure can lead to rapid cellular penetration, severe contact dermatitis, and systemic toxicity[2].

Here is your definitive, causality-driven guide to the safe handling, operational workflow, and disposal of 3-(Benzyloxy)-1-methylpyridinium.

Hazard Causality & Risk Profile

Before selecting PPE, we must understand the mechanistic reasons why this compound is hazardous:

  • Dermal and Mucosal Toxicity : The cationic nitrogen binds aggressively to negatively charged proteins on the skin surface, while the lipophilic benzyl group facilitates penetration through the stratum corneum. This mechanism causes severe irritant contact dermatitis and potential systemic absorption[2].

  • Respiratory Sensitization : Airborne particulates of pyridinium salts are potent respiratory irritants. Chronic exposure to quaternary ammonium dusts is a documented trigger for occupational asthma and respiratory sensitization[2].

  • Aquatic Toxicity : Pyridinium salts are highly toxic to aquatic organisms because they act as cationic surfactants, disrupting the gill membranes of fish and aquatic invertebrates[3]. Environmental release must be strictly prevented[4].

Personal Protective Equipment (PPE) Matrix

To mitigate these specific risks, PPE must be selected based on chemical compatibility, breakthrough kinetics, and the physical state of the compound.

Table 1: PPE Specifications and Mechanistic Justifications

PPE CategorySpecificationCausality & Operational Justification
Hand Protection Double-layered Nitrile (Outer: ≥0.25 mm, Inner: 0.11 mm)Nitrile offers superior resistance to the aprotic solvents often used with pyridinium salts. However, mechanical movement reduces nitrile breakthrough time by up to 31%[5]. Double-gloving provides a fail-safe barrier during dynamic laboratory tasks.
Eye/Face Protection Tight-sealing chemical splash goggles (EN 166 / ANSI Z87.1)The amphiphilic nature of the compound causes rapid corneal damage upon contact. Standard safety glasses with side shields are insufficient against fine powders or solvent splashes[6].
Respiratory Protection NIOSH-approved N95/P100 particulate respiratorRequired if weighing outside a Class II Type B2 biological safety cabinet or chemical fume hood. Prevents the inhalation of sensitizing dusts that cause occupational asthma[2].
Body Protection Flame-resistant (FR) lab coat with knit cuffsKnit cuffs prevent sleeves from dragging through contaminated surfaces. FR material is required if the salt is handled alongside flammable organic solvents.

Operational Workflow & Handling Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the prior step's validation check is successful.

Phase 1: Pre-Operational Setup
  • Airflow Validation : Verify the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm).

    • Causality: Proper negative pressure ensures that aerosolized pyridinium dust cannot breach the sash boundary and enter the operator's breathing zone[6].

  • Static Dissipation : Wipe the analytical balance and spatulas with an anti-static brush or use a static ionizer.

    • Causality: Pyridinium powders are highly hygroscopic and prone to static cling[3], which can cause the powder to aerosolize unexpectedly during transfer.

Phase 2: Weighing and Dissolution
  • Don PPE : Apply the inner nitrile glove, lab coat, safety goggles, and finally the outer nitrile glove.

  • Transfer : Use a V-shaped anti-static weigh boat. Transfer the 3-(Benzyloxy)-1-methylpyridinium slowly to minimize dust generation.

  • Dissolution : Add the solvent (e.g., acetonitrile, methanol, or water) slowly down the side of the receiving flask.

    • Causality: Rapid addition of solvent to quaternary ammonium salts can cause localized exothermic reactions or splattering.

Phase 3: Decontamination and Disposal
  • Surface Decontamination : Wipe down the balance and hood surface first with an alcohol-based wipe (e.g., 70% isopropanol) to solubilize the lipophilic benzyloxy group, followed by a damp aqueous wipe to remove the cationic salt residue.

    • Causality: Water alone may cause the compound to foam and smear, leaving a hazardous, invisible residue on the benchtop.

  • Waste Segregation : Collect all contaminated wipes, gloves, and liquid waste into a designated, clearly labeled hazardous waste container.

    • Causality: Due to its severe aquatic toxicity, this compound must never be disposed of down the sink[3]. It requires high-temperature incineration by a licensed waste management facility[6].

Exposure Response & Spill Management

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes[7]. Critical Note: Do not use laboratory solvents to wash the skin, as this will strip natural dermal lipids and accelerate the absorption of the compound.

  • Dry Spill : Do not sweep. Cover the powder with damp absorbent paper to suppress dust generation, then carefully scoop the material into a hazardous waste container[8].

Visualizing the Safety Workflow

Below is the logical progression of exposure control and waste management for handling this compound.

PPE_Workflow Start 3-(Benzyloxy)-1-methylpyridinium Handling Initiation Hood Engineering Controls: Chemical Fume Hood (80-120 fpm) Start->Hood PPE Don PPE: Double Nitrile Gloves, Goggles, Lab Coat Hood->PPE Weigh Weighing & Transfer (Minimize Static & Dust) PPE->Weigh Dissolve Solvent Dissolution (Aprotic/Polar Solvents) Weigh->Dissolve Spill Spill or Exposure? Dissolve->Spill Decon Decontamination: Alcohol Wipe -> Aqueous Wash Spill->Decon Yes (Spill) Waste Hazardous Waste Disposal (Incineration, No Drain) Spill->Waste No (Success) Decon->Waste

Caption: Workflow for handling amphiphilic pyridinium salts, emphasizing exposure control and disposal.

References

  • National Center for Biotechnology Information. "3-(Benzyloxy)-1-methylpyridinium | C13H14NO+ | CID 817504." PubChem. [Link]

  • Phalen, R. N., & Wong, W. K. "Changes in Chemical Permeation of Disposable Latex, Nitrile, and Vinyl Gloves Exposed to Simulated Movement." Journal of Occupational and Environmental Hygiene.[Link]

  • Mount Sinai Selikoff Centers for Occupational Health. "Quaternary Ammonium Compounds in Cleaning Products: Health and Safety Information." Mount Sinai.[Link]

Sources

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